molecular formula C13H12N2O B107531 3'-Aminobenzanilide CAS No. 16091-26-2

3'-Aminobenzanilide

Cat. No.: B107531
CAS No.: 16091-26-2
M. Wt: 212.25 g/mol
InChI Key: IRFCTHNJIWUUJZ-UHFFFAOYSA-N
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Description

3'-Aminobenzanilide is an organic compound featuring both an aromatic amine and an amide functional group, making it a valuable intermediate in research and development. Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The compound serves as a key precursor in the study of amide bond characteristics and their bioisosteric replacement, a fundamental strategy in drug design to modulate properties like metabolic stability, potency, and selectivity of lead compounds . Furthermore, derivatives of benzanilide, such as those with ortho-amino substituents, are model compounds for investigating reaction mechanisms, including the kinetics and pathways of acid-catalyzed hydrolysis . As a substrate in synthetic chemistry, this compound enables the construction of diverse heterocyclic systems and pharmaceutical scaffolds through subsequent reactions at its amine group. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)benzamide
Source PubChem
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InChI

InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCTHNJIWUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3066009
Record name Benzamide, N-(3-aminophenyl)-
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Molecular Weight

212.25 g/mol
Source PubChem
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CAS No.

16091-26-2
Record name N-(3-Aminophenyl)benzamide
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Record name Benzamide, N-(3-aminophenyl)-
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Record name Benzamide, N-(3-aminophenyl)-
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Record name Benzamide, N-(3-aminophenyl)-
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Record name 3'-aminobenzanilide
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Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 3'-Aminobenzanilide (N-(3-aminophenyl)benzamide)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Versatile Scaffold

3'-Aminobenzanilide is an aromatic organic compound that serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Structurally, it is an amide derived from benzoic acid and 3-aminoaniline. This arrangement, featuring a benzoyl group attached to an aniline ring bearing an amino substituent at the meta-position, provides a versatile scaffold ripe for chemical modification. Its utility stems from the presence of multiple reactive sites—the primary aromatic amine and the amide linkage—which allow for the construction of complex molecular architectures and the exploration of diverse biological activities.

A critical point of clarification for researchers is the distinction between isomeric forms, which are often confused in chemical databases. This guide focuses specifically on This compound , also known as N-(3-aminophenyl)benzamide , whose definitive identifier is CAS Number 16091-26-2 [1]. It is crucial to distinguish this from its isomer, 3-Amino-N-phenylbenzamide (CAS Number 14315-16-3), where the amino group is located on the benzoyl portion of the molecule. The strategic placement of the amino group on the aniline ring in this compound profoundly influences its electronic properties and reactivity, making it a valuable precursor for targeted drug design.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its behavior in experimental settings. A comprehensive understanding of these characteristics is essential for its effective use in synthesis and formulation.

PropertyValueSource(s)
CAS Number 16091-26-2[1]
IUPAC Name N-(3-aminophenyl)benzamide[1]
Synonyms This compound, 3-Benzoylaminoaniline[2]
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance Light yellow to yellow solid[3]
Melting Point 124-125 °C[3]
Spectroscopic Data

Detailed spectroscopic data are critical for the unambiguous identification and quality control of this compound. While raw spectra are best consulted directly from spectral databases, the characteristic signatures are well-documented. Full ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are available for reference in public databases such as PubChem and SpectraBase, which serve as an authoritative resource for spectral verification[1][4].

Synthesis and Purification: A Validated Protocol

The most reliable and widely employed method for synthesizing this compound is the chemical reduction of its nitro-precursor, N-(3-nitrophenyl)benzamide. This transformation is favored for its high yield and the use of accessible and cost-effective reagents.

Causality in Method Selection

The reduction of an aromatic nitro group is a cornerstone of amine synthesis. While various methods exist, such as catalytic hydrogenation, the use of metallic iron in the presence of an acid or an electrolyte like ammonium chloride is often preferred in a laboratory setting. This choice is predicated on several factors:

  • Selectivity: The Fe/NH₄Cl system is highly effective at reducing the nitro group without affecting the relatively stable amide bond or the aromatic rings.

  • Cost-Effectiveness: Iron powder and ammonium chloride are inexpensive and readily available reagents.

  • Safety and Scalability: The reaction is generally milder and easier to control than high-pressure catalytic hydrogenations, making it suitable for various scales[5]. The workup procedure is straightforward, involving filtration to remove iron oxides.

Experimental Workflow: Synthesis of this compound

The synthesis is a two-step process, beginning with the formation of the amide precursor followed by the reduction of the nitro group.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction A Benzoyl Chloride C N-(3-nitrophenyl)benzamide A->C Acylation (Pyridine or other base) B 3-Nitroaniline B->C D N-(3-nitrophenyl)benzamide E This compound (CAS: 16091-26-2) D->E Reduction F Fe powder, NH₄Cl Ethanol/Water, Reflux F->E

Caption: Two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

  • In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)benzamide, which can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound (CAS: 16091-26-2)

  • To a round-bottom flask equipped with a reflux condenser, add N-(3-nitrophenyl)benzamide (1.0 eq), ethanol, and water (e.g., a 4:1 mixture)[6].

  • Add ammonium chloride (0.5 eq) and iron powder (3-5 eq) to the suspension[5].

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC[5][6].

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude this compound can be purified by column chromatography or recrystallization to yield a light-yellow solid.

Applications in Drug Discovery: A Scaffold for Bioactive Agents

This compound is not typically an active pharmaceutical ingredient itself but rather a highly valuable scaffold. Its structure allows for derivatization at the 3'-amino group, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.

Anticonvulsant Agents

Early research into the structure-activity relationship of benzamide-related compounds identified this compound derivatives as potent anticonvulsants. A seminal study by Clark et al. (1986) prepared a series of 3-aminobenzanilides derived from various ring-alkylated anilines. These compounds were evaluated in mice against maximal electroshock (MES) and pentylenetetrazole-induced seizures. The study found that the 3-aminobenzanilide derived from 2,6-dimethylaniline was the most potent anti-MES compound, with an activity profile that compared favorably with established drugs like phenobarbital and phenytoin. This work established the this compound core as a promising pharmacophore for the development of new central nervous system agents.

Anticancer Agents: Targeting the ROR1 Pathway

More recently, the this compound scaffold has been exploited in the design of targeted anticancer agents. A 2024 study by Luo et al. described the design and synthesis of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)[7]. ROR1 is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and promotes tumor progression by activating key survival pathways[8][9].

The synthesized derivatives, which use a 3'-aminobenzamide-related structure, demonstrated potent anticancer activity. The lead compound significantly suppressed the migration and invasion of cancer cells by blocking the Src survival pathway and reactivating the p38 apoptotic pathway[7]. This inhibition is crucial as ROR1 signaling activates multiple downstream pathways, including PI3K/AKT/mTOR and MAPK, which are central to cancer cell proliferation and survival[8].

G cluster_downstream Downstream Pro-Survival Signaling WNT5A WNT5A Ligand ROR1 ROR1 Receptor WNT5A->ROR1 Binds & Activates PI3K PI3K ROR1->PI3K Activates MAPK MAPK Pathway ROR1->MAPK STAT3 STAT3 ROR1->STAT3 AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Activates MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Derivative This compound Derivative Derivative->ROR1 Inhibits

References

Introduction: The Strategic Importance of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3'-Aminobenzanilide

This compound is an organic compound featuring a benzamide core with an amino group positioned meta on the aniline ring.[1] This specific arrangement of functional groups—an aromatic primary amine and an amide linkage—makes it a molecule of significant interest for researchers, particularly in medicinal chemistry and materials science. It is not merely a static molecule but a versatile scaffold, a pivotal intermediate for constructing more complex, high-value molecules.[1] Its utility stems from the distinct reactivity of its two nitrogen-containing functional groups, allowing for sequential and regioselective modifications. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The data for this compound is summarized below, compiled from authoritative chemical databases and suppliers. It is noteworthy that multiple CAS numbers are associated with this compound in various databases.

PropertyValueSource(s)
IUPAC Name 3-amino-N-phenylbenzamide[1]
Synonyms m-Aminobenzanilide, N-(3-aminophenyl)benzamide[2][3][4]
CAS Number 14315-16-3, 16091-26-2[1][2][5]
Molecular Formula C₁₃H₁₂N₂O[1][2][6]
Molecular Weight 212.25 g/mol [1][2]
Appearance Light yellow to yellow solid[2]
Melting Point 124-125 °C[2][5]
Boiling Point 308.3 - 323.9 °C (Predicted)[2][5]
Density ~1.244 g/cm³ (Predicted)[2][5]
pKa 13.22 - 13.70 (Predicted)[2][5]
SMILES C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N[1]
InChI Key KPSPULPPMWHXGE-UHFFFAOYSA-N[1]

Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is through the chemical reduction of its nitro precursor, N-(3-nitrophenyl)benzamide. This transformation is a cornerstone reaction, valued for its efficiency and scalability.

Dominant Synthetic Pathway: Reduction of 3-Nitrobenzanilide

The reduction of the nitro group is selectively achieved without affecting the amide bond. While various reducing agents can be employed, the iron-ammonium chloride system in an alcoholic solvent is a classic, cost-effective, and high-yielding method.[2]

Synthesis of 3-Aminobenzanilide Start N-(3-nitrophenyl)benzamide Reagents Iron Powder (Fe) Ammonium Chloride (NH₄Cl) Ethanol/Water Start->Reagents Reduction Product This compound Reagents->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iron-Mediated Reduction

This protocol is a self-validating system, adapted from established procedures.[2] The causality behind each step is critical: the reaction is heated to reflux to increase the reaction rate, filtration while hot prevents the product from crystallizing out with the iron salts, and subsequent purification with acetone removes any remaining inorganic impurities.[2]

Materials:

  • N-(3-nitrophenyl)benzamide

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Deionized water

  • Acetone

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-nitrophenyl)benzamide in ethanol.

  • Reagent Addition: In a separate beaker, prepare an aqueous solution of ammonium chloride and add iron powder to it. Add this slurry to the flask containing the nitro compound.

  • Reaction: Heat the reaction mixture to reflux for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, filter the mixture while it is still hot through a pad of celite to remove the iron and iron oxide byproducts.

  • Isolation: Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting solid residue in acetone and filter to remove any remaining insoluble impurities. Evaporate the acetone from the filtrate to yield the final product, this compound, typically with a high yield (around 90%).[2]

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The key spectroscopic signatures for this compound are outlined below.

TechniqueExpected Signature
¹H NMR Signals in the aromatic region (~6.5-8.0 ppm). A broad singlet for the -NH₂ protons (~3.5-5.0 ppm, D₂O exchangeable). A singlet for the amide N-H proton (~8.0-10.0 ppm, D₂O exchangeable).[7]
¹³C NMR A signal for the amide carbonyl carbon (~165-170 ppm). Multiple signals in the aromatic region (~110-150 ppm).[7]
IR Spectroscopy Two N-H stretching bands for the primary amine (asymmetric and symmetric) around 3300-3500 cm⁻¹. A single N-H stretching band for the secondary amide around 3300 cm⁻¹. A strong C=O stretching band for the amide around 1650 cm⁻¹. C-N stretching absorptions between 1200-1350 cm⁻¹.[7]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight (212.25 g/mol ).

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its nucleophilic centers. This allows for a strategic and stepwise functionalization.

Reactivity of 3-Aminobenzanilide molecule amine_N Primary Amine (Nucleophilic) amine_N->molecule Acylation, Alkylation amide_N Amide N-H (Weakly Acidic) amide_N->molecule Deprotonation ring Aromatic Ring (Activated) ring->molecule Electrophilic Aromatic Substitution

Caption: Key reactive sites on the this compound molecule.

  • Reactions at the Amino Group: The primary aromatic amine is the most nucleophilic site. It readily undergoes acylation with acid chlorides or anhydrides to form diamides and nucleophilic substitution with alkyl halides to yield N-alkylated derivatives.[1] The choice of a base is critical in acylation to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

  • Reactions on the Aromatic Ring: The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution . This allows for the introduction of various functional groups (e.g., halogens, nitro groups) onto the aniline ring, further expanding the molecule's synthetic utility.

  • Amide Bond Chemistry: The amide functional group is significantly less reactive than the primary amine. While the N-H bond is weakly acidic, harsh conditions are typically required for deprotonation. The amide bond itself can be hydrolyzed under strong acidic or basic conditions, though this is often not a desired transformation when using it as a scaffold.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial building block in the synthesis of a wide range of biologically active compounds and functional materials.[1]

  • Pharmaceutical Scaffolding: Its structure is a common feature in molecules designed to interact with biological targets. It serves as a precursor to bioactive molecules with potential applications as antimicrobial and anticancer agents.[1] A recent study highlighted the design of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer.[8] This exemplifies the direct application of the benzanilide scaffold in modern drug discovery.

  • Chemical Intermediates: It is a valuable starting material for producing more complex molecules, including various heterocyclic compounds and dyes.[1]

  • Supramolecular Chemistry: The presence of both hydrogen-bond donor (-NH₂) and acceptor (C=O) sites makes it a useful component in crystal engineering and the development of self-assembling materials.[1]

Application Pathway A This compound (Core Scaffold) B Chemical Derivatization (Acylation, Substitution, etc.) A->B C Bioactive Molecules (e.g., ROR1 Inhibitors) B->C D Therapeutic Candidates (e.g., Anticancer Agents) C->D

Caption: From chemical scaffold to therapeutic potential.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. The following information is derived from supplier Safety Data Sheets (SDS).

  • Hazards Identification:

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[9]

    • May be harmful if swallowed.[10]

    • May cause skin irritation.[10]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area.[9] Ensure eyewash stations and safety showers are readily accessible.[11]

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[9][10]

    • Handling: Avoid breathing dust.[9] Wash skin thoroughly after handling.[9] Avoid contact with strong oxidizing agents and strong acids.[10]

  • First Aid:

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9][10]

    • Skin Contact: Wash off immediately with plenty of soap and water.[10]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

Conclusion

This compound is a deceptively simple molecule whose strategic placement of functional groups provides a powerful platform for chemical innovation. Its well-defined synthesis, predictable reactivity, and proven utility as a scaffold for bioactive compounds ensure its continued relevance in both academic research and industrial drug development. This guide has provided a comprehensive overview of its essential chemical properties, offering the technical and practical insights necessary for its safe and effective use in the laboratory.

References

3'-Aminobenzanilide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3'-Aminobenzanilide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 16091-26-2), a significant chemical intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The document delves into its core molecular structure, physicochemical properties, validated synthetic protocols, and detailed analytical characterization. Special emphasis is placed on the interpretation of its mass spectrometric fragmentation, alongside predictive analyses of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for the practical application and study of this compound.

Introduction and Significance

This compound, also known as N-(3-aminophenyl)benzamide, is an aromatic organic compound featuring both an aniline and a benzamide moiety.[1] Its structure is distinguished by the meta-position of the amino group on the aniline ring relative to the amide nitrogen. This specific arrangement creates a unique electronic interplay between the electron-donating amino group and the electron-withdrawing amide functionality, governing its reactivity and utility.[1] Historically, while derivatives of aromatic amides have been explored since the mid-20th century, this compound has gained prominence for its role as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Its demonstrated utility as a precursor to molecules with potential antimicrobial and anticancer properties makes it a compound of considerable interest in modern drug discovery pipelines.[1]

Molecular Structure and Physicochemical Properties

Chemical Identity

A unique and unambiguous identification of a chemical entity is paramount for reproducible scientific work. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name N-(3-aminophenyl)benzamide[2]
Synonyms This compound, 3-Benzamidoaniline[1]
CAS Number 16091-26-2[1][3]
Molecular Formula C₁₃H₁₂N₂O[1]
SMILES C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N[4]
InChI Key IRFCTHNJIWUUJZ-UHFFFAOYSA-N[4]
Structural Analysis

The molecular architecture of this compound consists of a central secondary amide linkage connecting a phenyl group and a 3-aminophenyl group. The planarity of the amide bond (-CONH-) is a key feature, influencing the molecule's conformational possibilities. The amino group (-NH₂) at the meta-position of the aniline ring significantly influences the electron density distribution across that ring, making it a key site for electrophilic substitution reactions.

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

PropertyValueSource
Molecular Weight 212.25 g/mol [1]
Melting Point 124-125 °C
Boiling Point (Predicted) 308.3±25.0 °C
Appearance Light yellow to yellow solid[1]
logP (Predicted) 1.82[5]
Polar Surface Area 44.14 Ų[5]

Synthesis and Purification

The most established and reliable method for synthesizing this compound is through the chemical reduction of its nitro precursor, N-(3-nitrophenyl)benzamide. This approach is efficient and yields a high-purity product.

Synthetic Workflow: Reduction of N-(3-nitrophenyl)benzamide

The workflow involves a classical heterogeneous reduction using iron powder in the presence of an electrolyte like ammonium chloride. This method is favored for its cost-effectiveness, high yield, and operational simplicity.

synthesis_workflow start N-(3-nitrophenyl)benzamide (Starting Material) dissolve Dissolve in Ethanol start->dissolve add_reagents Add aqueous solution of Fe powder and NH₄Cl dissolve->add_reagents reflux Heat to Reflux (2 hours) add_reagents->reflux filter Hot Filtration reflux->filter evaporate Rotary Evaporation of Filtrate filter->evaporate dissolve_acetone Redissolve solid in Acetone evaporate->dissolve_acetone filter_insoluble Filter insoluble matter dissolve_acetone->filter_insoluble final_evap Rotary Evaporation of Filtrate filter_insoluble->final_evap product This compound (Final Product) final_evap->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to serve as a reliable starting point for laboratory synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-nitrophenyl)benzamide (1 equivalent) in ethanol (approx. 20 mL per gram of starting material).

  • Reagent Addition: Separately, prepare an aqueous solution of iron powder (approx. 2.5 g per gram of starting material) and ammonium chloride (approx. 0.5 g per gram of starting material). Add this aqueous slurry to the ethanolic solution of the nitro compound.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Part 1): Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Solvent Removal: Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up (Part 2): Dissolve the resulting solid residue in acetone and filter to remove any remaining insoluble inorganic matter.

  • Final Isolation: Collect the acetone filtrate and evaporate the solvent to dryness to yield the final product, m-aminobenzanilide, typically with a yield approaching 90%.[1]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the key analytical data for this compound.

Mass Spectrometry (MS)

Collision-induced dissociation tandem mass spectrometry of protonated this compound ([M+H]⁺) reveals a characteristic and mechanistically interesting fragmentation pattern. A notable product ion is observed at m/z 110.06.[2][6] This ion is not formed by simple cleavage but through a rearrangement involving a nitrogen-oxygen (N-O) exchange.[6]

Mechanism Insight: Theoretical calculations suggest the formation of an ion-neutral complex containing a water molecule and a nitrilium ion.[2] The water molecule then migrates to the anilide ring, leading to the rearranged product ion. This unique rearrangement is characteristic of amide compounds with electron-donating groups (like -NH₂) at the meta-position.[2][6]

Ionm/z (Observed)FormulaInterpretationSource
Protonated Molecule 213.10[C₁₃H₁₃N₂O]⁺[M+H]⁺[2][6]
Primary Fragment 105.03[C₇H₅O]⁺Benzoyl cation, from cleavage of the amide C-N bond[7]
Rearrangement Ion 110.06[C₆H₈NO]⁺Product of N-O exchange and fragmentation[2][6]
Aniline Fragment 93.06[C₆H₇N]⁺Aminophenyl cation[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As experimental spectra for this compound were not available in the cited databases, the following represents a predicted analysis based on established principles of NMR spectroscopy and data from analogous structures.[8][9]

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be complex in the aromatic region (δ 6.5-8.0 ppm).

  • Amide Proton (N-H): A singlet is expected around δ 10.0-10.3 ppm.

  • Benzamide Ring Protons: Protons ortho to the carbonyl group (2H) will appear downfield (approx. δ 7.9-8.0 ppm) as a multiplet. The meta and para protons (3H) will resonate further upfield (approx. δ 7.4-7.6 ppm) in a complex multiplet.

  • Aniline Ring Protons: The protons on the aminophenyl ring will be influenced by both the activating -NH₂ group and the deactivating -NHCOPh group. This will result in a complex pattern between δ 6.5-7.3 ppm. The proton between the two nitrogen-containing substituents is expected to be a triplet around δ 7.1-7.2 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected around δ 5.0-5.3 ppm, which may exchange with D₂O.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

  • Carbonyl Carbon (C=O): Expected to appear around δ 166.0 ppm.

  • Aromatic Carbons: A total of 12 distinct signals are expected in the aromatic region (δ 110-148 ppm). The carbon bearing the amino group (-C-NH₂) will be significantly shielded (upfield, approx. δ 148 ppm), while the carbons of the benzamide ring will show characteristic shifts, with the ipso-carbon attached to the carbonyl appearing around δ 135 ppm.

Infrared (IR) Spectroscopy

Note: This is a predicted analysis based on characteristic group frequencies for secondary amides and primary aromatic amines.[10]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium, Sharp (doublet)N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~3300Medium, BroaderN-H StretchSecondary Amide (-CONH-)
1680 - 1650Strong, SharpC=O Stretch (Amide I)Amide Carbonyl
1640 - 1550StrongN-H Bend (Amide II)Secondary Amide (-CONH-)
~1600, ~1475Medium-StrongC=C StretchAromatic Rings

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, providing two reactive sites for further chemical modification.

applications_logic cluster_apps Key Application Areas cluster_outcomes Resulting Molecules & Activities core This compound Core Structure intermediate Versatile Synthetic Intermediate core->intermediate medicinal Scaffold in Medicinal Chemistry core->medicinal heterocycles Synthesis of Heterocycles (e.g., Benzothiazoles) intermediate->heterocycles anticancer Anticancer Agents (e.g., ROR1 Inhibitors) medicinal->anticancer antimicrobial Antimicrobial Agents (Investigational) medicinal->antimicrobial

Caption: Logical flow from the core structure to its applications.

Role as a Synthetic Intermediate

This compound is a valuable precursor in organic synthesis. The primary amine allows for a wide range of reactions, including diazotization, acylation, and condensation reactions to form complex heterocyclic systems.[1]

Investigated Biological Activities

The benzanilide scaffold is present in numerous biologically active compounds. Derivatives of this compound are being actively investigated for their potential as therapeutic agents. Recent studies have shown that complex derivatives, such as 3-(2-aminobenzo[d]thiazol-5-yl) benzamides, can act as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target in non-small cell lung cancer.[11] This highlights the value of the this compound core in generating scaffolds for targeted cancer therapy.[11] Preliminary research also suggests that its derivatives may possess antimicrobial properties, warranting further investigation.[1]

Safety and Handling

Adherence to proper safety protocols is essential when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification
GHS PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.

Source:[3]

Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dark, dry, and well-ventilated place. Store at room temperature in an inert atmosphere.[3]

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Skin Contact: Wash with plenty of soap and water.

Conclusion

This compound is a molecule of fundamental importance in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a benzamide core and a meta-positioned amino group, provides a unique platform for chemical diversification. The synthetic routes to this compound are robust and high-yielding, and its analytical characterization, particularly its unique mass spectrometric fragmentation, is well-understood. As research continues to uncover the therapeutic potential of its derivatives, particularly in oncology, the demand for a thorough understanding of this foundational molecule will undoubtedly grow. This guide serves as a consolidated resource to support such ongoing and future research endeavors.

References

A Technical Guide to N-(3-aminophenyl)benzamide: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)benzamide, a seemingly unassuming aromatic amide, represents a cornerstone scaffold in modern medicinal chemistry. While its direct therapeutic applications are limited, its true significance lies in its role as a versatile building block for a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of N-(3-aminophenyl)benzamide, from its fundamental chemical identity to its pivotal role in the design and synthesis of targeted therapeutics, with a particular focus on its application in the development of Histone Deacetylase (HDAC) inhibitors.

Part 1: Core Chemical Identity and Synthesis

IUPAC Nomenclature and Structural Elucidation

The unequivocally correct IUPAC name for the compound commonly referred to as 3'-Aminobenzanilide is N-(3-aminophenyl)benzamide . This nomenclature precisely describes the molecular architecture: a benzamide group where the nitrogen atom is substituted with a 3-aminophenyl ring.

Table 1: Physicochemical Properties of N-(3-aminophenyl)benzamide

PropertyValueSource
IUPAC Name N-(3-aminophenyl)benzamidePubChem
Molecular Formula C13H12N2OPubChem
Molecular Weight 212.25 g/mol PubChem
CAS Number 16091-26-2ChemicalBook[1]
Synthesis Protocol: A Step-by-Step Methodology

The most prevalent and efficient synthesis of N-(3-aminophenyl)benzamide involves a two-step process commencing from 3-nitroaniline. The underlying principle is the initial formation of an amide bond followed by the reduction of the nitro group to the desired primary amine.

Experimental Protocol: Synthesis of N-(3-aminophenyl)benzamide

This protocol is a self-validating system, where successful isolation and characterization of the intermediate and final products confirm the efficacy of each step.

Step 1: Synthesis of N-(3-nitrophenyl)benzamide

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3-nitroaniline (1.0 eq.) and pyridine (1.5 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Acylation: Slowly add a solution of 3-nitrobenzoyl chloride (1.1 eq.) in DMF to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the mixture to stir at 0°C for 2 hours, followed by stirring at room temperature for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing a mixture of methanol and water (2:1 by volume) to precipitate the product. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield N-(3-nitrophenyl)benzamide.

Step 2: Reduction to N-(3-aminophenyl)benzamide

  • Catalyst Suspension: In a 250 mL three-neck round-bottom flask, dissolve the synthesized N-(3-nitrophenyl)benzamide (1.0 eq.) in a mixture of ethanol and tetrahydrofuran (THF) (3:1 by volume).[2]

  • Reduction: To this solution, add 10% Palladium on carbon (Pd/C) (0.1 eq.) followed by the dropwise addition of hydrazine monohydrate (0.1 mL).[2]

  • Reaction Completion: Reflux the reaction mixture at 90°C for 4 hours.[2] Monitor the disappearance of the starting material by TLC.

  • Purification: After the reaction is complete, hot-filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2] The filtrate is then concentrated under reduced pressure to yield the crude N-(3-aminophenyl)benzamide. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: The N-(aminophenyl)benzamide Scaffold in Drug Development

The N-(aminophenyl)benzamide core is a privileged scaffold in drug design, most notably in the development of inhibitors targeting enzymes crucial to cancer progression. Its structural rigidity, coupled with the reactive amino group, provides an ideal framework for creating potent and selective therapeutic agents.

Primary Application: Histone Deacetylase (HDAC) Inhibitors

The most significant application of the N-(aminophenyl)benzamide scaffold is in the design of Histone Deacetylase (HDAC) inhibitors.[1][3][4][5][6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the repression of tumor suppressor genes.[1]

Mechanism of Action:

N-(aminophenyl)benzamide-based HDAC inhibitors typically function as "zinc-binding" or "chelating" agents. The mechanism involves the terminal amino group of the aminophenyl ring coordinating with the zinc ion (Zn2+) present in the active site of the HDAC enzyme. This interaction effectively blocks the catalytic activity of the enzyme.

The consequence of HDAC inhibition is the accumulation of acetylated histones. This leads to a more open chromatin structure, facilitating the transcription of previously silenced tumor suppressor genes. The ultimate cellular outcomes include cell cycle arrest, differentiation, and apoptosis of cancer cells.[1]

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation in Cancer cluster_1 Therapeutic Intervention HDAC_overexpression HDAC Overexpression Histone_Deacetylation Histone Deacetylation HDAC_overexpression->Histone_Deacetylation Leads to HDAC_Inhibition HDAC Inhibition HDAC_overexpression->HDAC_Inhibition Targeted by Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation TSG_Repression Tumor Suppressor Gene Repression Chromatin_Condensation->TSG_Repression Cancer_Progression Cancer Cell Proliferation & Survival TSG_Repression->Cancer_Progression Aminobenzamide_Inhibitor N-(aminophenyl)benzamide -based HDAC Inhibitor Aminobenzamide_Inhibitor->HDAC_Inhibition Binds to HDAC Active Site Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Prevents Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation TSG_Activation Tumor Suppressor Gene Activation Chromatin_Relaxation->TSG_Activation Therapeutic_Outcome Cell Cycle Arrest, Apoptosis TSG_Activation->Therapeutic_Outcome

Caption: Mechanism of N-(aminophenyl)benzamide-based HDAC inhibitors.

Structure-Activity Relationship (SAR) Insights

The N-(aminophenyl)benzamide scaffold allows for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Key SAR insights include:

  • The Amino Group: The primary amino group is crucial for zinc chelation and inhibitory activity.

  • Aromatic Rings: The two aromatic rings provide a rigid framework for orienting the zinc-binding group and can be substituted to improve interactions with the enzyme's active site. Hydrophobic substituents on these rings can enhance HDAC inhibition.[4]

  • Linker Modifications: The amide linker can be modified or replaced to alter the molecule's flexibility and binding affinity.

Part 3: Broader Applications and Future Directions

While HDAC inhibition is the most prominent application, the benzamide scaffold is also being explored in the development of other targeted therapies. Derivatives have shown potential as:

  • Smoothened (SMO) Antagonists: For the treatment of cancers driven by the Hedgehog signaling pathway.

  • Tyrosine Kinase Inhibitors: Targeting key enzymes in cancer cell signaling.[7]

  • Antimicrobial Agents: Exhibiting activity against various pathogens.[8]

The continued exploration of N-(3-aminophenyl)benzamide and its derivatives holds significant promise for the discovery of novel therapeutics. Its synthetic tractability and proven success as a pharmacophore ensure its enduring importance in the field of drug development.

References

An In-depth Technical Guide to the Synthesis of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3'-Aminobenzanilide, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, optimization of experimental conditions, and comparative analysis of different synthetic strategies. The guide emphasizes field-proven insights and robust, self-validating protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (IUPAC name: 3-amino-N-phenylbenzamide) is an aromatic amide containing a meta-substituted amino group, a structural motif that imparts unique chemical reactivity and biological activity.[1] Its molecular formula is C₁₃H₁₂N₂O, and its structure is characterized by a benzoyl group linked to an aniline moiety.[1][2] The strategic placement of the amino group makes it a versatile building block in organic synthesis, particularly for creating complex heterocyclic structures.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1]

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and industrially scalable synthesis of this compound follows a two-step strategy:

  • Amide Formation: Synthesis of the precursor, 3-nitrobenzanilide.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

This approach is favored due to the ready availability of starting materials and the generally high yields achievable.

Synthesis_Overview Start Starting Materials Precursor 3-Nitrobenzanilide (Precursor) Start->Precursor Step 1: Amide Formation FinalProduct This compound (Final Product) Precursor->FinalProduct Step 2: Reduction

Caption: Overview of the two-step synthesis of this compound.

Pathway I: Synthesis of the 3-Nitrobenzanilide Precursor

The critical intermediate, 3-nitrobenzanilide, can be efficiently synthesized via the acylation of aniline with a derivative of 3-nitrobenzoic acid.

Method A: From 3-Nitrobenzoic Acid via an Acyl Chloride Intermediate

This is the most common and reliable method, involving the conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride, which then readily reacts with aniline.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Acyl_Chloride_Formation Reactants 3-Nitrobenzoic Acid + Thionyl Chloride (SOCl₂) Product 3-Nitrobenzoyl Chloride + SO₂ (g) + HCl (g) Reactants->Product Reflux

Caption: Synthesis of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid.

Experimental Protocol: Synthesis of 3-Nitrobenzoyl Chloride

  • Materials:

    • 3-Nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (optional, as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid (1 eq).

    • Carefully add an excess of thionyl chloride (e.g., 2-3 eq).

    • The mixture is heated to reflux and stirred for several hours (e.g., 3-6 hours) until the evolution of HCl and SO₂ gases ceases.

    • After cooling, the excess thionyl chloride is removed by distillation under reduced pressure.

    • The resulting crude 3-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 3-Nitrobenzanilide

The prepared 3-nitrobenzoyl chloride is then reacted with aniline in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 3-Nitrobenzanilide

  • Materials:

    • 3-Nitrobenzoyl chloride

    • Aniline

    • Pyridine or an aqueous solution of sodium hydroxide

    • A suitable solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • Dissolve aniline (1 eq) in the chosen solvent in a flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3-nitrobenzoyl chloride (1 eq) in the same solvent to the aniline solution with vigorous stirring.

    • A base (e.g., pyridine, 1.1 eq) is added to scavenge the HCl formed during the reaction.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours.

    • The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-nitrobenzanilide.

    • The product can be purified by recrystallization from a suitable solvent like ethanol.

Pathway II: Reduction of 3-Nitrobenzanilide to this compound

The selective reduction of the nitro group in 3-nitrobenzanilide to an amine is the final and crucial step. Two primary methods are widely employed: chemical reduction and catalytic hydrogenation.

Method A: Chemical Reduction using Iron in the Presence of an Electrolyte

This classical and highly effective method utilizes iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent.

Chemical_Reduction Reactants 3-Nitrobenzanilide + Fe powder + NH₄Cl (aq) Product This compound Reactants->Product Reflux in Ethanol/Water

Caption: Chemical reduction of 3-nitrobenzanilide using Fe/NH₄Cl.

Experimental Protocol: Iron-Mediated Reduction

  • Materials:

    • 3-Nitrobenzanilide

    • Iron powder

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Acetone

  • Procedure:

    • Dissolve 3-nitrobenzanilide in ethanol in a round-bottom flask.

    • Prepare an aqueous solution of ammonium chloride and add it to the flask along with iron powder.

    • Heat the reaction mixture to reflux with vigorous stirring for approximately 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to remove the iron and iron oxides.

    • Collect the filtrate and remove the solvent by rotary evaporation.

    • Dissolve the resulting solid in acetone and filter to remove any remaining insoluble matter.

    • Evaporate the acetone to obtain the crude this compound, which can be further purified by recrystallization. A yield of approximately 89.8% has been reported for this method.[2]

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to chemical reduction, as it avoids the formation of large amounts of inorganic byproducts. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[3][4]

Catalytic_Hydrogenation Reactants 3-Nitrobenzanilide + H₂ (gas) Catalyst Pd/C, Pt/C, or Raney Ni Product This compound Catalyst->Product Solvent (e.g., Ethanol, Methanol) Pressure, Temperature

Caption: Catalytic hydrogenation of 3-nitrobenzanilide.

Representative Experimental Protocol: Catalytic Hydrogenation with Pd/C

  • Materials:

    • 3-Nitrobenzanilide

    • 10% Palladium on carbon (Pd/C) catalyst

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve 3-nitrobenzanilide in a suitable solvent like ethanol.

    • Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate).

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen (the pressure can range from atmospheric to several bars, depending on the scale and equipment).

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction by observing hydrogen uptake or by TLC.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter cake with the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

Comparative Analysis of Reduction Methods

ParameterChemical Reduction (Fe/NH₄Cl)Catalytic Hydrogenation (e.g., Pd/C)
Reagents Iron powder, Ammonium chlorideHydrogen gas, Metal catalyst (e.g., Pd/C)
Byproducts Iron oxides (solid waste)Minimal, mainly water
Conditions Reflux temperatureOften room temperature, variable pressure
Safety Flammable solventsHandling of flammable hydrogen gas and pyrophoric catalysts (Raney Ni)
Workup Hot filtration of fine solidsFiltration of catalyst
Cost Generally lower reagent costHigher catalyst cost, but catalyst can sometimes be recycled
Selectivity Generally good for nitro groupsCan be highly selective; potential for dehalogenation if other halogens are present

Purification and Characterization

The final product, this compound, is typically a solid that can be purified by recrystallization from solvents such as ethanol or acetone. Characterization is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The appearance of signals corresponding to the amino group protons and the characteristic shifts in the aromatic region confirm the successful reduction.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic NO₂ stretching bands and the appearance of N-H stretching bands of the primary amine group are key indicators of the conversion.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Safety and Handling

  • 3-Nitrobenzoic acid and its derivatives: These are irritants. Avoid contact with skin and eyes.

  • Thionyl chloride: Corrosive and reacts violently with water. Handle in a well-ventilated fume hood.

  • Aniline: Toxic and readily absorbed through the skin.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Catalysts like Raney Nickel can be pyrophoric. Proper grounding of equipment and inert atmosphere techniques are essential.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work in a well-ventilated area.

Conclusion

The synthesis of this compound is a well-established process, with the reduction of 3-nitrobenzanilide being the key transformation. Both chemical reduction with iron and catalytic hydrogenation are effective methods, with the choice often depending on the scale of the reaction, available equipment, and environmental considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely synthesize this important chemical intermediate for their research and development endeavors.

References

A Comprehensive Technical Guide to 3'-Aminobenzanilide: Properties, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminobenzanilide is an aromatic organic compound that holds significant interest within the realms of medicinal chemistry and materials science.[1] Structurally, it is a derivative of both aniline and benzamide, featuring an amino group positioned meta to the amide linkage on the aniline ring.[1] This specific arrangement of functional groups—an electron-donating amino group and an electron-withdrawing amide group—creates a unique electronic profile that influences its chemical reactivity and potential biological activity.[1] Its role as a versatile chemical intermediate and its potential pharmacological properties, including antimicrobial and anticancer activities, make a thorough understanding of its physical and chemical characteristics essential for its application in research and development.[1] This guide provides a detailed overview of the core physical properties of this compound, outlines standardized protocols for their experimental determination, and discusses common synthetic routes.

Core Physical and Chemical Properties

A precise understanding of the physical properties of this compound is fundamental to its application, informing everything from reaction conditions to formulation and storage. The key physicochemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 14315-16-3, 16091-26-2[1][2][3]
Molecular Formula C₁₃H₁₂N₂O[1][2][3]
Molecular Weight 212.25 g/mol [1][2]
Appearance Solid[4]
Melting Point 124-125 °C[4]
Boiling Point (Predicted) 323.9 ± 25.0 °C[4]
Density (Predicted) 1.244 ± 0.06 g/cm³[4]
pKa (Predicted) 13.70 ± 0.70[4]
IUPAC Name 3-amino-N-phenylbenzamide[1]

Molecular Structure and Identification

The structural identity of this compound is unequivocally established through various analytical techniques.

Caption: Molecular Structure of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, benzanilide, shows characteristic absorption bands that are informative for identifying this compound.[5] Key expected peaks include:

  • N-H Stretching: A band in the region of 3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.[6] The primary amine will also show symmetric and asymmetric N-H stretching in the 3500-3300 cm⁻¹ region.

  • C=O Stretching (Amide I): A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl group in the amide linkage.[5]

  • N-H Bending (Amide II): A band resulting from the mixing of N-H in-plane bending and C-N stretching vibrations, typically observed around 1535 cm⁻¹.[5]

  • C-N Stretching (Amide III): A weaker band around 1260 cm⁻¹.[5]

  • Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, are indicative of the aromatic rings.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both benzene rings, with their chemical shifts and splitting patterns determined by the positions of the amino and benzamide groups. The amide proton will appear as a singlet, and the amino protons will also typically appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the two distinct aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z 212, corresponding to its molecular weight.

Experimental Protocols for Physical Property Determination

The following section details standardized methodologies for the experimental verification of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range close to the literature value suggests a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For a preliminary run, a faster heating rate can be used to approximate the melting point.

  • Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

Principle: Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation. This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

  • Test tubes or small vials

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Sample Addition: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a test tube.

  • Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is vortexed vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: The solution is visually inspected for the presence of undissolved solid.

  • Classification: The solubility is classified as:

    • Soluble: No visible solid particles.

    • Partially soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid remains largely undissolved.

Characterization_Workflow cluster_synthesis Synthesis Start 3-Nitrobenzanilide Reduction Reduction (e.g., Fe/NH4Cl) Start->Reduction Product This compound Reduction->Product Purify Recrystallization or Column Chromatography Product->Purify MP Melting Point Purify->MP Sol Solubility Purify->Sol IR IR Spectroscopy Purify->IR NMR NMR (1H, 13C) Purify->NMR MS Mass Spectrometry Purify->MS

Caption: Workflow for the Synthesis and Characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of 3-nitrobenzanilide.[2]

Reduction of 3-Nitrobenzanilide

Principle: This method relies on the selective reduction of the nitro group to an amino group in the presence of an amide functionality. A classic and effective approach utilizes iron powder in the presence of an electrolyte like ammonium chloride.[2]

Reagents and Solvents:

  • 3-Nitrobenzanilide

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Acetone

Procedure:

  • Dissolution: 3-Nitrobenzanilide is dissolved in ethanol in a round-bottom flask.[2]

  • Reagent Addition: An aqueous solution of iron powder and ammonium chloride is added to the ethanolic solution of the starting material.[2]

  • Reaction: The reaction mixture is heated to reflux for a specified period, typically around 2 hours, with constant stirring.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Filtration: Upon completion, the hot reaction mixture is filtered to remove the iron and iron oxides.[2]

  • Solvent Removal: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

  • Purification: The resulting solid crude product is dissolved in acetone and filtered to remove any remaining insoluble impurities. The acetone is then evaporated to yield the purified this compound.[2]

Applications and Relevance in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its derivatives have been investigated for a range of biological activities. For instance, related benzamide structures are being explored as potent anticancer agents.[7] The amino group provides a reactive handle for further chemical modifications, allowing for the generation of libraries of compounds for screening in drug discovery programs. The physicochemical properties detailed in this guide are critical for predicting the behavior of this compound and its derivatives in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety Considerations

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[8][9] In general, it is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoid inhalation of dust or contact with skin and eyes.[8]

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of this compound, standardized experimental protocols for their determination, and a common synthetic route. For researchers and scientists in drug development and related fields, a thorough understanding of these fundamental characteristics is paramount for the effective utilization of this versatile chemical intermediate. The data and methodologies presented herein serve as a valuable resource for ensuring the quality, purity, and appropriate application of this compound in further research and development endeavors.

References

A Technical Guide to the Solubility of 3'-Aminobenzanilide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3'-Aminobenzanilide (CAS: 16091-26-2), a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, presents a solubility profile that is critical to its handling, formulation, and ultimate application in drug discovery.[1] This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, synthesizes available qualitative solubility data, and presents a rigorous, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics to advance their research and development objectives.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, systematically named N-(3-aminophenyl)benzamide, is an aromatic amide containing both a benzoyl group and an aniline moiety.[2] Its structure is a versatile building block, serving as a precursor for more complex molecules, including potential antimicrobial and anticancer agents.[1] The strategic placement of the amino group in the meta position influences its reactivity and makes it a valuable component in the synthesis of heterocyclic compounds and other functionalized aromatics.[1]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It directly impacts:

  • Bioavailability: A compound must dissolve to be absorbed in the body.

  • Formulation: Solubility dictates the choice of excipients and delivery systems (e.g., oral solids, injectables).

  • Purification: Crystallization and chromatography, common purification techniques, are highly dependent on differential solubility in various solvent systems.

  • In Vitro Assay Performance: Poor solubility can lead to inaccurate results and artifacts in biological screening assays.[3]

Understanding and accurately quantifying the solubility of this compound is therefore not merely a procedural step but a fundamental requirement for its successful application.

Physicochemical Properties Governing Solubility

The solubility of this compound is dictated by its molecular structure, which blends polar and non-polar characteristics.

  • Molecular Structure: The molecule (C₁₃H₁₂N₂O, M.Wt: 212.25 g/mol ) possesses two aromatic rings, which are hydrophobic, and two polar functional groups: an amide (-CONH-) and a primary amine (-NH₂).[2][4]

  • Hydrogen Bonding: The amide and amine groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O, -NH₂). This capability is crucial for interactions with protic solvents.[1]

  • Polarity: The principle of "like dissolves like" is paramount.[5] The presence of both polar groups and non-polar phenyl rings results in moderate overall polarity. This suggests that this compound will exhibit limited solubility in highly polar solvents like water and in highly non-polar solvents, but will show preference for polar organic solvents that can engage in the necessary intermolecular interactions. For instance, its hydrogen bonding capability enhances its solubility in protic solvents like ethanol and methanol.[1]

Solubility Profile of this compound

SolventSolvent TypePredicted / Observed SolubilityRationale / Citation
Water Polar ProticSparingly SolubleAnalogous compounds like benzamide and benzanilide exhibit low water solubility.[7][8][10] The hydrophobic phenyl rings dominate.
Ethanol Polar ProticSolubleSynthesis procedures document the dissolution of related nitro-precursors in ethanol, implying solubility of the final product.[4] The hydroxyl group can hydrogen bond with the amine and amide groups.
Methanol Polar ProticSolubleSimilar to ethanol, methanol is an effective solvent for polar organic molecules capable of hydrogen bonding.
Acetone Polar AproticSolubleFinal purification steps in documented syntheses involve dissolving this compound in acetone, confirming its role as a good solvent.[4]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of organic compounds.[11]
Hexane Non-polarInsolubleThe high polarity of the amide and amine functional groups prevents dissolution in non-polar aliphatic solvents.
Toluene Non-polar (Aromatic)Slightly SolubleMay show some limited solubility due to π-π stacking interactions between the aromatic rings of toluene and the compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

Given the scarcity of published data, experimental determination is essential. The gold standard for measuring thermodynamic solubility is the shake-flask method .[3][4] This method measures the equilibrium concentration of a solute in a solvent, providing a definitive value for saturation solubility under specific conditions.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value. This state is known as solution equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration is measured analytically.

Detailed Experimental Protocol
  • Preparation:

    • Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a clean glass vial (e.g., a 4 mL screw-cap vial). The excess solid should be clearly visible.

    • Pipette a precise volume of the chosen solvent (e.g., 1 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled incubator, typically set to 25 °C.[3][4]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard for many pharmaceutical compounds.[3][4] A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly to let the larger particles settle.

    • Separate the saturated solution (supernatant) from the undissolved solid. The most reliable method is centrifugation followed by filtration.[5]

    • Aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Quantification (Analysis):

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][12]

    • UV-Vis Spectroscopy: Prepare a calibration curve using standard solutions of this compound of known concentrations. Measure the absorbance of the filtered sample at the wavelength of maximum absorbance (λmax) for aromatic amines (typically in the 200-400 nm range).[13][14] Calculate the concentration based on the calibration curve.

    • HPLC: This is often the preferred method due to its higher specificity and accuracy.[5] Develop a suitable reverse-phase HPLC method. Prepare a calibration curve with standards of known concentration. Inject the filtered sample and determine the concentration by comparing its peak area to the calibration curve.

Self-Validation and Trustworthiness
  • Polymorph Characterization: The solubility measurement can be affected by the crystalline form (polymorph) of the solid.[4] It is best practice to characterize the solid material before and after the experiment using techniques like X-ray powder diffraction (XRPD) to ensure no phase change has occurred.

  • Equilibrium Confirmation: As mentioned, measuring concentration at multiple time points (e.g., 24h and 48h) and obtaining consistent results is the only way to definitively prove that equilibrium has been reached.[2]

  • Mass Balance: For rigorous studies, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the result.

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vial (n=3) prep2->prep3 equil1 Agitate at constant temperature (e.g., 25°C) prep3->equil1 equil2 Allow 24-72 hours to reach equilibrium equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant2 Analyze filtrate via HPLC or UV-Vis sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration (mg/mL or mol/L) quant2->quant3 result Final Solubility Value quant3->result

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains sparse in public literature, its physicochemical properties strongly indicate low aqueous solubility and good solubility in polar organic solvents such as ethanol and acetone. This guide provides the theoretical framework and, most critically, a detailed, robust experimental protocol for researchers to determine this vital parameter with high confidence. Adherence to the described shake-flask method will yield reliable and reproducible data, enabling informed decisions in formulation, purification, and the overall advancement of drug development programs involving this important chemical entity.

References

Potential applications of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-Aminobenzanilide: Synthesis, Properties, and Applications

Abstract

This compound, a versatile aromatic amine and amide, serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features, combining a reactive amino group and a stable benzamide core, make it a valuable intermediate in the fields of medicinal chemistry, materials science, and chemical research. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, offering researchers and drug development professionals a technical resource for leveraging this compound in their work.

Introduction to this compound

This compound, with the IUPAC name N-(3-aminophenyl)benzamide, is an organic compound featuring a benzamide structure with an amino group substituted at the meta-position of the aniline ring.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential applications. The presence of both a nucleophilic amino group and an amide linkage allows for a variety of chemical transformations, making it a versatile precursor for more complex molecular architectures.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and other applications.

PropertyValueReference
CAS Number 16091-26-2[3]
Molecular Formula C₁₃H₁₂N₂O[1][3]
Molecular Weight 212.25 g/mol [1][3]
Appearance Solid[4]
Melting Point 124-125 °C[4]
Boiling Point 323.9±25.0 °C (Predicted)[4]
Density 1.244±0.06 g/cm³ (Predicted)[4]
Molecular Structure

The structure of this compound is fundamental to its reactivity. The amino group at the 3'-position can act as a nucleophile, while the amide bond is relatively stable.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the reduction of a nitro-precursor being a common and effective method.[1]

Synthetic Workflow: Reduction of N-(3-nitrophenyl)benzamide

A widely used method involves the reduction of N-(3-nitrophenyl)benzamide. This precursor can be synthesized by the condensation of 3-nitroaniline and benzoyl chloride.

Synthesis_Workflow start Starting Materials: N-(3-nitrophenyl)benzamide Ethanol Iron Powder Ammonium Chloride dissolve Dissolve N-(3-nitrophenyl)benzamide in ethanol. start->dissolve add_reagents Add aqueous solution of iron powder and ammonium chloride. dissolve->add_reagents reflux Heat the mixture to reflux for 2 hours. add_reagents->reflux filter_hot Filter the reaction mixture while hot. reflux->filter_hot evaporate Collect the filtrate and evaporate to dryness. filter_hot->evaporate dissolve_acetone Dissolve the resulting solid in acetone. evaporate->dissolve_acetone filter_insoluble Filter to remove any insoluble matter. dissolve_acetone->filter_insoluble final_evaporation Collect the filtrate and evaporate to dryness. filter_insoluble->final_evaporation product Final Product: This compound final_evaporation->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from N-(3-nitrophenyl)benzamide.[3]

Materials:

  • N-(3-nitrophenyl)benzamide

  • Ethanol

  • Iron powder

  • Ammonium chloride

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve N-(3-nitrophenyl)benzamide in ethanol in a round-bottom flask.[3]

  • Prepare an aqueous solution of iron powder and ammonium chloride.[3]

  • Add the aqueous solution of iron powder and ammonium chloride to the ethanolic solution of N-(3-nitrophenyl)benzamide.[3]

  • Heat the reaction mixture to reflux for 2 hours.[3]

  • After the reaction is complete, filter the mixture while it is still hot.[3]

  • Collect the filtrate and evaporate it to dryness using a rotary evaporator.[3]

  • Dissolve the resulting solid in acetone and filter to remove any insoluble impurities.[3]

  • Collect the acetone filtrate and evaporate to dryness to obtain the final product, this compound.[3]

Core Applications of this compound

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.

Intermediate in Pharmaceutical and Dye Synthesis

This compound serves as a precursor for the synthesis of more complex molecules in the pharmaceutical and dye industries.[1] Its amino group is readily functionalized, allowing for the introduction of various substituents to modulate the biological activity or color properties of the final compound.[1] For example, it can be a starting material for the synthesis of benzamide derivatives, which are found in numerous pharmaceuticals.[1]

Potential in Medicinal Chemistry

While extensive research has focused on the related compound 3-aminobenzamide as a PARP inhibitor, derivatives of this compound have also been investigated for their biological activities.[5][6][7][8][9][10][11][12][13][14][15] Preliminary studies suggest that compounds derived from this compound may possess antimicrobial and anticancer properties, although further research is needed to fully elucidate their therapeutic potential.[1] The synthesis of novel derivatives of this compound remains an active area of research for the discovery of new therapeutic agents.[16][17][18][19][20]

Applications in Materials Science

Recent research has explored the use of this compound in the development of new functional materials.[1] Its ability to participate in self-assembly processes to form well-defined structures makes it a candidate for applications in organic electronics and sensor technology.[1] This area of research is still in its early stages, but it highlights the potential for this compound beyond its traditional use as a chemical intermediate.[1]

Key Chemical Reactions

The reactivity of this compound is centered around its primary amino group, which can undergo a variety of chemical transformations.

Key_Reactions cluster_start This compound cluster_reactions Reactions cluster_products Products start This compound acylation Acylation (with acid chlorides) start->acylation R-COCl nucleophilic_substitution Nucleophilic Substitution (with alkyl halides) start->nucleophilic_substitution R-X electrophilic_aromatic_substitution Electrophilic Aromatic Substitution start->electrophilic_aromatic_substitution Electrophile (E+) amide_product N-Acyl Derivatives acylation->amide_product n_alkyl_product N-Alkyl Derivatives nucleophilic_substitution->n_alkyl_product functionalized_ring_product Ring-Functionalized Derivatives electrophilic_aromatic_substitution->functionalized_ring_product

Caption: Key reactions of this compound.

  • Acylation: The amino group can react with acid chlorides to form new amide bonds.[1]

  • Nucleophilic Substitution: As a primary amine, it can undergo nucleophilic substitution with alkyl halides to form N-alkylated derivatives.[1]

  • Electrophilic Aromatic Substitution: The amino group can act as a directing group in electrophilic aromatic substitution reactions, allowing for further functionalization of the aniline ring.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various scientific and industrial fields. Its straightforward synthesis and reactive functional groups make it an attractive starting material for the development of new pharmaceuticals, dyes, and functional materials. As research continues to uncover new derivatives and applications, the importance of this compound in organic synthesis and medicinal chemistry is likely to grow. This guide provides a foundational understanding for researchers looking to explore the potential of this multifaceted compound.

References

A Comprehensive Technical Guide to the Safe Handling of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safety and handling protocols for 3'-Aminobenzanilide (CAS No. 16091-26-2). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. Given the limited specific toxicological data available for this compound, this guide combines known information with established best practices for handling aromatic amines, a class of compounds that requires careful management due to potential health risks.

Chemical and Physical Identity

This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O.[1] It is structurally characterized by a benzamide core with an amino group substituent on the meta-position of the aniline ring.

PropertyValueSource
CAS Number 16091-26-2[1]
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance Solid[2]
Melting Point 124-125°C[2]
Purity Typically ≥95%[2]

Hazard Identification and Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Warning

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Due to the lack of specific data, it is prudent to handle this compound as a substance with the potential for significant health effects, similar to other aromatic amines.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure. The following workflow outlines the critical steps for safe handling in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Vent Ensure Proper Ventilation (Chemical Fume Hood) PPE->Vent Weigh Weighing and Transfer Vent->Weigh React Reaction Setup Weigh->React Decon Decontaminate Surfaces React->Decon Waste Segregate and Label Waste Decon->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[6]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of airborne exposure that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Accidental Release Measures and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Dispose Dispose of Waste Clean->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: A flowchart for responding to a this compound spill.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: All cleanup materials should be treated as hazardous waste and disposed of accordingly.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Considerations

The disposal of this compound and its waste must be handled with care to prevent environmental contamination.[7]

Waste Segregation and Labeling
  • Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.[7]

  • All waste containers must be clearly labeled with the contents and appropriate hazard warnings.[7]

Disposal Methods
  • Chemical Waste: Dispose of this compound waste through a licensed hazardous waste disposal company.[7] Do not dispose of it down the drain or in the general trash.[7]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves, lab coats) must also be disposed of as hazardous waste.

Aromatic amine waste can be challenging to treat and may require specialized disposal methods such as incineration or advanced oxidation processes.[5][8]

Conclusion

While this compound has defined irritant properties, a comprehensive toxicological and environmental profile is not yet established. Therefore, it is imperative that researchers and scientists handle this compound with a high level of caution, adhering to the stringent safety protocols outlined in this guide. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and following established procedures for storage, handling, and disposal, the risks associated with working with this compound can be effectively managed.

References

Methodological & Application

Application Note: Synthesis of 3'-Aminobenzanilide from 3-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the synthesis of 3'-Aminobenzanilide, a valuable intermediate in pharmaceutical and materials science, through the reduction of 3-nitrobenzanilide. This document provides an in-depth exploration of the reaction, including mechanistic insights, multiple detailed experimental protocols, safety considerations, and analytical characterization of the final product. The protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-tested methodologies.

Introduction

The transformation of nitroarenes to their corresponding anilines is a fundamental and widely utilized reaction in organic synthesis.[1][2] this compound, in particular, serves as a crucial building block for the synthesis of various biologically active molecules and advanced polymers. The reduction of the nitro group in 3-nitrobenzanilide is a key step that can be achieved through several methods, each with its own advantages and considerations. This application note will focus on two robust and commonly employed methods: catalytic hydrogenation and chemical reduction using stannous chloride (SnCl₂). The choice between these methods often depends on factors such as substrate compatibility, scalability, and available laboratory infrastructure.

Mechanistic Overview: The Reduction of Aromatic Nitro Compounds

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction process. The reaction proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[1][3]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas (H₂).[2][4] The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated, facilitating its addition across the nitro group. This method is often preferred for its high yields and the generation of water as the only byproduct, aligning with the principles of green chemistry.[2]

Chemical Reduction with Stannous Chloride (SnCl₂)

The use of stannous chloride in acidic media, typically concentrated hydrochloric acid, is a classic and effective method for the reduction of nitroarenes.[3][4][5] In this process, tin(II) acts as the reducing agent, donating electrons to the nitro group.[1][3] The reaction proceeds through a series of single electron transfers and protonations, ultimately yielding the corresponding aniline. While effective, this method generates stoichiometric amounts of tin salts as byproducts, which require proper disposal.[5]

Visualizing the Synthesis Pathway

Synthesis_Pathway Start 3-Nitrobenzanilide Intermediate Nitroso & Hydroxylamine Intermediates Start->Intermediate Reduction End This compound Intermediate->End Further Reduction

Caption: General reaction pathway from 3-nitrobenzanilide to this compound.

Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6][7]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol offers a clean and efficient route to this compound.[4][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Nitrobenzanilide≥98%Commercially Available
Palladium on Carbon (10% Pd/C)Catalyst GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrogen Gas (H₂)High PurityGas Cylinder
Celite®Filtration AidCommercially Available

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filtration setup (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 3-nitrobenzanilide (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)

This protocol provides a reliable alternative to catalytic hydrogenation.[4][5][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Nitrobenzanilide≥98%Commercially Available
Stannous Chloride Dihydrate (SnCl₂·2H₂O)ACS ReagentCommercially Available
Concentrated Hydrochloric Acid (HCl)37%Commercially Available
Sodium Hydroxide (NaOH)Pellets or SolutionCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-nitrobenzanilide (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.

  • Acidification and Heating: Carefully add concentrated hydrochloric acid (sufficient to dissolve the tin salt) and heat the mixture to reflux (typically 70-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is usually complete within 1-3 hours.

  • Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Extract the product into ethyl acetate. Perform the extraction three times to ensure maximum recovery.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_pdc Protocol 1: Catalytic Hydrogenation cluster_sncl2 Protocol 2: SnCl2 Reduction cluster_analysis Purification & Analysis prep_dissolve Dissolve 3-Nitrobenzanilide pdc_catalyst Add 10% Pd/C prep_dissolve->pdc_catalyst sncl2_reagents Add SnCl2·2H2O & HCl prep_dissolve->sncl2_reagents pdc_hydrogenate Hydrogenate (H2 atmosphere) pdc_catalyst->pdc_hydrogenate pdc_filter Filter through Celite® pdc_hydrogenate->pdc_filter pdc_evaporate Evaporate Solvent pdc_filter->pdc_evaporate purify Purification (Recrystallization) pdc_evaporate->purify sncl2_reflux Heat to Reflux sncl2_reagents->sncl2_reflux sncl2_neutralize Neutralize with NaOH sncl2_reflux->sncl2_neutralize sncl2_extract Extract with Ethyl Acetate sncl2_neutralize->sncl2_extract sncl2_dry Dry and Evaporate sncl2_extract->sncl2_dry sncl2_dry->purify analyze Characterization (NMR, MS) purify->analyze product This compound analyze->product

Caption: A comparative workflow for the synthesis of this compound.

Purification and Characterization

Purification by Recrystallization

The crude this compound obtained from either protocol can be purified by recrystallization to obtain a product of high purity.[9][10][11]

Procedure:

  • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.[10]

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9][11]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of the final product.[12][13] The disappearance of the signals corresponding to the nitro-substituted aromatic ring and the appearance of signals for the amino-substituted ring are key indicators of a successful reaction.

    • ¹H NMR (DMSO-d₆): Expected signals include aromatic protons and the amine (-NH₂) protons. The amide (-NH) proton will also be present.[14][15]

    • ¹³C NMR (DMSO-d₆): The spectrum will show characteristic signals for the aromatic carbons and the carbonyl carbon of the amide.[16]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If reaction monitoring indicates an incomplete conversion, extend the reaction time. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For the SnCl₂ reduction, additional reducing agent may be required.

  • Low Yield: Low yields can result from product loss during work-up and purification. Ensure efficient extraction and minimize transfers. During recrystallization, using the minimal amount of hot solvent is crucial to maximize recovery.

  • Product Instability: Anilines can be susceptible to oxidation, which may result in discoloration.[17] It is advisable to store the purified product under an inert atmosphere (nitrogen or argon) and protected from light.

Conclusion

The synthesis of this compound from 3-nitrobenzanilide is a robust and reproducible transformation. Both catalytic hydrogenation and chemical reduction with stannous chloride are effective methods, and the choice between them will depend on the specific needs and constraints of the laboratory. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently and safely synthesize this important chemical intermediate for their drug discovery and materials science applications.

References

Application Notes and Protocols: The Strategic Use of 3'-Aminobenzanilide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Aminobenzanilide, also known as N-(3-aminophenyl)benzamide, is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of complex organic structures. Its chemical architecture, featuring a nucleophilic primary aromatic amine and a robust benzamide moiety in a meta relationship, distinguishes it from its ortho- and para-isomers. This specific substitution pattern makes it an ideal starting material for the construction of specific classes of nitrogen-containing heterocycles, particularly those where intramolecular cyclization is not directed by adjacent functional groups.

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond common heterocyclic syntheses to focus on applications that leverage its unique stereoelectronic properties. We will detail the synthesis of substituted quinolines and acridone frameworks, both of which are privileged scaffolds in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with causal explanations for experimental choices to empower researchers in their synthetic endeavors.

Synthesis of Substituted 3-(Benzamido)quinolines

The quinoline ring system is a cornerstone of medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[1][2] The Combes quinoline synthesis and related methodologies provide a classic and effective route to this scaffold through the acid-catalyzed reaction of an aniline with a β-dicarbonyl compound.[2] Using this compound, this reaction yields quinolines bearing a benzamide substituent at the 3-position, a handle that can be used for further functionalization or to modulate the compound's biological activity.

Reaction Principle & Causality

The reaction proceeds via a cascade of condensation and cyclization steps. The aniline nitrogen of this compound acts as the initial nucleophile, attacking one of the carbonyls of the β-diketone to form an enamine intermediate. The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is critical. The acid serves two primary functions: it protonates the second carbonyl group, activating it for intramolecular electrophilic attack, and it acts as a dehydrating agent to drive the final aromatization step, which is often the rate-limiting part of the sequence. The benzamide group remains intact under these conditions due to its lower reactivity compared to the primary amine.

Experimental Workflow: Combes Quinoline Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction Cascade cluster_workup Work-up & Purification A This compound D Mix & Heat (e.g., 120-140 °C) A->D B β-Diketone (e.g., Acetylacetone) B->D C Acid Catalyst (PPA or H₂SO₄) C->D E Enamine Formation (Intermediate) D->E Condensation F Intramolecular Cyclization & Dehydration E->F Acid-catalyzed ring closure G Quench (Ice/Water) F->G Aromatization H Neutralize (Base) G->H I Extract with Organic Solvent H->I J Purify (Column Chromatography) I->J

Caption: Workflow for the synthesis of 3-(benzamido)quinolines.

Protocol 1: Synthesis of N-(2,4-Dimethylquinolin-7-yl)benzamide

This protocol details the synthesis of a substituted quinoline using this compound and acetylacetone as the β-dicarbonyl component.

Materials:

  • This compound (1.0 eq., 2.12 g, 10 mmol)

  • Acetylacetone (1.1 eq., 1.10 g, 11 mmol)

  • Polyphosphoric Acid (PPA) (~10 g)

  • Ice water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and acetylacetone.

  • Catalyst Addition: Carefully add polyphosphoric acid to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture in an oil bath at 130-140 °C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Rationale: High temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution and subsequent dehydration.

  • Quenching: After cooling to room temperature, carefully and slowly pour the viscous reaction mixture onto crushed ice (~100 g) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding 10 M NaOH solution until the pH is approximately 8-9. A precipitate will form. Rationale: Neutralization is required to deprotonate the quinoline nitrogen and precipitate the product, which is typically insoluble in basic aqueous media.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-(2,4-dimethylquinolin-7-yl)benzamide.

Data Summary: Representative Quinoline Syntheses
β-DiketoneR1R2ConditionsExpected Product
AcetylacetoneCH₃CH₃PPA, 130 °C, 3hN-(2,4-Dimethylquinolin-7-yl)benzamide
Ethyl AcetoacetateCH₃OHDowtherm A, 250 °C, 30 minN-(4-Hydroxy-2-methylquinolin-7-yl)benzamide
DibenzoylmethanePhPhPPA, 150 °C, 4hN-(2,4-Diphenylquinolin-7-yl)benzamide

Synthesis of Acridone Derivatives

Acridone alkaloids are a class of natural products known for their wide range of biological activities, including antitumor and antiviral properties.[3] The synthesis of the tricyclic acridone core is a significant challenge. A common strategy involves the intramolecular cyclization of 2-aminobenzophenone derivatives. While this compound is not a direct precursor, it can be envisioned as a building block for a suitable 2-aminobenzophenone intermediate, which can then undergo acid-catalyzed cyclization to form the acridone ring.

Reaction Principle & Causality

The key step is the acid-catalyzed intramolecular cyclodehydration of a 2-aminobenzophenone derivative. This reaction, often referred to as the Jourdan-Ullmann-Goldberg synthesis, requires a strong acid catalyst (e.g., H₂SO₄, PPA) or high temperatures (thermal cyclization). The mechanism involves the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. A subsequent dehydration step leads to the formation of the central heterocyclic ring, yielding the planar, conjugated acridone system.

Synthetic Workflow: Acridone Synthesis via Benzophenone Intermediate

G A This compound Derivative B Precursor Synthesis (e.g., Friedel-Crafts) A->B C 2-Aminobenzophenone Intermediate B->C E Intramolecular Cyclodehydration C->E D Acid Catalyst (H₂SO₄ or PPA) D->E F Acridone Product E->F G Work-up & Purification F->G

References

The Versatile Precursor: 3'-Aminobenzanilide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3'-Aminobenzanilide

In the landscape of pharmaceutical development, the identification and utilization of versatile precursor molecules are paramount to the efficient synthesis of novel therapeutic agents. This compound, a seemingly unassuming aromatic compound, has emerged as a cornerstone in the construction of a diverse array of bioactive molecules. Its unique structural features—a primary aromatic amine and an amide linkage—provide two reactive centers that can be selectively functionalized, making it a highly valuable building block for medicinal chemists.[1]

This guide provides an in-depth exploration of this compound as a precursor for pharmaceuticals, offering detailed application notes and robust protocols for the synthesis of key drug classes. We will delve into the chemical logic underpinning its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, Bcr-Abl tyrosine kinase inhibitors, and anticonvulsant agents. Each section is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this versatile molecule in their own research endeavors.

Chemical Properties and Reactivity Profile

This compound's utility stems from its distinct chemical properties. The primary amino group is a potent nucleophile, readily participating in a variety of bond-forming reactions. Conversely, the amide functionality is more stable but can be manipulated under specific conditions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex molecular architectures.

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O[2]
Molecular Weight212.25 g/mol [2]
Melting Point124-125 °C[2]
AppearanceLight yellow to yellow solid[2]

The meta-position of the amino group relative to the benzamide moiety influences the electronic properties of both aromatic rings, which can be strategically exploited in various coupling reactions to construct the core scaffolds of targeted therapeutics.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[3][4] 3-Aminobenzamide, a closely related analogue of this compound, is a known PARP inhibitor, and its core structure is a common feature in many clinically approved PARP inhibitors.[3][5] The synthesis of more potent and selective PARP inhibitors can be achieved by utilizing this compound as a scaffold for elaboration.

Conceptual Synthetic Pathway for a Novel PARP Inhibitor

The following workflow outlines a general strategy for the synthesis of a potential PARP inhibitor starting from this compound. This approach involves the acylation of the amino group to introduce a key pharmacophore, followed by a palladium-catalyzed cross-coupling reaction to build the extended scaffold necessary for potent enzymatic inhibition.

A This compound B Acylation with Phthalic Anhydride A->B C Intermediate A: Phthalamic Acid Derivative B->C D Cyclization (e.g., Acetic Anhydride) C->D E Intermediate B: N-Phthalimido-benzanilide D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) E->F G Final Product: Novel PARP Inhibitor F->G

Caption: General workflow for the synthesis of a PARP inhibitor from this compound.

Protocol 1: Synthesis of a Phthalimido-Benzanilide Intermediate

This protocol details the initial steps of synthesizing a PARP inhibitor scaffold by acylating this compound with phthalic anhydride. The resulting phthalimido group is a common feature in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[6]

Materials:

  • This compound

  • Phthalic anhydride

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent) and phthalic anhydride (1.1 equivalents).

  • Solvent and Catalyst: To the flask, add glacial acetic acid as the solvent and a catalytic amount of anhydrous sodium acetate.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Glacial acetic acid serves as a solvent that can dissolve the reactants and facilitate the reaction. Anhydrous sodium acetate acts as a base to deprotonate the intermediate phthalamic acid, promoting the cyclization to the phthalimide.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure N-(3-benzoylaminophenyl)phthalimide.

  • Characterization: The structure of the purified product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Expected Data for N-(3-benzoylaminophenyl)phthalimide:

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the benzanilide and phthalimide moieties. A characteristic singlet for the amide proton.

  • IR (KBr): Characteristic peaks for the amide C=O stretch, imide C=O stretches (symmetric and asymmetric), and N-H stretch.

  • MS (ESI+): A molecular ion peak corresponding to the calculated mass of the product.

Application in the Synthesis of Bcr-Abl Kinase Inhibitors

The Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML).[2] Inhibitors of this kinase, such as imatinib, have transformed the treatment of CML.[2] The development of second and third-generation inhibitors aims to overcome resistance mutations, particularly the T315I "gatekeeper" mutation. 3-Substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors.[2][7] this compound provides a key starting point for the synthesis of these inhibitors.

Conceptual Synthetic Pathway for a Bcr-Abl Inhibitor

The synthesis of a Bcr-Abl inhibitor from this compound often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce a substituted amine, a crucial pharmacophore for kinase binding.[3][8]

A This compound B Bromination (e.g., NBS) A->B C Intermediate C: Bromo-3'-aminobenzanilide B->C D Buchwald-Hartwig Amination with a Substituted Pyrimidine Amine C->D E Final Product: Bcr-Abl Kinase Inhibitor D->E A This compound B Acylation with a Substituted Benzoyl Chloride A->B C Final Product: Novel Benzamide Derivative B->C

References

Application Note: A Robust HPLC Method for the Quantification of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3'-Aminobenzanilide. This document is intended for researchers, scientists, and professionals in the drug development and quality control sectors. The methodology herein is built upon established principles of chromatographic separation for aromatic amines, ensuring both scientific integrity and practical applicability. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the chosen parameters.

Introduction: The Significance of this compound Analysis

This compound is a chemical intermediate of significant interest in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final products. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

The presence of both an amide and an amino group in the structure of this compound (Figure 1) imparts a moderate polarity, making it well-suited for reversed-phase chromatography. This application note describes a validated HPLC method that can be readily implemented for routine analysis and quality control.

Figure 1: Chemical Structure of this compoundMolecular Formula: C₁₃H₁₂N₂OMolecular Weight: 212.25 g/mol

Chromatographic Principles and Method Rationale

The developed method utilizes a reversed-phase C18 column. The non-polar stationary phase of the C18 column interacts with the non-polar benzoyl and phenyl rings of the this compound molecule. The mobile phase, a mixture of polar aqueous buffer and a slightly less polar organic solvent (acetonitrile), competes for interaction with the analyte. By carefully controlling the composition of the mobile phase, the retention and elution of this compound can be precisely managed.

The inclusion of a phosphate buffer in the mobile phase is crucial for controlling the pH. The amino group in this compound is basic, and maintaining a consistent pH ensures a stable and reproducible ionization state of the analyte, leading to sharp, symmetrical peaks. A slightly acidic to neutral pH is generally optimal for the analysis of aromatic amines on a C18 column.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/ Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial injection Inject Sample vial->injection Analysis hplc_system HPLC System (Pump, Autosampler, Column Oven, Detector) hplc_system->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram Data Acquisition integration Integrate Peak chromatogram->integration quantification Quantify Analyte integration->quantification report Generate Report quantification->report

Figure 2: HPLC Analysis Workflow for this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) software

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters are based on typical methods for similar aromatic amines and should serve as a robust starting point for analysis.[1][2]

ParameterRecommended Condition
Stationary Phase (Column) Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5) B: Acetonitrile
Gradient Program 0-10 min: 30-70% B 10-12 min: 70-30% B 12-15 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Detailed Protocols

Preparation of Mobile Phase and Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 6.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.5 using a dilute solution of phosphoric acid or potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC grade Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.

  • Dissolve the sample in a predetermined volume of diluent in a volumetric flask.

  • Sonicate for 10-15 minutes if necessary to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability and Method Validation

Before initiating any sample analysis, the suitability of the HPLC system must be verified.[3][4] This is a critical step to ensure the reliability and accuracy of the results. The acceptance criteria listed below are based on general guidelines from the United States Pharmacopeia (USP).[5]

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) %RSD ≤ 2.0 for five replicate injections of the standard
Retention Time (RT) Consistent RT for the analyte peak

The analytical method should be validated in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.

Data Analysis and Interpretation

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the standards in the calibration curve. The chromatography data system will perform a linear regression on the calibration data (peak area vs. concentration) to generate a calibration equation (y = mx + c), which is then used to calculate the concentration of the unknown sample.

Potential Challenges and Troubleshooting

  • Peak Tailing: If the tailing factor exceeds 2.0, it may indicate secondary interactions between the basic amino group and residual silanols on the silica-based stationary phase. Ensure the mobile phase pH is correctly adjusted. Using a column with end-capping can also mitigate this issue.

  • Poor Resolution: If co-eluting impurities are present, adjusting the gradient slope or the initial percentage of the organic solvent can improve separation.

  • Variable Retention Times: Fluctuations in retention time can be caused by an unstable pump, a leak in the system, or an improperly equilibrated column. Ensure the system is well-maintained and allow for sufficient column equilibration between injections.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column with a phosphate-buffered acetonitrile/water mobile phase and UV detection at 254 nm offers excellent chromatographic performance. Adherence to the system suitability criteria and proper method validation will ensure the generation of accurate and reproducible results, making this method highly suitable for quality control and research applications in the pharmaceutical and chemical industries.

References

Definitive 1H NMR Characterization of 3'-Aminobenzanilide: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This technical guide provides a comprehensive methodology for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3'-Aminobenzanilide (C₁₃H₁₂N₂O).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations of the underlying spectroscopic principles and experimental choices. We detail a robust, self-validating workflow from sample preparation to spectral interpretation, ensuring high-quality, reproducible results for the unambiguous structural confirmation of this important chemical entity.

Introduction and Scientific Principles

This compound is a derivative of both aniline and benzamide, featuring a meta-positioned amino group on the benzoyl ring.[2] This substitution pattern creates a unique electronic environment that is reflected in its ¹H NMR spectrum. NMR spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H).[3][4]

For this compound, ¹H NMR allows us to:

  • Confirm the presence and integration of all 12 protons.

  • Differentiate between the two distinct aromatic rings.

  • Verify the meta-substitution pattern through characteristic spin-spin coupling.

  • Identify the labile amide (NH) and amine (NH₂) protons.

The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the amide carbonyl, deshield nearby protons, shifting their signals downfield (higher ppm).[5] Conversely, electron-donating groups, such as the amino group, shield adjacent protons, moving their signals upfield (lower ppm).[5] This interplay of substituent effects is key to assigning the complex aromatic region of the spectrum.

Experimental Workflow: From Sample to Spectrum

The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation and optimized instrument parameters. The following workflow is designed to minimize artifacts and maximize spectral quality.

G weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (~0.7 mL DMSO-d6) weigh->dissolve Homogeneous Solution filter 3. Filter Solution (into NMR tube) dissolve->filter Remove Particulates adjust 4. Adjust Volume (to ~5.5 cm height) filter->adjust insert 5. Insert Sample lock 6. Lock (on Deuterium Signal) insert->lock shim 7. Shim (Maximize B₀ Homogeneity) lock->shim Improve Resolution acquire 8. Acquire Data (Optimized Parameters) shim->acquire process 9. Process FID (FT, Phase, Baseline) analyze 10. Analyze Spectrum (Integrate, Assign Peaks) process->analyze report 11. Report Results analyze->report

Caption: Experimental workflow for ¹H NMR characterization.

Detailed Protocols

Materials and Equipment
  • Analyte: this compound (solid)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • Apparatus:

    • Analytical balance

    • 5 mm high-quality NMR tubes[6]

    • Glass vials

    • Pasteur pipettes and cotton wool or syringe filters

    • NMR Spectrometer (400 MHz or higher recommended)

Causality Behind Solvent Choice: DMSO-d₆ is selected for its excellent ability to dissolve polar compounds like this compound. Crucially, it slows down the proton exchange of N-H protons, allowing the amide and amine signals to be observed as distinct, often broad, peaks. Its residual solvent signal (~2.50 ppm) rarely interferes with aromatic or labile proton signals.

Protocol: NMR Sample Preparation

This protocol ensures a homogeneous, particulate-free sample, which is essential for achieving high spectral resolution.[7]

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry glass vial.[3] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable number of scans on a typical 400 MHz instrument.[8]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[7] Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Filtration: Construct a filter by placing a small, tight plug of cotton wool into a Pasteur pipette.[7] Transfer the solution through this filter directly into a clean 5 mm NMR tube. This step is critical to remove any dust or suspended impurities that would broaden the NMR signals and degrade spectral resolution.[7]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 5.0-5.5 cm.[6][7] This height ensures the sample fills the detection coil of the spectrometer, which is necessary for proper shimming and quantitative accuracy.

  • Final Steps: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol: Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment, which allows for a shorter relaxation delay and faster acquisition time compared to a 90° pulse.
Number of Scans (NS)8 to 16Sufficient to achieve a good signal-to-noise ratio for a ~50-100 mM sample.[8]
Relaxation Delay (D1)2.0 sA delay to allow for partial relaxation of protons between scans.
Acquisition Time (AQ)~4.0 sLong enough to allow the Free Induction Decay (FID) to decay completely, ensuring good resolution.
Spectral Width (SW)~16 ppm (0 to 16 ppm)A wide window that encompasses all expected proton signals, from TMS (0 ppm) to potentially downfield amide protons.
Temperature298 K (25 °C)Standard operating temperature for routine small molecule analysis.

Acquisition Steps:

  • Insert the sample into the spectrometer.

  • Lock: The instrument locks onto the deuterium signal of DMSO-d₆ to stabilize the magnetic field against drift.[3][6]

  • Tune and Match: The probe is tuned to the ¹H frequency to ensure maximum signal transmission and sensitivity.[3]

  • Shim: The magnetic field homogeneity (B₀) is optimized by adjusting the shim coils.[9] This process narrows the peak widths, leading to enhanced resolution and the ability to resolve fine coupling patterns.

  • Acquire Data: Set the acquisition parameters as detailed in the table above and start the experiment.

Data Analysis and Structural Interpretation

Upon processing the raw FID data (Fourier transform, phase, and baseline correction), the resulting spectrum can be analyzed.

Structure and Proton Numbering: Chemical structure of this compound with protons labeled for NMR assignment. (A diagram showing the chemical structure of this compound with each unique proton position numbered for clear assignment in the table below would be inserted here.)

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-amide (NH )~10.0Broad Singlet-1H
H-2', H-6' (Anilide Ring)~7.65Doublet~7.82H
H-4' (Anilide Ring)~7.35Triplet~7.61H
H-3', H-5' (Anilide Ring)~7.10Triplet~7.42H
H-2 (Benzoyl Ring)~7.20Singlet (or narrow t)~1.81H
H-6 (Benzoyl Ring)~7.15Triplet~7.81H
H-4 (Benzoyl Ring)~7.05Doublet of Doublets~7.8, 1.51H
H-5 (Benzoyl Ring)~6.70Doublet of Doublets~7.8, 2.01H
H-amine (NH ₂)~5.25Broad Singlet-2H
Step-by-Step Spectral Assignment
  • Labile Protons (NH, NH₂): The most downfield signal, typically a broad singlet around 10.0 ppm, is characteristic of the amide proton due to its deshielding by the adjacent carbonyl and its involvement in hydrogen bonding. The amino protons appear as another broad singlet further upfield (~5.25 ppm). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Anilide Ring (Protons H-2' to H-6'): This monosubstituted ring displays a classic pattern. The two ortho protons (H-2', H-6') are equivalent and appear as a doublet downfield due to the deshielding effect of the amide linkage. The para proton (H-4') appears as a triplet, and the two meta protons (H-3', H-5') also appear as a triplet, slightly more upfield.

  • Benzoyl Ring (Protons H-2, H-4, H-5, H-6): This meta-substituted ring presents a more complex pattern.

    • H-2: This proton is situated between two substituents and typically appears as a singlet or a narrowly split triplet (due to small meta-coupling).

    • H-6: This proton is ortho to the carbonyl group and meta to the amino group. It will likely appear as a triplet due to ortho-coupling with H-5 and meta-coupling with H-4.

    • H-4 & H-5: These protons are ortho to each other, resulting in a large coupling constant (~7-8 Hz). They will appear as complex multiplets (often doublet of doublets) due to additional smaller meta or para couplings. The electron-donating amino group will shield these protons, shifting them upfield relative to the anilide ring protons.

Conclusion

This application note provides a validated, end-to-end protocol for the ¹H NMR characterization of this compound. By adhering to the detailed procedures for sample preparation and employing the optimized acquisition parameters, researchers can reliably obtain high-resolution spectra. The provided analysis guide, grounded in the fundamental principles of chemical shifts and coupling constants, enables a confident and accurate structural elucidation of the molecule. This methodology serves as a robust template for the characterization of related benzanilide derivatives in academic and industrial research settings.

References

Comprehensive Mass Spectrometric Characterization of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analysis of 3'-Aminobenzanilide using high-resolution mass spectrometry (HRMS). This compound is a key intermediate in organic synthesis, with applications in the development of pharmaceuticals and functional materials.[1] Accurate characterization is crucial for quality control and reaction monitoring. This document outlines optimized protocols for sample preparation, direct infusion analysis via Electrospray Ionization (ESI), and structural elucidation through tandem mass spectrometry (MS/MS). We detail the characteristic fragmentation patterns of protonated this compound, providing a reliable method for its unambiguous identification.

Introduction: The Analytical Imperative

This compound (IUPAC Name: 3-Amino-N-phenylbenzamide) is an aromatic amide containing both a primary amine and a secondary amide functional group.[1] Its structure makes it a versatile building block in medicinal chemistry and material science.[1]

  • Molecular Formula: C₁₃H₁₂N₂O[2][3]

  • Monoisotopic Mass: 212.0950 Da

  • Average Molecular Weight: 212.25 g/mol [4]

Given its role as a precursor, verifying the identity and purity of this compound is a critical step in any synthetic workflow. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose. The primary analytical objectives are to confirm the molecular weight of the compound and to generate a characteristic fragmentation "fingerprint" that can be used for definitive structural confirmation. This guide focuses on ESI, a soft ionization technique ideal for polar molecules like this compound, which readily accept a proton at the amino group to form the [M+H]⁺ ion.

Experimental Design & Rationale

Materials and Reagents
Reagent/MaterialGradeSupplier Notes
This compound≥98% PuritySourced from a reputable chemical supplier (e.g., Sigma-Aldrich, TCI)
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Honeywell, or equivalent
Methanol (MeOH)LC-MS GradeFisher Scientific, Honeywell, or equivalent
WaterLC-MS GradeDeionized to 18.2 MΩ·cm
Formic Acid (FA)LC-MS GradeProteomics grade, >99% purity

Causality Behind Choices:

  • LC-MS Grade Solvents: These solvents are filtered and tested to have minimal non-volatile residues and metal ion contaminants, which is critical to prevent the formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) and to reduce background noise, thereby maximizing signal-to-noise ratio.

  • Formic Acid: Added at a low concentration (typically 0.1%), FA serves as a proton source in the mobile phase. This promotes the efficient formation of the desired protonated molecule, [M+H]⁺, in the ESI source, enhancing the ion signal for positive-mode analysis.

Safety Precautions

This compound and its related isomer, 3-aminobenzamide, are classified as irritants. Standard laboratory safety protocols should be strictly followed.

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • Harmful if swallowed.[6]

  • Handling: Always use a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.[6][7]

Instrumentation

The protocols described herein are optimized for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, equipped with an ESI source. These instruments provide the sub-5 ppm mass accuracy required to confirm elemental composition.

Protocols: From Sample to Spectrum

Protocol 1: Sample Preparation

The objective is to prepare a dilute, homogenous solution suitable for direct infusion into the mass spectrometer.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Transfer the solid to a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of Methanol to dissolve the solid. Vortex for 30 seconds to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8°C.

  • Working Solution (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean autosampler vial.

    • Add 990 µL of a 50:50 Acetonitrile/Water solution containing 0.1% Formic Acid.

    • Cap the vial and vortex briefly. This working solution is now ready for analysis.

Self-Validation: The clarity of the final solution confirms complete dissolution. The use of precise volumetric transfers ensures concentration accuracy.

Protocol 2: Mass Spectrometer Setup & Analysis

The following workflow outlines the logical progression from initial mass confirmation to detailed structural analysis.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock prep_work Dilute to 1 µg/mL Working Solution prep_stock->prep_work infusion Direct Infusion (5 µL/min) prep_work->infusion ms1 Full Scan MS Analysis (m/z 100-500) infusion->ms1 select_ion Isolate Precursor Ion (m/z 213.10) ms1->select_ion ms2 Tandem MS (MS/MS) (CID/HCD Fragmentation) select_ion->ms2 confirm_mass Confirm Accurate Mass of [M+H]⁺ ms2->confirm_mass analyze_frag Analyze Fragmentation Pattern confirm_mass->analyze_frag

Caption: Experimental workflow for MS analysis of this compound.

A. Full Scan MS Analysis (Accurate Mass Confirmation)

  • Instrument Setup: Configure the mass spectrometer to operate in positive ion ESI mode. Use the parameters in the table below as a starting point.

  • Infusion: Load the 1 µg/mL working solution into a syringe and place it in a syringe pump connected directly to the ESI source. Begin infusion at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in full scan mode over a mass range of m/z 100–500.

B. Tandem MS/MS Analysis (Structural Elucidation)

  • Precursor Selection: Modify the acquisition method to an MS/MS or "product ion" scan mode. Set the precursor ion isolation window to the monoisotopic m/z of the protonated molecule (m/z 213.10) with an isolation width of ~1 Da.

  • Fragmentation: Apply Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

  • Acquisition: Acquire the product ion spectrum.

ParameterTypical ValueRationale
Ion Source Electrospray (ESI)Ideal for polar, non-volatile molecules.
Polarity PositiveThe basic amino group is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Sheath/Nebulizer Gas Nitrogen, 30-40 psiAssists in desolvation and droplet formation.
Drying Gas Temp. 300 - 350 °CFacilitates solvent evaporation to release gas-phase ions.
Scan Range (MS1) m/z 100 - 500Covers the expected precursor ion and potential dimers or adducts.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy 10 - 40 eV (Ramped)A range of energies ensures both low-energy (stable fragments) and high-energy (smaller fragments) pathways are observed.

Data Analysis and Interpretation

Accurate Mass and Molecular Formula

In the full scan spectrum, the primary observed ion should be the protonated molecule [M+H]⁺.

Ion SpeciesTheoretical m/zObserved m/z (example)Mass Error (ppm)
[C₁₃H₁₃N₂O]⁺213.10224213.1025+1.22

A mass error of <5 ppm provides high confidence in the elemental composition of C₁₃H₁₂N₂O.

Fragmentation Pathway of [M+H]⁺

The MS/MS spectrum of this compound is characterized by specific bond cleavages that provide a structural fingerprint. The amide bond is the most labile site under CID conditions.[8] A detailed study confirmed a key rearrangement ion, providing a unique marker for this molecule.[9]

G cluster_main Proposed Fragmentation of Protonated this compound cluster_path1 Path A: Amide Cleavage cluster_path2 Path B: Amide Cleavage cluster_path3 Path C: N-O Exchange Rearrangement parent [M+H]⁺ m/z 213.10 frag1 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 parent->frag1 - C₆H₇N loss1 - C₆H₇N (Aniline) frag2 Protonated 3-Aminobenzonitrile [C₇H₇N₂]⁺ m/z 119.06 parent->frag2 - C₆H₆O loss2 - C₆H₆O (Phenol) frag3 Rearranged Ion [C₆H₈NO]⁺ m/z 110.06 parent->frag3 - C₇H₅N loss3 - C₇H₅N (Benzonitrile)

Caption: Key fragmentation pathways for protonated this compound.

Key Fragment Ions:

Precursor m/zFragment m/zMass LossLost NeutralProposed Fragment Ion
213.10119.0694.04C₆H₆O (Phenol)Protonated 3-aminobenzonitrile
213.10110.06103.04C₇H₅N (Benzonitrile)Rearranged [C₆H₈NO]⁺ ion[9]
213.10105.03108.07C₆H₈N₂Benzoyl cation, [C₇H₅O]⁺
213.1092.05121.05C₇H₇NO (Benzamide)Aminophenyl cation, [C₆H₆N]⁺

Mechanistic Insights:

  • m/z 105.03: This prominent peak corresponds to the benzoyl cation, formed by the cleavage of the C-N amide bond and loss of the 3-aminoaniline moiety. This is a classic fragmentation pathway for N-phenylbenzamides.[8]

  • m/z 119.06: This ion likely arises from the loss of phenol, suggesting a rearrangement prior to fragmentation.

  • m/z 110.06: This fragment is particularly diagnostic. It is formed via a complex rearrangement involving a water-ion neutral complex, leading to a nitrogen-oxygen (N-O) exchange. Its presence is a strong indicator of an aminobenzanilide structure with the amino group at the meta position.[9]

  • m/z 92.05: This corresponds to the aminophenyl cation resulting from cleavage of the amide bond with charge retention on the amine-containing ring.

Conclusion

This application note provides a robust and reliable workflow for the mass spectrometric analysis of this compound. By combining high-resolution full scan MS for accurate mass confirmation with detailed MS/MS fragmentation analysis, users can achieve unambiguous identification of this important chemical intermediate. The characteristic fragments, particularly the benzoyl cation at m/z 105.03 and the unique rearranged ion at m/z 110.06, serve as a definitive structural fingerprint. This method is directly applicable to quality control in synthetic chemistry, purity assessment, and as a foundation for metabolite identification studies in drug development.

References

Application Notes & Protocols for 3'-Aminobenzanilide in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking High-Performance Polymers with 3'-Aminobenzanilide

In the pursuit of advanced materials, the strategic design of monomeric building blocks is paramount. This compound, a molecule possessing both an amine and an amide functional group in a meta-orientation, presents a unique scaffold for the synthesis of high-performance aromatic polyamides (aramids). The inherent chemical architecture of this compound imparts desirable characteristics to the resulting polymers, primarily enhanced solubility and processability, without a significant compromise in thermal stability. This makes it a valuable monomer for researchers and scientists in the development of advanced materials for aerospace, electronics, and other demanding applications.

The meta-catenation of the aromatic rings in polymers derived from this compound disrupts the extensive hydrogen bonding and close chain packing typically observed in para-aramids like Kevlar®.[1][2] This structural irregularity is key to overcoming the processing challenges associated with conventional high-performance polymers, which are often insoluble and have exceedingly high melting points.[3] The resulting polymers often exhibit an amorphous nature, good solubility in common organic solvents, and the ability to be cast into tough, flexible films.[3]

These application notes provide a comprehensive guide for the synthesis and characterization of polyamides utilizing this compound as a key monomer. The protocols are designed for researchers in material science and drug development, offering detailed, step-by-step methodologies and insights into the underlying scientific principles.

PART 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This section details the synthesis of an aromatic polyamide from this compound and a diacid chloride, a common and effective method for producing high-molecular-weight aramids.[4]

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3_aminobenzanilide This compound (Diamine) polymerization Low-Temperature Solution Polycondensation 3_aminobenzanilide->polymerization diacid_chloride Aromatic Diacid Chloride (e.g., Isophthaloyl Chloride) diacid_chloride->polymerization polyamide Aromatic Polyamide polymerization->polyamide hcl HCl (byproduct) polymerization->hcl

References

Application Notes and Protocols: 3'-Aminobenzanilide as a Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of 3'-Aminobenzanilide

This compound (IUPAC name: 3-Amino-N-phenylbenzamide) is a bifunctional organic compound featuring both a primary aromatic amine and an amide linkage.[1][2] Its structure, characterized by a benzamide core with an amino group at the meta-position of the aniline-derived ring, provides two distinct points for chemical modification.[1] This unique arrangement makes this compound a highly valuable and versatile building block in synthetic organic chemistry, enabling the construction of complex molecular architectures. The nucleophilic amino group readily participates in reactions such as acylation and alkylation, while the amide bond provides structural rigidity and hydrogen bonding capabilities.[1]

Significance as a Building Block

The utility of this compound stems from its role as a scaffold for creating diverse molecular libraries. In medicinal chemistry, the benzamide substructure is a well-established pharmacophore found in numerous enzyme inhibitors. By functionalizing the meta-amino group, researchers can systematically modify a lead compound to enhance potency, selectivity, and pharmacokinetic properties.[3] In materials science, the bifunctional nature of this compound allows it to act as a monomer in polycondensation reactions, leading to the formation of high-performance polymers with desirable thermal and mechanical properties.[4]

Physicochemical Properties

A summary of the key properties of this compound is provided for quick reference.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂N₂O[2]
Molecular Weight 212.25 g/mol [2]
CAS Number 16091-26-2[5]
Appearance Solid[6]
Melting Point 124-125 °C[6]
Boiling Point 323.9±25.0 °C (Predicted)[6]
Density 1.244±0.06 g/cm³ (Predicted)[6]

Core Applications in Medicinal Chemistry

Scaffold for Enzyme Inhibitors

The benzamide moiety is a privileged structure in drug discovery, frequently serving as the core of various enzyme inhibitors. This compound provides an ideal starting point for synthesizing derivatives that target a range of enzymes implicated in disease.

2.1.1 Case Study: Design of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[7] Inhibitors of PARP have emerged as a major class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). The closely related compound, 3-aminobenzamide, is a well-known PARP inhibitor that acts as a competitive inhibitor by mimicking the nicotinamide portion of the enzyme's substrate, NAD+.[7][8]

The this compound scaffold is utilized to develop more potent and selective next-generation PARP inhibitors. The core benzamide structure anchors the molecule in the nicotinamide-binding pocket of the PARP catalytic domain, while the 3'-amino group serves as a chemical handle for introducing additional functionalities. These appended groups can extend into adjacent pockets of the enzyme, such as the adenosine-binding pocket, to increase binding affinity and selectivity.[9]

2.1.2 Case Study: Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The benzamide scaffold is a key feature in several kinase inhibitors, including those targeting the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[3][10]

Starting from this compound, medicinal chemists can synthesize libraries of derivatives by coupling various carboxylic acids to the amino group. This strategy allows for the exploration of the chemical space around the core scaffold to identify substituents that confer high potency and selectivity against the target kinase, including mutant forms that are resistant to first-generation therapies.[3][11]

G cluster_0 Drug Discovery Workflow BuildingBlock This compound (Core Scaffold) Coupling Amide Coupling (Introduce Diversity) BuildingBlock->Coupling Library Derivative Library (R-Group Variation) Coupling->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (ADME/Tox) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for developing bioactive molecules.

Application in Materials Science

Synthesis of High-Performance Poly(amide-imide)s (PAIs)

Poly(amide-imide)s (PAIs) are a class of high-performance polymers that combine the excellent mechanical properties of polyamides with the outstanding thermal stability of polyimides.[4] These materials are sought after for applications in demanding environments, such as aerospace, electronics, and automotive industries.

This compound can be used as a diamine monomer in polycondensation reactions with diacid chlorides or dicarboxylic acids containing preformed imide rings.[4][12] The polymerization process creates long polymer chains with repeating amide and imide linkages, resulting in materials with high strength, chemical resistance, and thermal stability, with decomposition temperatures often exceeding 300°C.[4]

G cluster_1 Polymer Synthesis Workflow Monomer1 This compound (Diamine Monomer) Reaction Polycondensation (e.g., in NMP) Monomer1->Reaction Monomer2 Diacid Chloride / Imide-Diacid Monomer2->Reaction Polymer Poly(amide-imide) Solution Reaction->Polymer Processing Casting / Coating Polymer->Processing Product High-Performance Film Processing->Product

Caption: Workflow for Poly(amide-imide) synthesis and processing.

Experimental Protocols

General Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[13]

  • Handling: this compound is a solid. Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[13]

  • Hazards: May cause serious eye irritation and respiratory irritation. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15][16]

Protocol 1: Synthesis of a Novel Benzamide Derivative via HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling a carboxylic acid to the 3'-amino group of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Causality Behind Choices:

  • HATU: Chosen for its high coupling efficiency and fast reaction rates, which are beneficial when working with potentially less reactive aromatic amines. It activates the carboxylic acid by forming a highly reactive OAt-active ester.[17][18]

  • DIPEA (Hünig's base): A non-nucleophilic base used to deprotonate the carboxylic acid, initiating the reaction, and to neutralize the acidic byproducts without competing in the coupling reaction.[19]

  • DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[17]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.05 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, unreacted acid, and DIPEA salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_protocol HATU Coupling Protocol Workflow Setup 1. Combine Reactants (Acid, 3'-AB, DMF) in flask Activation 2. Add HATU & DIPEA (Initiate Activation) Setup->Activation Reaction 3. Stir at RT (Monitor by TLC/LC-MS) Activation->Reaction Workup 4. Quench & Extract (EtOAc, NaHCO3, Brine) Reaction->Workup Purify 5. Dry, Concentrate, & Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Step-by-step workflow for HATU-mediated amide coupling.
Protocol 2: Synthesis of a Poly(amide-imide) via Direct Polycondensation

This protocol outlines the synthesis of a PAI by the direct polycondensation of this compound with an imide-containing dicarboxylic acid.

Causality Behind Choices:

  • Phosphorylation Method (Yamazaki conditions): This method, using triphenyl phosphite (TPP) and pyridine, is a well-established technique for forming amide bonds directly from carboxylic acids and amines under relatively mild conditions, avoiding the need to first synthesize highly reactive acyl chlorides.[4]

  • NMP (N-methyl-2-pyrrolidone): A high-boiling, polar aprotic solvent that is excellent for dissolving both the monomers and the resulting polymer, preventing premature precipitation.[4]

  • CaCl₂: A salt added to the reaction to improve the solubility of the forming polymer chain, thereby allowing for the achievement of higher molecular weights.[4]

Materials:

  • This compound (1.0 eq)

  • Imide-containing dicarboxylic acid (e.g., N,N'-(pyromellitoyl)-bis-L-alanine) (1.0 eq)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂), anhydrous

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Round-bottom flask, mechanical stirrer, nitrogen/argon inlet, heating mantle

Procedure:

  • Reaction Setup: In a dry flask equipped with a mechanical stirrer and a nitrogen inlet, add the imide-dicarboxylic acid (1.0 eq), this compound (1.0 eq), anhydrous CaCl₂, pyridine, and anhydrous NMP.

  • Stirring: Stir the mixture under a slow stream of nitrogen until all solids are dissolved.

  • Initiation: Add triphenyl phosphite (TPP) to the solution.

  • Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring for 3-5 hours. An increase in viscosity will be observed as the polymerization proceeds.[4]

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of methanol with constant stirring. This will cause the polymer to precipitate.

  • Isolation: Collect the fibrous polymer precipitate by filtration.

  • Purification: Wash the collected polymer thoroughly with hot methanol and then water to remove residual solvent and salts.

  • Drying: Dry the purified poly(amide-imide) in a vacuum oven at 80-100 °C until a constant weight is achieved.

Conclusion and Future Outlook

This compound has proven to be a cornerstone building block in both medicinal and materials chemistry. Its straightforward reactivity and structurally significant benzamide core provide a reliable platform for generating novel enzyme inhibitors and high-performance polymers. The protocols detailed herein offer robust and reproducible methods for leveraging its synthetic potential. Future applications will likely expand into supramolecular chemistry, where its hydrogen bonding capabilities can be exploited for crystal engineering, and in the development of novel functional materials for electronics and sensor technology.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Aminobenzanilide (N-(3-aminophenyl)benzamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimized protocols, and answers to frequently asked questions. Our goal is to help you overcome common challenges and significantly improve the yield and purity of your product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound. The typical synthetic route involves two key steps: the formation of an amide bond to create a nitro-substituted precursor, followed by the reduction of the nitro group.

Part 1: Amide Bond Formation (e.g., 3-Nitrobenzoic acid + Aniline → N-(3-nitrophenyl)benzamide)
Question: My amide coupling reaction yield is low or fails completely. What are the likely causes?

Answer: Low yields in amide coupling are common and can usually be traced to one of several factors: incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine.[1] If using a coupling reagent (like HATU, EDC), ensure it is fresh and used in sufficient molar excess (typically 1.0-1.5 equivalents). If converting to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, the reaction may require heat to proceed to completion.[3][4] A catalytic amount of DMF can accelerate the formation of the acid chloride.[4]

  • Amine Deactivation: The amine's nucleophilicity is crucial. If the reaction medium is acidic, the amine can be protonated, rendering it non-nucleophilic.[1] When using an acid chloride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to neutralize the HCl generated during the reaction.[4][5]

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water will convert it back to the carboxylic acid, halting the reaction. Always use anhydrous solvents (e.g., DMF, DCM) and dry glassware.[1]

  • Steric Hindrance: While less of an issue for this specific synthesis, bulky groups near the reacting centers can physically block the coupling, leading to slow or incomplete reactions.[1]

Question: I'm observing significant side product formation. How can I minimize this?

Answer: Side reactions often compete with the desired amide formation. The most common issues are racemization (if chiral centers are present) and reactions involving the activated carboxylic acid.

  • Use of Additives: For carbodiimide-based couplings (like EDC), the intermediate O-acylisourea can rearrange or react with another molecule of carboxylic acid to form an anhydride. Adding auxiliaries like 1-hydroxybenzotriazole (HOBt) or OxymaPure traps the activated species as a more stable active ester, suppressing side reactions and improving yields.[1]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize the rate of side reactions relative to the desired coupling.[1]

Part 2: Nitro Group Reduction (e.g., N-(3-nitrophenyl)benzamide → this compound)
Question: My nitro reduction is incomplete or results in a complex mixture. What should I check?

Answer: The reduction of an aromatic nitro group is generally efficient, but the choice of reducing agent and conditions is critical for achieving high yield and purity.

  • Catalyst Activity (Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂ gas with Pd/C), the catalyst may be poisoned or deactivated.[6] Ensure the catalyst is fresh and the substrate is free of impurities like sulfur or halides that can poison noble metal catalysts. The reaction is often run under a hydrogen atmosphere (from balloon pressure to higher pressures) in a suitable solvent like ethanol or ethyl acetate.[7]

  • Metal Reductant Stoichiometry (Chemical Reduction): When using metal-based reductions like Fe/NH₄Cl or SnCl₂, a significant molar excess of the metal is required to drive the reaction to completion.[7][8] The Béchamp reduction, using iron in acidic water, is a classic and effective method, though it can require elevated temperatures (80-100 °C).[7] The reaction stoichiometry is: 4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄.[7]

  • Over-reduction: While not an issue for this specific molecule, be aware that some functionalities can be reduced under harsh hydrogenation conditions. Pd/C is known to reduce a wide variety of functional groups.[6] If other reducible groups are present, a chemoselective method like SnCl₂ or Fe/NH₄Cl might be preferable.[6]

Question: How can I selectively reduce one nitro group if I start with a dinitro compound?

Answer: Selective reduction is challenging but achievable.

  • Reagent Choice: Sodium sulfide (Na₂S) or ammonium sulfide can sometimes selectively reduce one nitro group in the presence of another.[6]

  • Catalytic Systems: Specialized catalytic systems, such as Ru/C or noble metal catalysts combined with co-catalysts like iron salts, have been developed for the selective partial hydrogenation of dinitrobenzenes to nitroanilines.[9][10]

Part 3: Purification and Work-up
Question: My final product is difficult to purify. What is the best method?

Answer: Proper purification is key to obtaining high-purity this compound.

  • Post-Reduction Work-up: For metal-based reductions (like Fe/NH₄Cl), the reaction mixture is often filtered while hot to remove the iron oxides. The product is then recovered from the filtrate by evaporating the solvent.[8]

  • Acid-Base Extraction: Since the product is an amine, it can be purified by acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to a pH of ~7, causing the purified amine to precipitate, which can be collected by filtration.[11]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an excellent final step to obtain a highly pure, crystalline product.[12]

Synthesis Workflow & Key Parameters

The synthesis of this compound is typically a two-step process. The following diagram illustrates a common and reliable pathway starting from 3-nitrobenzoyl chloride and aniline, followed by reduction.

SynthesisWorkflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction cluster_reagents Common Reducing Agents A 3-Nitrobenzoyl Chloride C N-(3-nitrophenyl)benzamide (Precursor) A->C B Aniline B->C D This compound (Final Product) C->D Reducing Agent C_label Base (e.g., Pyridine or TEA) Solvent (e.g., DCM) 0°C to RT C_label->C R1 Fe / NH₄Cl in EtOH/H₂O R2 H₂, Pd/C in EtOH R3 SnCl₂·2H₂O in EtOH

Caption: General synthesis pathway for this compound.

Table 1: Critical Parameters for Yield Optimization
ParameterStep 1: Amide Coupling (Acid Chloride Method)Step 2: Nitro Reduction (Fe/NH₄Cl Method)Rationale & Expert Insight
Stoichiometry Aniline (1.0 eq), 3-Nitrobenzoyl Chloride (1.0-1.1 eq), Base (1.1-1.5 eq)N-(3-nitrophenyl)benzamide (1.0 eq), Fe powder (~5 eq), NH₄Cl (~0.2 eq)A slight excess of the acid chloride ensures full conversion of the aniline. An excess of base is critical to neutralize generated HCl.[4][5] A large excess of iron powder is needed for the heterogeneous reduction to proceed efficiently.[7][8]
Solvent Anhydrous DCM, Toluene, or DMFEthanol / Water mixture (e.g., 4:1)Anhydrous conditions are crucial for the coupling step to prevent hydrolysis of the acid chloride.[1] A protic solvent system is required for the iron-based reduction.[8]
Temperature 0 °C to Room TemperatureReflux (approx. 80-90 °C)The coupling reaction is often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[13] The reduction with iron requires heat to achieve a reasonable reaction rate.[7]
Reaction Time 1-4 hours2-4 hoursMonitor reaction progress by TLC or LC-MS to determine completion and avoid potential side reactions from prolonged reaction times.
Work-up Aqueous wash (e.g., dilute HCl, NaHCO₃, brine)Hot filtration, solvent evaporationThe aqueous wash removes the base, unreacted starting materials, and salts.[14] Hot filtration is essential to separate the product from insoluble iron oxides before it crystallizes.[8]

Optimized Experimental Protocols

Protocol 1: Synthesis of N-(3-nitrophenyl)benzamide

This protocol uses the readily available 3-nitrobenzoic acid, which is first converted to the acid chloride in situ.

  • Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (3.0 eq). Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The solid should completely dissolve.

  • Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude 3-nitrobenzoyl chloride (a yellow solid/oil) can be used directly in the next step.[14]

  • Amide Coupling: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath. Slowly add the acid chloride solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)benzamide, which can be purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound via Iron Reduction

This is a classic, high-yielding, and cost-effective reduction method.[7][8]

  • To a round-bottom flask, add N-(3-nitrophenyl)benzamide (1.0 eq), ethanol, and water (e.g., a 4:1 v/v mixture).

  • Add iron powder (approx. 5 eq) and ammonium chloride (NH₄Cl) (approx. 0.2 eq).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or via acid-base extraction as described in the troubleshooting section to yield pure this compound. An 89.8% yield has been reported for this method.[8]

References

Safety First: Handling 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude 3'-Aminobenzanilide

Welcome to the technical support center for the purification of this compound (CAS No: 14315-16-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and is suspected of causing genetic defects[1].

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection[1].

  • Handling: Use in a well-ventilated area or outdoors[2]. Avoid breathing dust[2]. Ensure that eyewash stations and safety showers are in close proximity to the workstation[3][4].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[3][4]. Store locked up[1].

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations[1].

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format that you may encounter during the purification process.

Question 1: My recrystallization resulted in a very low yield. What went wrong?

Answer: Low recovery is a frequent issue in recrystallization, often stemming from suboptimal solvent choice or procedural errors.

  • Causality: The goal of recrystallization is to dissolve the crude product in a minimum amount of hot solvent, where it is highly soluble, and then allow it to crystallize upon cooling, where it is poorly soluble[5]. Using too much solvent is the most common cause of low yield, as a significant portion of your product will remain dissolved even at low temperatures. Another cause could be premature crystallization during hot filtration if the solution cools too quickly.

  • Troubleshooting Steps:

    • Solvent Volume: Re-evaluate the amount of solvent used. The ideal approach is to add the hot solvent portion-wise to the crude material until it just dissolves[5].

    • Solubility Check: Ensure you have selected an appropriate solvent. This compound's solubility is enhanced in protic solvents like ethanol and methanol due to hydrogen bonding[6]. An ethanol/water mixture is often effective.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.

    • Concentration: If you have already used too much solvent, you can carefully evaporate a portion of it to re-saturate the solution and then proceed with the cooling process.

Question 2: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is very high, depressing the melting point of the mixture.

  • Causality: The super-saturated solution is seeking a lower energy state. If the temperature is still above the melting point of your compound (or the eutectic mixture with impurities), it will separate as a liquid phase (the oil) instead of a solid crystalline phase.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystallization.

    • Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Switch to a lower-boiling point solvent or use a co-solvent system (e.g., dissolve in hot ethanol, then slowly add water as an anti-solvent until turbidity appears, and then reheat to clarify before cooling).

Question 3: After purification, my this compound is still colored. How do I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated byproducts or oxidation products. Amines, in general, are susceptible to oxidation which can form colored impurities[7].

  • Causality: These impurities are often present in small quantities but have strong chromophores. They may co-crystallize with your product, making them difficult to remove by recrystallization alone.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the large, colored impurity molecules on its surface.

    • Procedure: Swirl the hot solution with the charcoal for a few minutes. Caution: Do not boil the solution with charcoal as this can cause violent bumping.

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless or significantly less colored.

    • Crystallization: Proceed with the crystallization of the purified filtrate as usual.

Question 4: My column chromatography provides poor separation of this compound from its impurities. What adjustments can I make?

Answer: Poor separation in column chromatography is typically due to an inappropriate choice of stationary or mobile phase, leading to a lack of selectivity between your compound and impurities[8].

  • Causality: Standard silica gel is acidic and can strongly interact with the basic amino group of this compound. This interaction can lead to significant peak tailing, irreversible adsorption, or even degradation on the column, making separation difficult[8].

  • Troubleshooting Steps:

    • Add a Basic Modifier: To mitigate the acidity of silica, add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This will "neutralize" the active sites on the silica, improving the peak shape and recovery of your amine[8].

    • Change the Stationary Phase: If a basic modifier is not sufficient, switch to a different stationary phase. Amine-functionalized silica is an excellent choice as it provides a more inert surface for the purification of basic compounds[8]. Alternatively, reversed-phase chromatography (e.g., C18 silica) can be effective[8].

    • Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase (e.g., adjust the ratio of hexane/ethyl acetate or dichloromethane/methanol) to maximize the difference in retention factors (ΔRf) between your product and the key impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

  • If synthesized via the reduction of 3-nitrobenzanilide, common impurities include unreacted starting material (3-nitrobenzanilide) and byproducts from incomplete reduction[6][9]. Residual reduction catalysts, such as iron powder, may also be present[9]. If prepared from benzoyl chloride, residual benzoic acid (from hydrolysis) can be a significant impurity[10].

Q2: How do I choose the best recrystallization solvent?

  • The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures[5]. Based on its structure, protic solvents like ethanol and methanol are good starting points[6]. A mixed-solvent system, such as ethanol-water, is often effective. You can perform small-scale solubility tests with various solvents to identify the best candidate empirically.

Q3: When should I use column chromatography instead of recrystallization?

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the impurities have very different solubilities. Column chromatography is preferred when you need to separate the desired product from significant quantities of impurities, particularly those with similar polarity and solubility characteristics[11]. If a TLC of your crude product shows multiple spots with close Rf values, column chromatography is the more appropriate choice.

Q4: How can I confirm the purity of my final product?

  • Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check; a pure compound should ideally show a single spot[5]. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a robust method[12]. Purity can also be confirmed by melting point analysis; a pure compound will have a sharp melting point that matches the literature value.

Q5: What are the key storage conditions for purified this compound?

  • Store the purified solid in a tightly sealed container in a cool, dry place, protected from light. As an amine, it can be susceptible to air oxidation over time, so storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability[7].

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add a spatula-tip of activated charcoal and swirl the hot solution for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: To the hot filtrate, add warm water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) will give your product an Rf value of ~0.3-0.4 and show separation from impurities. Add 0.5% triethylamine (TEA) to the TLC solvent to simulate column conditions.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (with TEA) as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Run the column by passing the mobile phase through it, collecting fractions in test tubes. You can start with a lower polarity solvent and gradually increase the polarity (gradient elution) to elute your compounds.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvents & Systems for Purification

Purification MethodSolvent/SystemRationale & Comments
RecrystallizationEthanol / WaterGood solvent/anti-solvent pair. This compound is soluble in hot ethanol and insoluble in water[6]. Allows for fine-tuning of polarity.
RecrystallizationMethanolHigh solubility when hot, but solubility may still be significant when cold, potentially reducing yield[6].
Column ChromatographyHexane:Ethyl Acetate + 0.5% TEAStandard normal-phase system. TEA is crucial to prevent peak tailing of the amine[8].
Column ChromatographyDichloromethane:Methanol + 0.5% TEAA more polar system for eluting more polar compounds. Again, TEA is essential for good chromatography[8].

Visualization of Workflows

Purification_Decision_Flowchart start Crude this compound tlc Perform TLC Analysis start->tlc recrystallize Purify by Recrystallization tlc->recrystallize Single major spot? (Impurities at baseline or solvent front) column Purify by Column Chromatography tlc->column Multiple spots? (Close Rf values) end_pure Pure Product recrystallize->end_pure column->end_pure end_impure Re-evaluate Strategy

Caption: Decision flowchart for selecting the appropriate purification method.

Troubleshooting_Workflow cluster_low_yield Problem: Low Yield cluster_oiling_out Problem: Product Oiled Out cluster_color Problem: Persistent Color start Unsuccessful Purification ly_cause Cause: - Too much solvent - Premature crystallization start->ly_cause oo_cause Cause: - High impurity concentration - Improper solvent choice start->oo_cause c_cause Cause: - Oxidized byproducts - Conjugated impurities start->c_cause ly_action Action: - Reduce solvent volume - Ensure slow cooling ly_cause->ly_action oo_action Action: - Re-dissolve and dilute - Use seed crystal - Change solvent oo_cause->oo_action c_action Action: - Treat with activated charcoal - Perform hot filtration c_cause->c_action

Caption: Workflow for troubleshooting common purification issues.

References

Technical Support Center: Purification of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity this compound for your critical applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification of this compound.

Question: My crude this compound, synthesized from the reduction of 3'-nitrobenzanilide, is a dark, oily solid. What is the first step I should take to purify it?

Answer: A dark, oily appearance in your crude product often indicates the presence of unreacted starting material, residual catalysts (like iron salts if you've performed a reduction with iron), and other colored byproducts. The most effective initial purification step is an acid-base extraction. This technique leverages the basicity of the primary amine group on your desired product to separate it from neutral and acidic impurities.[1][2][3][4]

Here's the underlying principle: this compound, being an amine, is a weak base.[2] It will react with an acid (like hydrochloric acid) to form a water-soluble ammonium salt.[3][4] Neutral impurities, such as unreacted 3'-nitrobenzanilide, and acidic impurities will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the this compound, making it soluble in the aqueous layer.[3][4] Repeat this wash two to three times to ensure complete extraction of the amine.

  • Separation: Combine the aqueous layers. The organic layer, now containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as a concentrated sodium hydroxide (NaOH) solution, until the solution is basic (confirm with pH paper). This will deprotonate the ammonium salt, causing the purified this compound to precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified solid thoroughly, for instance, in a vacuum oven at a moderate temperature.

Question: After acid-base extraction, my this compound is a solid, but it still has a noticeable color. How can I decolorize it?

Answer: The persistence of color after an initial purification step suggests the presence of highly conjugated impurities that are not easily removed by extraction alone. Recrystallization is the next logical step, and it can be combined with the use of activated charcoal to adsorb colored impurities.[5]

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For compounds like aminobenzanilides, a mixed solvent system, such as ethanol and water, often works well.

Experimental Protocol: Decolorizing Recrystallization

  • Solvent Selection: Based on solubility data, an ethanol/water mixture is a good starting point. 3-Aminobenzamide, a related compound, is soluble in ethanol.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the colored this compound in a minimal amount of hot ethanol.

  • Decolorization: Once dissolved, add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent (the same ethanol/water mixture), and dry them thoroughly.

Question: I've performed recrystallization, but my product still shows multiple spots on a Thin Layer Chromatography (TLC) plate. What's my next step?

Answer: If recrystallization fails to provide a single spot on the TLC, it indicates that the impurities have very similar solubility properties to your product. In this case, column chromatography is the most powerful purification technique to employ.[8][9] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) is passed through it.[9]

For aromatic amines, it's often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent the basic amine from strongly interacting with the acidic silica gel, which can cause streaking and poor separation.[10]

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent Optimize Eluent System via TLC prep_column Pack Column with Silica Gel Slurry prep_eluent->prep_column prep_sample Dissolve Crude Product in Minimal Eluent prep_column->prep_sample run_load Carefully Load Sample onto Column prep_sample->run_load run_elute Elute with Optimized Solvent System run_load->run_elute run_collect Collect Fractions run_elute->run_collect analysis_tlc Monitor Fractions by TLC run_collect->analysis_tlc analysis_combine Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap Evaporate Solvent analysis_combine->analysis_evap

Caption: Workflow for purifying this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The impurities largely depend on the synthetic route. A common method is the reduction of 3'-nitrobenzanilide.[11][12] In this case, potential impurities include:

  • Unreacted 3'-nitrobenzanilide: The starting material for the reduction.

  • Side-products of reduction: Incomplete reduction can lead to nitroso or hydroxylamine intermediates.

  • Catalyst residues: If using metal-based reductions (e.g., Fe/HCl or Sn/HCl), residual metal salts can be present.[8]

Q2: How can I assess the purity of my final this compound product?

A2: A combination of analytical techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by separating and detecting all components in a sample.[13]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques confirm the chemical structure of your compound and can help identify any remaining impurities.

Q3: What are the key safety precautions when handling this compound?

A3: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[14][15][16] It may also cause respiratory irritation.[14] Therefore, it is crucial to:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[15]

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for high-melting point solids like this compound.[9] The high temperatures required for vacuum distillation could lead to decomposition of the compound. Methods like recrystallization and chromatography are more appropriate for this type of solid.

Data Summary

Purification TechniquePrinciple of SeparationCommon Impurities Removed
Acid-Base Extraction Difference in acidity/basicityNeutral compounds (e.g., 3'-nitrobenzanilide), acidic byproducts.[1][3]
Recrystallization Differential solubility in a solvent at different temperaturesImpurities with different solubility profiles.[6]
Column Chromatography Differential adsorption to a stationary phaseImpurities with different polarities.[9]

References

Navigating the Challenges of 3'-Aminobenzanilide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Researchers and drug development professionals often encounter frustrating solubility issues with key chemical reagents. To address this, we have developed a comprehensive technical support center focused on troubleshooting the solubility of 3'-Aminobenzanilide, a vital building block in pharmaceutical and materials science research.[1] This guide, presented in a practical question-and-answer format, offers in-depth, field-proven insights to help scientists overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility characteristics?

A1: this compound is an organic compound with the molecular formula C₁₃H₁₂N₂O.[1] Structurally, it is an aromatic amide, appearing as a light yellow to yellow solid at room temperature.[2] Generally, amides like this compound exhibit higher boiling and melting points due to the polar nature of the amide group and its capacity for hydrogen bonding.[3][4] While it is sparingly soluble in water, it shows enhanced solubility in protic organic solvents such as ethanol and methanol.[5]

Q2: I'm having trouble dissolving this compound in water for my experiment. Is this normal?

A2: Yes, this is a common observation. Aromatic amides, especially those with larger hydrocarbon structures, tend to have low water solubility.[5][6] The hydrophobic nature of the two phenyl rings in this compound significantly limits its ability to dissolve in aqueous solutions.

Q3: Which organic solvents are recommended for dissolving this compound?

A3: For initial solubilization, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices. Protic solvents such as ethanol and methanol are also effective.[7] Acetone can also be used.[2] For biological assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice.[8]

Q4: My this compound solution, initially clear, has formed a precipitate. What could be the cause?

A4: Precipitation can occur for several reasons:

  • Supersaturation: The initial concentration may have exceeded the solubility limit in the chosen solvent.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, causing it to crystallize out of solution.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially leading to precipitation.

  • pH Change: If you are working with a buffered aqueous solution, a shift in pH can dramatically alter the solubility of this compound due to its amino group.

In-Depth Troubleshooting Guide

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Scenario: You are trying to prepare a stock solution of this compound in an organic solvent, but it is not fully dissolving or is taking an unusually long time.

Causality and Resolution:

The rate of dissolution is influenced by several factors, including particle size, temperature, and agitation. The strong intermolecular forces in the solid crystal lattice of amides need to be overcome by solvent-solute interactions.[9]

Troubleshooting Workflow:

Caption: Workflow for dissolving this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 2.12 mg of this compound.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex or stir the mixture thoroughly. If necessary, gently warm the solution in a water bath (37-50°C) for short periods until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Issue 2: Precipitation Upon Dilution into an Aqueous Buffer

Scenario: Your clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate immediately upon dilution into your aqueous experimental buffer (e.g., PBS).

Causality and Resolution:

This is a classic case of a compound "crashing out" of solution. While this compound is soluble in the organic stock solvent, its low aqueous solubility means that when the stock is diluted into a buffer, the final concentration of the organic solvent may be insufficient to keep it dissolved.[8]

Key Factors and Optimization Strategies:

FactorScientific RationaleRecommended Action
Final Organic Solvent Concentration The percentage of the initial organic solvent in the final aqueous solution must be high enough to maintain solubility.Keep the final DMSO or DMF concentration as high as your experimental system tolerates (typically ≤1%, but this is system-dependent).
Rate of Addition Rapid addition of the stock solution to the buffer can create localized areas of high concentration, triggering precipitation.Add the stock solution dropwise to the vigorously stirring or vortexing buffer. This promotes rapid dispersion.
Temperature Solubility generally increases with temperature.Ensure both the stock solution and the buffer are at the same temperature before mixing. Gentle warming of the final solution may help redissolve a precipitate, but be mindful of the thermal stability of your other reagents.
Issue 3: pH-Dependent Solubility and Precipitation

Scenario: The solubility of your this compound solution changes as you adjust the pH of your buffer.

Causality and Resolution:

This compound possesses a basic amino group (-NH₂). The pKa of this group dictates its ionization state at a given pH. At a pH below the pKa, the amino group will be protonated (-NH₃⁺), forming a more water-soluble salt. Conversely, at a pH above the pKa, the amino group will be in its neutral, less water-soluble form. For many weakly basic compounds, a shift to a neutral or alkaline pH can dramatically decrease solubility and cause precipitation.[10]

Troubleshooting pH-Related Solubility Issues:

References

Preventing byproduct formation in 3'-Aminobenzanilide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3'-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Our focus is on providing in-depth, scientifically-grounded advice to ensure the highest purity and yield of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.

Route 1: Reduction of 3-Nitrobenzanilide

This is a widely used method for preparing this compound, typically employing reducing agents like iron in the presence of an acid or a salt such as ammonium chloride (Béchamp reduction), or through catalytic hydrogenation.[1]

Q1: My reduction of 3-nitrobenzanilide using Fe/NH₄Cl is incomplete, and I'm observing several colored impurities. What are these byproducts and how can I avoid them?

A1: Incomplete reduction and the formation of colored impurities are common issues. The byproducts are often intermediates of the nitro group reduction or products of their subsequent condensation reactions.

  • Likely Byproducts:

    • 3-Nitrosobenzanilide: A short-lived intermediate that can dimerize.

    • N-(3-aminophenyl)-N-hydroxybenzamide (a phenylhydroxylamine derivative): Another key intermediate.[2]

    • 3,3'-(Benzoylimino)azoxybenzene and 3,3'-(Benzoylimino)azobenzene: These are colored condensation products arising from the reaction of the nitroso and hydroxylamine intermediates.

  • Causality & Troubleshooting:

    • Insufficient Reducing Agent or Inactivity: Iron powder can have a passivating oxide layer. Activating the iron with a dilute acid wash just before use can significantly improve reaction rates and completeness.[3]

    • Incorrect pH: The Béchamp reduction requires a slightly acidic medium to facilitate the reduction by iron.[1] Ammonium chloride provides a mildly acidic environment. Ensure the pH is not neutral or basic, which would slow down the reaction.

    • Poor Mass Transfer: Vigorous stirring is crucial as this is a heterogeneous reaction. Ensure the iron powder is well-suspended in the reaction mixture.

    • Reaction Temperature and Time: The reduction is typically carried out at reflux.[4] Ensure the reaction is heated adequately and monitored by TLC until the starting material is fully consumed.

Q2: I'm using catalytic hydrogenation (e.g., Pd/C) to reduce 3-nitrobenzanilide, but my yield is low, and I suspect side reactions. What could be happening?

A2: Catalytic hydrogenation is a clean method, but it can be prone to side reactions if not properly controlled.

  • Likely Byproducts:

    • Over-reduction Products: While the amide bond is generally stable to catalytic hydrogenation, aggressive conditions (high pressure, high temperature, prolonged reaction time) could potentially lead to cleavage of the amide bond, although this is less common.

    • Dehalogenation (if applicable): If your starting material contains halogen substituents, these can be removed by catalytic hydrogenation, especially with palladium catalysts.

  • Causality & Troubleshooting:

    • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents.

    • Reaction Conditions: Use the mildest conditions possible. Atmospheric pressure of hydrogen and room temperature are often sufficient. Monitor the reaction closely and stop it once the starting material is consumed.

    • Solvent Choice: Protic solvents like ethanol or methanol are generally effective.

Visualizing the Reduction Pathway and Byproduct Formation

Reduction_Byproducts 3-Nitrobenzanilide 3-Nitrobenzanilide 3-Nitrosobenzanilide 3-Nitrosobenzanilide 3-Nitrobenzanilide->3-Nitrosobenzanilide Reduction N-(3-aminophenyl)-N-hydroxybenzamide N-(3-aminophenyl)-N-hydroxybenzamide 3-Nitrosobenzanilide->N-(3-aminophenyl)-N-hydroxybenzamide Further Reduction Azoxy/Azo Byproducts Azoxy/Azo Byproducts 3-Nitrosobenzanilide->Azoxy/Azo Byproducts Condensation This compound This compound N-(3-aminophenyl)-N-hydroxybenzamide->this compound Final Reduction N-(3-aminophenyl)-N-hydroxybenzamide->Azoxy/Azo Byproducts Condensation

Caption: Byproduct formation pathway during the reduction of 3-nitrobenzanilide.

Route 2: Schotten-Baumann Acylation of m-Phenylenediamine with Benzoyl Chloride

This route involves the reaction of a diamine with an acyl chloride in the presence of a base.[5][6][7][8]

Q3: I am trying to synthesize this compound by reacting m-phenylenediamine with benzoyl chloride, but I'm getting a significant amount of a high-melting, insoluble white solid. What is this byproduct?

A3: The high-melting, insoluble white solid is very likely the di-acylated byproduct, N,N'-(1,3-phenylene)bis(benzamide) .[9]

  • Causality & Troubleshooting:

    • Stoichiometry: The primary cause is the use of an excess of benzoyl chloride or allowing the reaction to proceed for too long. The two amino groups of m-phenylenediamine have similar reactivity, making selective mono-acylation challenging.

    • Rate of Addition: Adding the benzoyl chloride slowly and at a low temperature (e.g., 0-5 °C) to a solution of the diamine can favor mono-acylation. This maintains a low concentration of the acylating agent, reducing the chance of a second acylation.

    • Solvent and Base: Using a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) is a common Schotten-Baumann condition.[6] The base in the aqueous phase neutralizes the HCl formed, preventing the protonation of the remaining amino group, which would deactivate it towards further acylation.

Q4: My product is contaminated with a significant amount of benzoic acid. How can I prevent its formation and remove it?

A4: Benzoic acid is formed from the hydrolysis of benzoyl chloride.

  • Causality & Troubleshooting:

    • Moisture: Benzoyl chloride is highly reactive with water.[10] Ensure all glassware is dry and use anhydrous solvents.

    • Reaction Conditions: The Schotten-Baumann reaction is often run in an aqueous basic solution.[5][6][7][8] While this is necessary to neutralize HCl, it also provides an environment for hydrolysis. The rate of acylation of the amine is generally much faster than the hydrolysis of benzoyl chloride, but prolonged reaction times or high temperatures can increase the amount of benzoic acid.

    • Removal: Benzoic acid can be easily removed from the product by washing the organic layer with a basic solution, such as saturated sodium bicarbonate. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.

Visualizing the Acylation Pathway and Byproduct Formation

Acylation_Byproducts cluster_reactants Reactants m-Phenylenediamine m-Phenylenediamine This compound This compound m-Phenylenediamine->this compound 1st Acylation Benzoyl Chloride Benzoyl Chloride Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid Hydrolysis (Byproduct) N,N'-(1,3-phenylene)bis(benzamide) N,N'-(1,3-phenylene)bis(benzamide) This compound->N,N'-(1,3-phenylene)bis(benzamide) 2nd Acylation (Byproduct)

Caption: Byproduct formation pathways in the acylation of m-phenylenediamine.

Experimental Protocols

Protocol 1: Optimized Reduction of 3-Nitrobenzanilide with Activated Iron

This protocol is designed to maximize the yield of this compound while minimizing the formation of condensation byproducts.[3][11][12]

  • Activation of Iron: In a round-bottom flask, suspend iron powder (5-10 equivalents) in dilute hydrochloric acid (e.g., 1 M). Stir for 15-20 minutes, then filter, wash with water and ethanol, and use immediately.

  • Reaction Setup: To a stirred solution of 3-nitrobenzanilide (1 equivalent) in ethanol or a mixture of ethanol and water, add the activated iron powder and ammonium chloride (1-2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Selective Mono-acylation of m-Phenylenediamine

This protocol aims to favor the formation of this compound over the di-acylated byproduct.[5][13]

  • Reaction Setup: Dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. Add a base, such as pyridine or triethylamine (1.1 equivalents), and cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slow Addition of Acylating Agent: Dissolve benzoyl chloride (0.9-1.0 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled diamine solution over a period of 1-2 hours.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl (to remove unreacted diamine and base), saturated sodium bicarbonate solution (to remove benzoic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Byproduct Identification

Byproduct NameMolecular FormulaMolecular WeightCommon Analytical Detection MethodKey Spectroscopic Features
3-Nitrosobenzanilide C₁₃H₁₀N₂O₂226.23LC-MSAppearance of a nitroso (N=O) stretch in the IR spectrum.
N,N'-(1,3-phenylene)bis(benzamide) C₂₀H₁₆N₂O₂316.36HPLC, LC-MSSymmetrical molecule, leading to a simpler ¹H and ¹³C NMR spectrum compared to the mono-acylated product.[9]
Benzoic Acid C₇H₆O₂122.12HPLC, GC-MSBroad O-H stretch in the IR spectrum; characteristic carboxylic acid proton signal in ¹H NMR.

References

Technical Support Center: Optimizing 3'-Aminobenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on optimizing reaction time for improved efficiency and throughput. Here, we will delve into common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure your success in the laboratory.

Understanding the Synthesis of this compound

The synthesis of this compound typically involves a two-step process:

  • Amide Bond Formation: The reaction between 3-nitrobenzoyl chloride and aniline forms the intermediate, N-(3-nitrophenyl)benzamide. This reaction is a classic example of nucleophilic acyl substitution.[1]

  • Nitro Group Reduction: The nitro group of N-(3-nitrophenyl)benzamide is then reduced to an amine, yielding the final product, this compound. A common method for this reduction is the use of iron powder in the presence of an acid catalyst, such as ammonium chloride.[2]

Optimizing the reaction time for this synthesis requires a careful consideration of the parameters influencing each of these steps.

Troubleshooting Guide: Reaction Time Optimization

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on resolving problems related to slow or inefficient reactions.

Q1: My amide formation step is sluggish, taking much longer than anticipated. What are the likely causes and how can I accelerate it?

A slow amide formation can be attributed to several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

Possible Causes & Solutions:

  • Purity of 3-Nitrobenzoyl Chloride: 3-Nitrobenzoyl chloride is susceptible to hydrolysis by atmospheric moisture, converting it back to the less reactive 3-nitrobenzoic acid.[3] Ensure you are using a fresh or properly stored batch of 3-nitrobenzoyl chloride.

  • Insufficient Activation: The electrophilicity of the carbonyl carbon in 3-nitrobenzoyl chloride is crucial for a rapid reaction. While generally reactive, certain conditions can further enhance this.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.[4]

Experimental Protocol for Accelerated Amide Formation:

  • Reagent Preparation: In a round-bottom flask, dissolve aniline (1.0 eq.) and a tertiary amine base like triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).[5]

  • Controlled Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.[5]

  • Temperature Management: After the addition is complete, allow the reaction mixture to warm to room temperature and stir. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).[1][3]

Q2: The reduction of the nitro group is incomplete, even after extended reaction times. How can I drive this reaction to completion faster?

An incomplete reduction of the nitro group is a common bottleneck. The efficiency of this step is highly dependent on the reducing agent, catalyst, and reaction temperature.

Possible Causes & Solutions:

  • Activity of the Reducing Agent: The surface area and purity of the iron powder are critical. Pre-activating the iron with a dilute acid wash can sometimes improve its reactivity.

  • Catalyst Concentration: Ammonium chloride acts as a proton source and is essential for the reaction to proceed.[2] Insufficient amounts will slow down the reduction.

  • Temperature: Like most chemical reactions, the rate of reduction is temperature-dependent.[6]

Data Summary: Optimizing Nitro Reduction Conditions

ParameterStandard ConditionOptimized Condition for Faster ReactionRationale
Temperature Room TemperatureRefluxIncreases reaction rate by providing more kinetic energy to the molecules.[7][8]
Catalyst Ammonium ChlorideIncreased concentration or addition of a mild acidEnsures a sufficient proton supply to facilitate the reduction.
Solvent Ethanol/WaterEthanol/WaterA protic solvent system is necessary for the reduction mechanism.

Experimental Protocol for Rapid Nitro Group Reduction:

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-nitrophenyl)benzamide in ethanol. Add an aqueous solution of iron powder (2.5 equivalents) and ammonium chloride (10 mmol).[2]

  • Heating: Heat the reaction mixture to reflux for 2 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for the nitro group to speed up the reaction?

Yes, other reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a very efficient method for nitro group reduction and can often be performed at room temperature with shorter reaction times. However, this requires specialized equipment for handling hydrogen gas. Tin(II) chloride in hydrochloric acid is another classic method that can be faster than iron/ammonium chloride.[9]

Q2: How does the choice of base in the amide formation step affect the reaction time?

The base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, plays a crucial role in neutralizing the hydrochloric acid byproduct of the reaction.[1][10] This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and stop the reaction. A suitable base in at least a stoichiometric amount is essential for a fast and complete reaction.

Q3: Is it possible to perform the synthesis of this compound as a one-pot reaction to save time?

While a one-pot synthesis is theoretically possible, it presents significant challenges. The conditions for amide formation (typically anhydrous and basic) are incompatible with the conditions for nitro reduction (aqueous and acidic). Attempting a one-pot synthesis would require a carefully designed and optimized protocol, likely involving a change of solvent and reagents after the first step, which may not ultimately save significant time compared to a sequential workup.

Q4: My reaction seems to have stalled. How can I troubleshoot this in real-time?

If a reaction appears to have stopped, you can take a small aliquot from the reaction mixture and analyze it by TLC or LC-MS.[4][11] This will confirm if the starting material is still present. If so, you can try incrementally increasing the temperature or adding a small amount of additional catalyst (for the reduction step) to see if the reaction proceeds.[11]

Visualizing the Workflow and Logic

Experimental Workflow for Time Optimization

The following diagram outlines the key stages and decision points for optimizing the synthesis of this compound.

G cluster_0 Step 1: Amide Formation cluster_1 Troubleshooting: Slow Amide Formation cluster_2 Step 2: Nitro Reduction cluster_3 Troubleshooting: Incomplete Reduction Start Start Prepare Aniline & Base Prepare Aniline & Base Start->Prepare Aniline & Base Add 3-Nitrobenzoyl Chloride (0°C) Add 3-Nitrobenzoyl Chloride (0°C) Prepare Aniline & Base->Add 3-Nitrobenzoyl Chloride (0°C) Warm to RT & Stir Warm to RT & Stir Add 3-Nitrobenzoyl Chloride (0°C)->Warm to RT & Stir Monitor by TLC Monitor by TLC Warm to RT & Stir->Monitor by TLC Workup & Isolate Intermediate Workup & Isolate Intermediate Monitor by TLC->Workup & Isolate Intermediate Intermediate Pure? Intermediate Pure? Workup & Isolate Intermediate->Intermediate Pure? Check Reagent Purity Check Reagent Purity Intermediate Pure?->Check Reagent Purity No Dissolve Intermediate Dissolve Intermediate Intermediate Pure?->Dissolve Intermediate Yes Use Anhydrous Solvent Use Anhydrous Solvent Check Reagent Purity->Use Anhydrous Solvent Optimize Base Optimize Base Use Anhydrous Solvent->Optimize Base Add Fe/NH4Cl Add Fe/NH4Cl Dissolve Intermediate->Add Fe/NH4Cl Reflux (2h) Reflux (2h) Add Fe/NH4Cl->Reflux (2h) Monitor by TLC Monitor by TLC Reflux (2h)->Monitor by TLC Workup & Purify Product Workup & Purify Product Monitor by TLC ->Workup & Purify Product Increase Temperature Increase Temperature Monitor by TLC ->Increase Temperature Incomplete Final Product Final Product Workup & Purify Product->Final Product Add More Catalyst Add More Catalyst Increase Temperature->Add More Catalyst Check Fe Powder Activity Check Fe Powder Activity Add More Catalyst->Check Fe Powder Activity

Figure 1: Workflow for optimizing this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues encountered during the synthesis.

G Problem Problem Slow Reaction Slow Reaction Problem->Slow Reaction Low Yield Low Yield Problem->Low Yield Impure Product Impure Product Problem->Impure Product Amide Formation Step? Amide Formation Step? Slow Reaction->Amide Formation Step? Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Side Reactions? Side Reactions? Impure Product->Side Reactions? Check Reagent Purity Check Reagent Purity Amide Formation Step?->Check Reagent Purity Yes Nitro Reduction Step? Nitro Reduction Step? Amide Formation Step?->Nitro Reduction Step? No Increase Temperature Increase Temperature Nitro Reduction Step?->Increase Temperature Optimize Catalyst Loading Optimize Catalyst Loading Increase Temperature->Optimize Catalyst Loading Extend Reaction Time Extend Reaction Time Incomplete Reaction?->Extend Reaction Time Yes Loss During Workup? Loss During Workup? Incomplete Reaction?->Loss During Workup? No Review Extraction/Purification Review Extraction/Purification Loss During Workup?->Review Extraction/Purification Lower Temperature Lower Temperature Side Reactions?->Lower Temperature Yes Incomplete Starting Material? Incomplete Starting Material? Side Reactions?->Incomplete Starting Material? No Improve Reaction Time/Conditions Improve Reaction Time/Conditions Incomplete Starting Material?->Improve Reaction Time/Conditions

Figure 2: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Scaling Up 3'-Aminobenzanilide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 3'-Aminobenzanilide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face in the lab and during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a larger scale?

There are two predominant and industrially viable routes for the synthesis of this compound:

  • Amide Coupling Route: This involves the acylation of a substituted aniline with a benzoyl derivative. A common example is the reaction of m-phenylenediamine with benzoyl chloride.

  • Nitro Reduction Route: This is a two-step process that begins with the synthesis of 3'-Nitrobenzanilide, followed by the reduction of the nitro group to an amine. This route is often preferred for achieving high purity. A typical method involves the reaction of 3-nitroaniline with benzoyl chloride to form the nitro intermediate, which is then reduced using methods like catalytic hydrogenation or metal-acid systems.[1][2]

Q2: My amide coupling reaction is giving a low yield. What are the likely causes?

Low yields in amide coupling reactions are a frequent issue. The primary culprits often involve incomplete activation of the carboxylic acid (if used as a starting material), deactivation of the amine, or suboptimal reaction conditions.[3] Specifically for this compound synthesis via acylation, consider the following:

  • Reactivity of the Amine: The amino group's nucleophilicity can be diminished by protonation. This is a common problem when an acid and an amine react directly before the coupling agent is introduced.[3]

  • Steric Hindrance: While less of a concern with the parent structure, bulky substituents on either the aniline or the benzoyl chloride can physically impede the reaction.[3]

  • Presence of Water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate or the acyl chloride, preventing amide formation. It is critical to use anhydrous solvents and reagents.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants, particularly the base used to scavenge the HCl byproduct in the Schotten-Baumann reaction, can significantly impact the yield.[1]

Q3: What are the common impurities I should expect when scaling up, and how can I minimize them?

During the scale-up of this compound synthesis, several impurities can arise depending on the chosen route.

  • From the Nitro Reduction Route:

    • Unreacted 3'-Nitrobenzanilide: Incomplete reduction is a common issue. To minimize this, ensure efficient catalyst activity, sufficient hydrogen pressure (if using catalytic hydrogenation), and adequate reaction time.

    • Side-Reduction Products: Depending on the reducing agent, other functional groups could potentially be reduced. However, catalytic hydrogenation is generally chemoselective for the nitro group.[1]

    • Heavy Metal Contamination: If using metal catalysts like Palladium on carbon (Pd/C) or Raney Nickel, leaching of the metal into the product is a possibility.[1][4] The risk assessment should consider potential elemental impurities from manufacturing equipment and catalysts.[4] Class 1 elements (As, Cd, Hg, Pb), Class 2A elements (Co, Ni, V), and other elemental impurities should be evaluated.[4]

  • From the Amide Coupling Route:

    • Di-acylated Product: If using m-phenylenediamine, there is a risk of di-acylation where both amino groups react with benzoyl chloride. Careful control of stoichiometry and reaction conditions is crucial to favor mono-acylation.

    • Residual Starting Materials: Unreacted aniline or benzoyl chloride derivatives can remain.

    • Hydrolysis Product: If water is present, benzoyl chloride can hydrolyze to benzoic acid.

To minimize impurities, it is essential to optimize reaction conditions, carefully monitor reaction progress using techniques like TLC or LC-MS, and implement an effective purification strategy.[3]

Troubleshooting Guides

Guide 1: Low Yield in the Nitro Reduction Step

Problem: The reduction of 3'-Nitrobenzanilide to this compound is incomplete, resulting in a low yield of the final product.

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Inactivity (Catalytic Hydrogenation) 1. Ensure the catalyst (e.g., Pd/C) is fresh and has been stored properly. 2. Use a higher catalyst loading. 3. Check for catalyst poisons in the starting material or solvent.The catalyst surface can become deactivated over time or by contaminants, reducing its efficiency in facilitating the hydrogenation reaction.
Insufficient Hydrogen Pressure 1. Increase the hydrogen pressure within the safe limits of the reactor. 2. Ensure there are no leaks in the hydrogenation system.Higher hydrogen pressure increases the concentration of dissolved hydrogen, driving the reaction forward and improving the reduction rate.
Poor Mass Transfer 1. Increase the agitation speed to ensure good mixing of the solid catalyst, liquid, and gas phases. 2. Consider using a different solvent that has better solubility for both the starting material and hydrogen.Efficient mass transfer is critical for the reactants to come into contact with the catalyst surface.
Suboptimal Temperature 1. Optimize the reaction temperature. While catalytic hydrogenation can often be done at room temperature, gentle heating may be required.[1]Temperature affects both reaction kinetics and gas solubility. An optimal temperature will balance these factors for the best outcome.
Incomplete Reaction (Metal/Acid Reduction) 1. Ensure a sufficient excess of the reducing metal (e.g., iron, tin) is used.[1][5] 2. Maintain the acidic conditions throughout the reaction. 3. Increase the reaction time and monitor by TLC/LC-MS.The metal needs to be in stoichiometric excess to ensure complete reduction of the nitro group. The acid is required to generate the active reducing species.
Guide 2: Purity Issues After Amide Coupling

Problem: The crude this compound obtained from the amide coupling reaction is of low purity, with significant amounts of side products.

Potential Cause Troubleshooting Steps Scientific Rationale
Di-acylation of m-Phenylenediamine 1. Use a controlled addition of benzoyl chloride to a solution of m-phenylenediamine. 2. Employ a slight excess of the diamine. 3. Lower the reaction temperature to control the reaction rate.Adding the acylating agent slowly to an excess of the amine favors the mono-acylated product by increasing the probability of the acylating agent reacting with an unreacted amine molecule rather than the already mono-acylated product.
Hydrolysis of Benzoyl Chloride 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid. Excluding moisture is critical for high yields of the desired amide.[3]
Inefficient Base 1. Choose an appropriate base to neutralize the HCl byproduct. Aqueous bases like NaOH are used in the Schotten-Baumann reaction, while non-nucleophilic organic bases like pyridine or triethylamine are used in anhydrous conditions.[1] 2. Ensure the correct stoichiometry of the base is used.The base is crucial for neutralizing the acid generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.[1]
Difficult Purification 1. Consider a purification strategy based on pH adjustment. The product, having a basic amino group, can be solubilized in acid and washed with an organic solvent to remove non-basic impurities. Neutralization will then precipitate the purified product.[6] 2. Recrystallization from a suitable solvent system can also be effective.Exploiting the different acid-base properties of the product and impurities is a powerful and scalable purification technique.

Experimental Protocols

Protocol 1: Synthesis of 3'-Nitrobenzanilide
  • In a well-ventilated fume hood, dissolve 3-nitroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add a non-nucleophilic base like pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3'-Nitrobenzanilide.

Protocol 2: Reduction of 3'-Nitrobenzanilide to this compound

Method A: Catalytic Hydrogenation

  • Dissolve the crude 3'-Nitrobenzanilide (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

Method B: Iron/Ammonium Chloride Reduction

  • In a round-bottom flask, dissolve 3'-Nitrobenzanilide (1 equivalent) in ethanol.[1]

  • Add iron powder (typically 3-5 equivalents) and an aqueous solution of ammonium chloride.[1]

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[1]

  • After completion, filter the hot reaction mixture to remove the iron salts.[2]

  • Collect the filtrate and evaporate the solvent under reduced pressure.[2]

  • The resulting solid can be further purified by dissolving in a suitable solvent like acetone, filtering any remaining insoluble matter, and then concentrating the filtrate.[2]

Visualizations

Synthesis Pathways

Synthesis of this compound cluster_0 Route 1: Nitro Reduction cluster_1 Route 2: Direct Amide Coupling 3-Nitroaniline 3-Nitroaniline 3'-Nitrobenzanilide 3'-Nitrobenzanilide 3-Nitroaniline->3'-Nitrobenzanilide Acylation Benzoyl_Chloride_1 Benzoyl Chloride Benzoyl_Chloride_1->3'-Nitrobenzanilide 3'-Aminobenzanilide_1 This compound 3'-Nitrobenzanilide->3'-Aminobenzanilide_1 Reduction (e.g., H2/Pd-C) m-Phenylenediamine m-Phenylenediamine 3'-Aminobenzanilide_2 This compound m-Phenylenediamine->3'-Aminobenzanilide_2 Schotten-Baumann Reaction Benzoyl_Chloride_2 Benzoyl Chloride Benzoyl_Chloride_2->3'-Aminobenzanilide_2

Caption: Primary synthesis routes for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Reaction_Type Which Reaction? Start->Reaction_Type Nitro_Reduction Nitro Reduction Reaction_Type->Nitro_Reduction Nitro Reduction Amide_Coupling Amide Coupling Reaction_Type->Amide_Coupling Amide Coupling Catalyst Check Catalyst Activity & Loading Nitro_Reduction->Catalyst Pressure Verify H2 Pressure & System Integrity Nitro_Reduction->Pressure Mass_Transfer Increase Agitation/Optimize Solvent Nitro_Reduction->Mass_Transfer Moisture Ensure Anhydrous Conditions Amide_Coupling->Moisture Base Verify Base Stoichiometry & Type Amide_Coupling->Base Stoichiometry Check Reactant Ratios Amide_Coupling->Stoichiometry

Caption: Decision tree for troubleshooting low reaction yields.

Safety Precautions

  • 3-Nitrobenzoyl chloride is corrosive and moisture-sensitive.[7] It can cause severe skin burns and eye damage.[7][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9] In case of skin contact, immediately flood the affected area with water and remove contaminated clothing.[9][10] For eye contact, rinse cautiously with water for several minutes.[10]

  • Catalytic Hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly rated for the intended pressure and that there are no leaks. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. Handle the catalyst as a slurry or under an inert atmosphere.

  • Anilines and Nitroanilines are toxic and can be absorbed through the skin. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

Technical Support Center: 3'-Aminobenzanilide Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 3'-Aminobenzanilide. This document is designed for researchers, analytical scientists, and formulation experts who are navigating the complexities of its stability profile. Understanding the degradation pathways and stability limitations of this molecule is paramount for developing robust analytical methods, stable formulations, and ensuring regulatory compliance. This guide moves beyond simple protocols to explain the chemical rationale behind the observed instabilities and the troubleshooting strategies required to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound? A1: As a molecule featuring both an amide linkage and an aromatic amine, this compound is susceptible to three primary degradation routes:

  • Hydrolysis: The amide bond can be cleaved under both acidic and alkaline conditions.

  • Oxidation: The aromatic amine is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can often lead to the formation of colored degradants.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, a common characteristic for many aromatic compounds.

Q2: What are the ideal storage conditions for this compound as a raw material? A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use of amber vials or light-blocking containers is essential to prevent photolytic degradation. Tightly sealed containers are necessary to protect against atmospheric moisture and oxygen, which can accelerate hydrolytic and oxidative degradation, respectively.

Q3: In which common HPLC solvents does this compound exhibit the most and least stability? A3: this compound generally shows good stability in aprotic organic solvents like acetonitrile. It is less stable in aqueous solutions, especially at pH extremes. When preparing solutions for analysis, it is advisable to use a mixture of acetonitrile and purified water, buffered to a neutral or slightly acidic pH (e.g., pH 3-6), and to analyze the samples promptly after preparation. Long-term storage in aqueous-based mobile phases is not recommended.

Troubleshooting Guide: Experimental Challenges

Q4: My HPLC chromatogram shows a significant new peak after my this compound sample was subjected to acidic stress. What is this likely to be?

A4: The most probable degradation pathway under acidic conditions is the hydrolysis of the amide bond. This reaction cleaves the molecule into its constituent parts: benzoic acid and m-phenylenediamine (3-aminoaniline). The appearance of one or both of these new peaks is expected.

Causality Insight: Acid-catalyzed hydrolysis of an amide involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This mechanism is a fundamental principle in organic chemistry and is a common degradation pathway for pharmaceuticals containing amide functional groups.[3]

Q5: I observed a yellow or brown discoloration of my this compound stock solution, which was left on the benchtop. What is causing this?

A5: Discoloration is a classic indicator of oxidation. The aromatic amine functional group in this compound is susceptible to oxidation, which can form highly conjugated, colored impurities like nitroso or nitro compounds, or polymeric species. This process can be accelerated by exposure to light and air.

Preventative Measures: To prevent oxidative degradation, always prepare fresh solutions. If a solution must be stored, even for a short period, it should be purged with an inert gas like nitrogen and kept in a sealed, light-protected container in a refrigerator. The use of antioxidants in a formulation context could be explored, though this would require extensive validation.[4]

Q6: Why is the mass balance in my forced degradation study below 95%? Where could the remaining mass have gone?

A6: A mass balance of less than 100% (typically with a target of 95-105%) suggests that not all degradants are being accounted for.[5] There are several potential reasons for this:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a standard UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify these.

  • Volatile Degradants: Degradation may produce volatile compounds (e.g., from decarboxylation) that are lost during the experiment.

  • Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of the solution, meaning they are never injected into the analytical system.

  • Adsorption: Highly polar or charged degradants may irreversibly adsorb to the HPLC column or sample vials.

Troubleshooting Workflow: First, verify that your analytical method is truly stability-indicating by ensuring the separation of all peaks from the parent compound.[6][7] If peak separation is good, employ a mass spectrometer to search for other potential degradants and check for co-elution. Also, carefully inspect sample vials for any precipitated material.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods, as mandated by ICH guidelines.[8][9][10]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1N HCl.

    • Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

    • Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1N NaOH.

    • Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time.

    • Cool, neutralize with an equivalent amount of 0.1N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).[9]

    • Keep at room temperature for a specified time, protected from light.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at an elevated temperature (e.g., 80-105°C) for a set period.[11]

    • Also, heat a solution of the drug substance under reflux.

    • Dissolve/dilute the stressed sample to the target concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8][11]

    • A control sample should be kept in the dark under the same conditions.

    • Dissolve/dilute the stressed sample to the target concentration.

  • Analysis: Analyze all stressed samples, along with the control, using a suitable stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient for optimal identification of degradants.

Self-Validation Check: The developed analytical method must be able to separate all generated degradation products from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry is crucial for confirming specificity.[12]

Workflow Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization API This compound (API) Sol Solution (1 mg/mL in ACN) API->Sol Acid Acidic (HCl, Heat) Sol->Acid Base Alkaline (NaOH, Heat) Sol->Base Ox Oxidative (H₂O₂, RT) Sol->Ox Therm Thermal (Heat, Solid/Solution) Sol->Therm Photo Photolytic (UV/Vis Light) Sol->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC MS LC-MS for Identification HPLC->MS Balance Mass Balance Calculation MS->Balance Pathway Degradation Pathway Elucidation Balance->Pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation ([O]) Parent This compound Prod_Acid Benzoic Acid Parent->Prod_Acid H₂O / H⁺ or OH⁻ Prod_Amine m-Phenylenediamine Parent->Prod_Amine H₂O / H⁺ or OH⁻ Prod_Ox N-Oxides / Colored Impurities Parent->Prod_Ox H₂O₂ / O₂

References

Technical Support Center: Recrystallization of 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 3'-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following question-and-answer format addresses specific issues with detailed explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is impure. What is the best single solvent for recrystallization?

A1: Selecting the ideal single solvent for recrystallization is a critical first step and depends on the principle that the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][2] For this compound, a compound with both polar (amino, amide) and non-polar (benzene rings) functionalities, finding a single solvent that meets these criteria perfectly can be challenging.

Based on its structural similarity to other benzamides and anilines, ethanol or acetone are excellent starting points.[3] Here's a systematic approach to determine the best solvent:

Experimental Protocol: Single Solvent Screening

  • Preparation: Place approximately 50 mg of your crude this compound into several separate test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene).

  • Room Temperature Solubility: Agitate the tubes at room temperature and observe the solubility. An ideal solvent will not fully dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes in a water bath. The best solvent will completely dissolve the this compound at or near its boiling point.[4][5]

  • Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. A good solvent will yield a significant amount of crystalline precipitate.[5]

Interpreting the Results:

SolventExpected ObservationSuitability
Water Low solubility even when hot.Poor as a single solvent, but a potential anti-solvent.
Ethanol Good solubility when hot, poor when cold.Good Candidate.
Acetone Good solubility when hot, moderate when cold.Good Candidate.
Ethyl Acetate Moderate solubility when hot.Possible, but may require larger volumes.
Toluene Low solubility.Poor as a primary solvent.
Q2: I'm not getting good crystal recovery with a single solvent. Should I consider a mixed solvent system?

A2: Absolutely. A mixed solvent system, also known as a solvent-antisolvent or solvent-pair system, is a powerful technique when a single solvent does not provide optimal results.[6][7] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "bad" or "anti-solvent" in which it is poorly soluble to induce precipitation.[4][6]

For this compound, an Ethanol-Water or Acetone-Hexane system is often effective.

Conceptual Workflow for Mixed Solvent Recrystallization

mixed_solvent_workflow A Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Ethanol) B Add Hot 'Bad' Solvent (e.g., Water) Dropwise Until Faint Cloudiness Persists A->B Saturate Solution C Add a Few Drops of 'Good' Solvent to Redissolve B->C Ensure Homogeneity D Allow to Cool Slowly (Room Temp -> Ice Bath) C->D Induce Crystallization E Collect Crystals by Vacuum Filtration D->E Isolate Product F Wash with Cold Solvent Mixture E->F Remove Impurities oiling_out_troubleshooting start Problem: Compound 'Oils Out' step1 Cause Solution step2 Solution too concentrated Reheat and add more of the 'good' solvent. step3 Cooling too rapid Allow the solution to cool more slowly at room temperature before moving to an ice bath. step4 High impurity load Consider a preliminary purification step like a silica plug or charcoal treatment. step5 Inappropriate solvent Choose a solvent with a lower boiling point.

References

Technical Support Center: 3'-Aminobenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3'-Aminobenzanilide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we move beyond simple protocols to address the common pitfalls and provide scientifically-grounded solutions in a direct question-and-answer format.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-stage process:

  • Amide Bond Formation: An amide bond is first formed between a benzoyl derivative and 3-nitroaniline to create the intermediate, N-(3-nitrophenyl)benzamide (3'-Nitrobenzanilide).

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound.

Each stage presents unique challenges. This guide is structured to troubleshoot issues in the order they are likely to appear.

Synthesis_Workflow cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Nitro Reduction A Benzoyl Chloride (or Benzoic Acid) C N-(3-nitrophenyl)benzamide (Intermediate) A->C Base (e.g., Pyridine) or Coupling Agent (e.g., EDC) B 3-Nitroaniline B->C D This compound (Final Product) C->D Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: General workflow for the two-stage synthesis of this compound.

Troubleshooting Guide: A Q&A Approach

Stage 1: Amide Coupling to form N-(3-nitrophenyl)benzamide

Question 1: My amide coupling reaction has a very low yield. What are the common causes and solutions?

This is a frequent issue that can stem from several factors, depending on your chosen method.

If using the Schotten-Baumann (Acyl Chloride) Method:

  • Cause A: Hydrolysis of Benzoyl Chloride. Benzoyl chloride is highly reactive and can be hydrolyzed to inactive benzoic acid by trace amounts of water in your solvent or on your glassware, or by the aqueous base if mixing is inefficient.[1]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Add the benzoyl chloride slowly to the reaction mixture with vigorous stirring to ensure it reacts with the amine before it can be hydrolyzed.[1]

  • Cause B: Protonation of 3-Nitroaniline. The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Use a stoichiometric excess of a base (like pyridine or triethylamine) or perform the reaction in a biphasic system with an aqueous base (e.g., NaOH) to neutralize the HCl as it forms.[1]

If using Carbodiimide Coupling Agents (e.g., DCC, EDC):

  • Cause A: Inefficient Carboxylic Acid Activation. Carbodiimides like DCC or EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions.

    • Solution: Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea to form an active ester intermediate that is more stable and less prone to side reactions, leading to a more efficient coupling with the amine.[2][3]

  • Cause B: Degradation of Coupling Reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive.

    • Solution: Use fresh, high-quality reagents and store them under inert gas in a desiccator. Ensure your reaction is run under anhydrous conditions.

Question 2: My purification is complicated by a byproduct that is difficult to separate from the N-(3-nitrophenyl)benzamide intermediate. What could it be?

  • If using DCC: The most common byproduct is dicyclohexylurea (DCU). While DCU is mostly insoluble in many organic solvents like dichloromethane or ethyl acetate and can be removed by filtration, some may remain in solution.[3]

    • Solution: Cool the reaction mixture thoroughly before filtration to maximize DCU precipitation. If some DCU remains, it can sometimes be removed by recrystallization from a different solvent system.

  • If using EDC: The byproduct is a water-soluble urea (EDU).

    • Solution: This byproduct is typically removed during the aqueous workup.[3] If it persists, it suggests an incomplete or inefficient aqueous extraction. Ensure you perform multiple washes with dilute acid (to remove unreacted amine and EDC) and base (to remove unreacted carboxylic acid and HOBt).

Stage 2: Reduction of N-(3-nitrophenyl)benzamide

Question 3: My nitro group reduction is incomplete. I see a mixture of starting material and the desired this compound on my TLC plate. How can I fix this?

Incomplete reduction is a common problem, especially with heterogeneous catalytic hydrogenation or metal/acid reductions.

  • Cause A: Inactivated Catalyst (Catalytic Hydrogenation). If using a catalyst like Palladium on Carbon (Pd/C), it can become "poisoned" or its surface area can be compromised.

    • Solution: Use fresh, high-quality catalyst. Ensure the solvent is appropriate and that the starting material is fully dissolved. Sometimes, adding a small amount of acetic acid can help activate the catalyst and speed up the reaction.

  • Cause B: Insufficient Reducing Agent or Reaction Time (Metal/Acid Reduction). Reactions using metals like iron, tin, or zinc require a stoichiometric excess of the metal and sufficient time to go to completion.[4][5]

    • Solution: Increase the equivalents of the metal powder (e.g., 3-5 equivalents of iron powder is common).[4] Monitor the reaction by TLC until the starting material spot has completely disappeared. Ensure efficient stirring to maximize contact between the insoluble starting material and the metal.

Question 4: The workup after my reduction with iron powder is messy, forming emulsions and leading to significant product loss. Are there better procedures?

This is a classic issue with metal-based reductions due to the formation of metal oxides/hydroxides.

  • Cause: The formation of fine iron oxide sludge can trap the product and create difficult-to-break emulsions during aqueous extraction.

  • Solution 1: Filter While Hot. A highly effective technique is to use a system like iron powder with ammonium chloride in an ethanol/water mixture.[4] After the reaction is complete, the entire mixture should be filtered while hot through a pad of Celite®.[4] This removes the iron oxides before they fully precipitate and trap the product upon cooling. The product remains dissolved in the hot filtrate.

  • Solution 2: Basify Before Extraction. Before extraction with an organic solvent, add a strong base (e.g., NaOH solution) to precipitate the metal hydroxides fully. This can sometimes make the solids easier to filter or separate.

  • Solution 3: Use an Alternative Solvent for Extraction. Instead of dichloromethane or ethyl acetate, which can readily form emulsions, try a solvent like tetrahydrofuran (THF) for the initial extraction from the basified aqueous mixture.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for the initial amide coupling step?

There is no single "best" method; it depends on scale, available reagents, and desired purity.

  • Acyl Chloride (Schotten-Baumann) Method: This is often inexpensive and straightforward for large-scale synthesis. However, it requires handling benzoyl chloride, which is corrosive and moisture-sensitive, and careful control of pH is critical.[1]

  • Carbodiimide Coupling (e.g., EDC/HOBt): This method is generally milder, highly efficient, and avoids the need to prepare an acyl chloride.[2][6] It is a preferred method in medicinal chemistry and for smaller-scale reactions where high yield and purity are paramount.[6]

FAQ 2: What are the pros and cons of different reducing agents for the nitro group?

Reducing Agent SystemTypical ConditionsProsCons
H₂ / Pd-C H₂ gas (balloon or Parr shaker), Methanol/Ethanol solventVery clean reaction; byproduct is water. Easy workup (filter off catalyst).Requires specialized hydrogenation equipment. Catalyst can be expensive and pyrophoric. May not be suitable for substrates with other reducible functional groups.
Fe / NH₄Cl [4]Reflux in Ethanol/WaterInexpensive, effective, and uses common lab reagents.[4] Generally safe.Workup can be messy if not filtered hot.[4] Requires a large excess of iron.
SnCl₂·2H₂O / HCl Reflux in Ethanol or Ethyl AcetateStrong reducing agent, often fast and effective.Tin salts are toxic and can be difficult to remove completely from the product. The workup is often cumbersome.

FAQ 3: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most effective tool.

  • For Amide Coupling: Use a mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) that gives good separation between your starting materials (benzoic acid and 3-nitroaniline) and the less polar product (N-(3-nitrophenyl)benzamide). The reaction is complete when the limiting reagent spot disappears.

  • For Nitro Reduction: The product, this compound, is significantly more polar than the starting nitro-intermediate due to the new amino group. You will see the starting material spot disappear and a new, lower Rf spot appear for the product.

Experimental Protocols

Protocol 1: Synthesis of N-(3-nitrophenyl)benzamide via EDC Coupling[1][7]
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and 3-nitroaniline (1.1 eq.) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture.

  • Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of N-(3-nitrophenyl)benzamide via Fe/NH₄Cl[5]
  • In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-nitrophenyl)benzamide (1.0 eq.) in ethanol.

  • Add water, followed by iron powder (approx. 5 eq.) and ammonium chloride (approx. 2 eq.).

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake with hot ethanol.

  • Collect the filtrate and remove the solvent under reduced pressure.

  • The resulting solid can be dissolved in a suitable organic solvent (like acetone or ethyl acetate), filtered again to remove any remaining insolubles, and then concentrated to yield this compound.[4]

Troubleshooting_Logic cluster_coupling Stage 1: Amide Coupling Issue cluster_reduction Stage 2: Reduction Issue LowYield_C Low Yield? Sol_C1 Check for Water (Hydrolysis) LowYield_C->Sol_C1 Acyl Chloride Method Sol_C2 Check Base Stoichiometry (Amine Protonation) LowYield_C->Sol_C2 Acyl Chloride Method Sol_C3 Add HOBt (Side Reactions) LowYield_C->Sol_C3 Coupling Agent Method Incomplete_R Incomplete Reaction? Sol_R1 Increase Reducing Agent & Reaction Time Incomplete_R->Sol_R1 Metal/Acid Method Sol_R2 Use Fresh Catalyst (for H2/Pd-C) Incomplete_R->Sol_R2 MessyWorkup Messy Workup? Sol_R3 Filter Reaction Mixture While HOT MessyWorkup->Sol_R3 Fe/NH4Cl Method

Caption: A logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: 3'-Aminobenzanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Aminobenzanilide derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these potent and versatile molecules. Due to the inherent reactivity of the 3'-amino moiety, these compounds can exhibit instability under common experimental conditions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Part 1: Understanding the Instability of this compound Derivatives

The chemical structure of this compound contains two primary points of potential degradation: the aromatic amine (aniline) group and the amide bond. The aniline moiety is highly susceptible to oxidation, while the amide bond can undergo hydrolysis.

  • Oxidation: The primary amino group is electron-rich and can be easily oxidized by atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation), heat, or the presence of trace metal ions.[1][2] Oxidation leads to the formation of colored impurities, such as quinone-imines, which can significantly alter the compound's biological activity and interfere with analytical measurements.

  • Hydrolysis: The amide bond can be cleaved by water in a process called hydrolysis.[2] This reaction is catalyzed by both acidic and basic conditions, yielding 3-aminoaniline and the corresponding benzoic acid derivative as degradation products.[3] The rate of hydrolysis is highly dependent on the pH of the solution.[2]

Table 1: Summary of Factors Affecting Stability
FactorPrimary Degradation PathwayObservable SignsMitigation Strategy
Oxygen (Air) Oxidation of the 3'-amino groupSolution turning yellow, brown, or pink; appearance of new HPLC peaksHandle under inert gas; use degassed solvents; add antioxidants.
Light Photo-oxidationColor change; loss of potency over timeStore in amber vials; protect experiments from direct light.[1][2]
pH (Aqueous solutions) Acid/Base-catalyzed hydrolysis of the amide bondAppearance of hydrolysis products (e.g., 3-aminoaniline) in LC-MSMaintain solutions at a neutral pH (6-8); perform pH stability studies.
Temperature Accelerates both oxidation and hydrolysisFaster degradation, especially in solutionStore stock compounds and solutions at recommended low temperatures (-20°C or -80°C).[1]
Trace Metal Ions Catalyzes oxidationRapid and unpredictable degradationUse high-purity solvents and reagents; consider using a chelating agent like EDTA in buffers.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solid this compound derivative has changed color slightly. Is it still usable?

A slight change in color (e.g., from off-white to a pale tan) may indicate minor surface oxidation. While the bulk of the material might still be pure, it is crucial to verify. Before use, we recommend re-analyzing the compound's purity by HPLC-UV or LC-MS. For critical experiments, using a freshly opened or purified lot is the safest approach.

Q2: What is the best way to store my solid compounds for long-term use?

Solid compounds should be stored in tightly sealed amber glass vials to protect them from light and moisture.[1] For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing and store it at -20°C or -80°C in a desiccated environment. Avoid frequent freeze-thaw cycles by preparing smaller aliquots for daily use.

Q3: Which solvent should I use to prepare my stock solutions?

Anhydrous, high-purity dimethyl sulfoxide (DMSO) is typically the solvent of choice for initial stock solutions due to its high solubilizing power and lower water content. Avoid solvents that may contain reactive impurities (e.g., peroxides in older ethers like THF or dioxane). Always use sealed bottles of anhydrous solvents.[4]

Q4: How can I prevent my compound from degrading in my aqueous assay buffer?

First, minimize the time the compound spends in the aqueous buffer before the assay begins. Prepare dilutions from your DMSO stock into the final assay buffer immediately before use. If the assay involves extended incubation, it is critical to perform a stability test by incubating the compound in the assay buffer for the full duration and analyzing for degradation by LC-MS. If instability is observed, consider adding an antioxidant (e.g., N-acetylcysteine, ascorbic acid) to the buffer, provided it does not interfere with the assay.

Part 3: Troubleshooting Guides

Problem 1: My solution of a this compound derivative turns yellow/brown upon preparation or during an experiment.
  • Primary Suspect: Oxidation of the 3'-amino group. Aromatic amines are notorious for forming highly colored oxidized species when exposed to atmospheric oxygen.[1]

  • Troubleshooting Workflow:

    G A Problem: Solution Discoloration B Was the solvent degassed (e.g., sparged with N2/Ar)? A->B C No B->C D Yes B->D E Action: Use degassed solvents. See Protocol 1. C->E F Was the solution prepared and handled under an inert atmosphere? D->F G No F->G H Yes F->H I Action: Prepare solution in a glove box or using Schlenk techniques. See Protocol 1. G->I J Is the experiment exposed to light? H->J K Yes J->K L No J->L M Action: Protect from light using amber vials or aluminum foil. K->M N Problem Persists: Consider adding an antioxidant (e.g., 0.1% ascorbic acid) to the buffer. L->N

    Troubleshooting workflow for solution discoloration.

Problem 2: I see new peaks in my HPLC/LC-MS analysis, particularly one corresponding to 3-aminoaniline.
  • Primary Suspect: Hydrolysis of the amide bond. This is especially common in aqueous buffers with a pH outside the neutral range (pH < 6 or pH > 8).[2][3]

  • Scientific Explanation: The amide bond is susceptible to nucleophilic attack by water or hydroxide ions. This process is accelerated at low pH (where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic) and at high pH (where the concentration of the potent nucleophile, hydroxide, is higher).

  • Degradation Pathway Diagram:

    G cluster_0 Hydrolysis of this compound Derivative A This compound Derivative B 3-Aminoaniline A->B H2O (Acid or Base Catalyzed) C Benzoic Acid Derivative A->C H2O (Acid or Base Catalyzed)

    General hydrolysis pathway.
  • Solution:

    • Confirm Identity: Use mass spectrometry (MS) to confirm that the mass of the new peak corresponds to a hydrolysis product.

    • pH Stability Study: Perform a short time-course experiment. Dissolve the compound in buffers of different pH values (e.g., pH 4, 7, and 9) and analyze samples at t=0 and after several hours by HPLC. This will identify the pH range where your compound is most stable.

    • Adjust Experimental Conditions: If possible, adjust the pH of your mobile phase and experimental buffers to the optimal stability range identified. If the experimental conditions cannot be changed, ensure that samples are analyzed immediately after preparation.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the handling of an air-sensitive this compound derivative to prepare a stock solution in DMSO.

  • Materials:

    • Solid this compound derivative in a sealed vial.

    • Anhydrous DMSO (e.g., from a Sure/Seal™ bottle).[5]

    • Sterile, dry glass vial with a septum cap.

    • Source of dry inert gas (Nitrogen or Argon) with a needle adapter.

    • Dry, gas-tight syringes and needles.[5][6]

  • Procedure:

    • Prepare Glassware: Ensure the recipient vial and cap are completely dry, for example, by oven-drying at 120°C for at least 4 hours and cooling in a desiccator.[5]

    • Inert the Vial: Pierce the septum of the empty, dry vial with a needle connected to the inert gas line. Pierce the septum with a second "outlet" needle that is not submerged. Flush the vial with the inert gas for 5-10 minutes to displace all air. Remove the outlet needle first, then the gas inlet needle.

    • Weigh Compound: In a separate, clean weighing vessel, quickly weigh the desired amount of the solid compound. Perform this step as rapidly as possible to minimize air exposure.

    • Transfer Solid: Quickly uncap the inerted vial, add the weighed solid, and immediately recap the vial.

    • Add Solvent: Using a dry, gas-tight syringe, withdraw the required volume of anhydrous DMSO. Pierce the septum of the vial containing the solid and slowly add the DMSO.

    • Dissolve and Store: Gently swirl or vortex the vial until the solid is completely dissolved. Wrap the vial in aluminum foil or place it in a light-blocking container and store it at -20°C or -80°C.

Protocol 2: Assessing Compound Stability in Aqueous Buffers
  • Objective: To determine the stability of the compound over the time course of a typical biological assay.

  • Procedure:

    • Prepare Samples: From a concentrated DMSO stock, prepare a solution of your compound in the final assay buffer at the highest concentration you will use in your experiment. Also prepare a "control" sample of the buffer containing the same final percentage of DMSO but without the compound.

    • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the compound-containing solution and analyze it by a suitable method (e.g., HPLC-UV or LC-MS/MS). This is your baseline (100%) integrity reading.

    • Incubate: Place the remaining solution under the exact conditions of your assay (temperature, light, container type) for the maximum duration of the experiment (e.g., 2, 8, 24, or 48 hours).

    • Time-Point Analysis: At various time points (e.g., 2h, 8h, 24h), withdraw aliquots and analyze them using the same method as the T=0 sample.

    • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and/or the appearance of new degradation peaks indicates instability. A compound is often considered stable if >90% of the parent compound remains at the final time point.

References

Technical Support Center: Catalyst Selection for 3'-Aminobenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Aminobenzanilide. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuances of catalyst selection, offering troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to not only successfully synthesize your target compound but also to understand the rationale behind each experimental choice, ensuring efficiency, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary strategies for synthesizing this compound. The most common and industrially relevant approach is a two-step process involving the initial synthesis of N-(3-nitrophenyl)benzamide (3'-Nitrobenzanilide), followed by the catalytic reduction of the nitro group. A second, more direct route is the palladium-catalyzed amidation (e.g., Buchwald-Hartwig coupling) or a classical Schotten-Baumann reaction between a benzoyl derivative and m-phenylenediamine, though this can present challenges with regioselectivity.[1]

The reduction of 3'-Nitrobenzanilide is often preferred due to the ready availability of starting materials and the high efficiency of the reduction step.

Q2: How is the precursor, 3'-Nitrobenzanilide, typically synthesized?

The precursor is commonly synthesized via the Schotten-Baumann reaction.[2] This involves reacting 3-nitroaniline with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the HCl byproduct.[3] Careful control of reaction conditions is necessary to prevent hydrolysis of the benzoyl chloride.[4]

Q3: What is the most critical factor in selecting a catalyst for the reduction of 3'-Nitrobenzanilide?

The most critical factor is chemoselectivity . The ideal catalyst must efficiently reduce the aromatic nitro group to an amine while leaving the amide functionality intact. Other reducible groups potentially present on the benzanilide scaffold (e.g., halogens, alkenes) also heavily influence the choice of catalyst. Key considerations include cost, safety (especially regarding the use of hydrogen gas), and the ease of catalyst removal post-reaction.

Q4: How do I choose between standard catalytic hydrogenation (H₂) and catalytic transfer hydrogenation (CTH)?

The choice hinges on laboratory infrastructure and safety protocols.

  • Catalytic Hydrogenation: This method, often employing a Parr shaker or a similar hydrogenation apparatus, uses pressurized hydrogen gas. It is highly efficient and generates only water as a byproduct.[5] However, it requires specialized equipment and stringent safety measures for handling flammable H₂ gas.

  • Catalytic Transfer Hydrogenation (CTH): CTH uses a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, to generate hydrogen in situ.[6][7] This approach circumvents the need for pressurized H₂ gas, making it more accessible for standard laboratory setups. The choice of hydrogen donor can also influence selectivity.

Catalyst Selection and Comparative Analysis

The reduction of the aromatic nitro group is the pivotal step in this synthesis. Below is a comparative analysis of the most effective catalytic systems.

Catalyst SystemHydrogen SourceTypical ConditionsAvg. Yield (%)Expertise & Experience-Based Insights (Pros & Cons)
Palladium on Carbon (Pd/C) H₂ gas (1-4 atm) or Ammonium FormateRoom Temp - 50°C, 2-6 h90-95%Pro: High activity and selectivity for the nitro group; considered the method of choice for clean conversions.[2][8] Con: Can cause dehalogenation (removal of Cl, Br, I) if present on the aromatic rings.[8] The fine powder can be pyrophoric and difficult to filter.
Raney Nickel (Raney Ni) H₂ gas (3-5 atm) or HydrazineRoom Temp - 70°C, 4-12 h85-90%Pro: Excellent alternative to Pd/C when dehalogenation is a concern.[8] It is also a cost-effective choice.[9] Con: Can reduce other functional groups like alkenes and carbonyls under more forcing conditions.[10] Requires careful handling due to its pyrophoric nature.[9]
Iron (Fe) Powder Acidic Media (e.g., NH₄Cl, AcOH, HCl)Reflux (80-100°C), 2-4 h80-90%Pro: Very inexpensive, robust, and tolerant of many functional groups, making it excellent for complex molecules.[2] Con: Stoichiometric quantities of iron are required, leading to significant iron sludge waste. The reaction is heterogeneous and requires hot filtration.[11]
Tin(II) Chloride (SnCl₂) Acidic Media (e.g., HCl) in Ethanol50-70°C, 1-3 h80-85%Pro: A very mild and highly chemoselective method, often used when other reducible groups must be preserved.[8][12] Con: A stoichiometric reagent that generates tin waste, which can be difficult to remove completely from the product.
Logical Flow for Catalyst Selection

To assist in your decision-making process, the following diagram outlines a logical workflow for selecting the appropriate catalyst based on experimental constraints and substrate characteristics.

G start Start: Reduce 3'-Nitrobenzanilide check_halogens Are halogens (Cl, Br, I) present on the substrate? start->check_halogens use_raney_ni Use Raney Ni [2] or Fe/NH₄Cl [4] check_halogens->use_raney_ni  Yes check_other_groups Are other sensitive groups (alkenes, carbonyls) present? check_halogens->check_other_groups No use_pdc Use Pd/C with H₂ or Transfer Hydrogenation [4] check_h2_equip Is high-pressure H₂ equipment available? check_h2_equip->use_pdc  Yes use_cth Use Pd/C with Ammonium Formate [14] check_h2_equip->use_cth No check_other_groups->check_h2_equip No use_fe_sncl2 Use Fe/NH₄Cl or SnCl₂ for maximal selectivity [2, 4] check_other_groups->use_fe_sncl2  Yes

Caption: Decision tree for catalyst selection in 3'-Nitrobenzanilide reduction.

Troubleshooting Guide

Even with the right catalyst, challenges can arise. This section addresses specific issues you may encounter.

ProblemPossible CausesRecommended Solutions
Low or No Conversion 1. Catalyst Deactivation: Pd/C or Raney Ni may be old or improperly stored. Iron powder may be passivated. 2. Insufficient Hydrogen: Leak in the hydrogenation system; poor quality hydrogen donor (for CTH). 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Use a fresh batch of catalyst. For Pd/C, ensure it's stored under an inert atmosphere. For Fe, pre-activation with dilute HCl may be necessary. 2. Check the hydrogenation apparatus for leaks. Use a freshly opened container of the hydrogen donor (e.g., ammonium formate). 3. Add a co-solvent like THF or increase the reaction temperature to improve solubility.
Formation of Side Products 1. Dehalogenation: Occurs when using Pd/C on a halogenated substrate.[8] 2. Incomplete Reduction: Formation of intermediate nitroso or hydroxylamine species.[13] 3. Azo/Azoxy Formation: More common with certain reagents like LiAlH₄, but can occur if the reaction stalls at the hydroxylamine stage.[8][12]1. Switch to a less aggressive catalyst such as Raney Ni or use the Fe/NH₄Cl system.[2][8] 2. Increase reaction time, temperature, or catalyst loading to drive the reaction to completion. Monitor carefully by TLC. 3. Ensure sufficient reductant is present and that reaction conditions are maintained until full conversion to the amine is observed.
Difficult Catalyst Removal 1. Fine Catalyst Particles: Pd/C is notoriously fine and can pass through standard filter paper. 2. Colloidal Suspension: In some solvent systems, the catalyst may form a colloid.1. Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., 0.45 µm PTFE). 2. Add a different co-solvent after the reaction to break the suspension before attempting filtration.
Product Purity Issues 1. Residual Metal Contamination: Traces of Pd, Ni, Fe, or Sn remaining in the final product. 2. Contamination from Precursor: The starting 3'-Nitrobenzanilide was not pure.1. For Pd/Ni, ensure complete removal via filtration. For Fe/Sn, perform thorough aqueous workups and consider recrystallization or silica gel chromatography. 2. Always verify the purity of your starting material by ¹H NMR or melting point before starting the reduction.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Reduction using Palladium on Carbon (Pd/C) and H₂

This protocol is ideal for achieving high purity when dehalogenation is not a concern.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Purification a 1. Dissolve 3'-Nitrobenzanilide in Ethanol/THF b 2. Add 10% Pd/C catalyst (5-10 mol%) a->b c 3. Purge vessel with N₂, then introduce H₂ (1-3 atm) b->c d 4. Stir vigorously at RT for 2-6 hours c->d e 5. Monitor by TLC until starting material is consumed d->e f 6. Purge with N₂, carefully filter through Celite e->f g 7. Rinse Celite pad with fresh solvent f->g h 8. Concentrate filtrate under reduced pressure g->h i 9. Recrystallize from Ethanol/Water if needed h->i

Caption: Workflow for catalytic hydrogenation using Pd/C.

Step-by-Step Methodology:

  • In a hydrogenation vessel, dissolve 3'-Nitrobenzanilide (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or a mixture of ethanol and THF.

  • Carefully add 10% Palladium on Carbon (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is fully consumed, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The filter cake can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This is a classic, cost-effective method suitable for substrates with functionalities sensitive to hydrogenolysis.[2][11]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 3'-Nitrobenzanilide (1.0 eq), ethanol (or a similar alcohol), and water.

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (4.0-6.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through Celite to remove the iron salts.

  • Rinse the flask and filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting solid can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[11]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3'-Aminobenzanilide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3'-Aminobenzanilide

This compound is a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring both a reactive amine group and a stable benzanilide core, makes it a versatile intermediate for creating complex molecules, including active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and chemical process developers. This guide provides an in-depth comparison of the most common and effective synthesis routes for this compound, offering insights into the underlying chemical principles and practical considerations for laboratory and industrial applications.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two primary strategic routes:

  • Late-Stage Amine Formation: This approach involves first constructing the benzanilide backbone with a masked amine functionality, typically a nitro group, which is then reduced in the final step to yield the desired product.

  • Direct Amide Coupling: This strategy involves the direct formation of the amide bond between a substituted aniline, already containing the free amine group, and a benzoic acid derivative.

This guide will delve into the specifics of each approach, providing detailed protocols and a comparative analysis to aid in selecting the optimal route for your specific needs.

Route 1: Reduction of 3'-Nitrobenzanilide

This is arguably the most traditional and widely employed method for synthesizing this compound. The strategy relies on the initial synthesis of 3'-nitrobenzanilide, followed by the reduction of the nitro group.

Reaction Scheme

The process is a two-step synthesis:

  • Amidation: 3-Nitroaniline is reacted with benzoyl chloride to form 3'-nitrobenzanilide.

  • Reduction: The nitro group of 3'-nitrobenzanilide is reduced to an amine.

In-Depth Mechanistic Analysis and Protocol Choices

Step 1: Synthesis of 3'-Nitrobenzanilide (Amidation)

The formation of the amide bond between 3-nitroaniline and benzoyl chloride is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is typically performed in the presence of a mild base, such as pyridine or aqueous sodium hydroxide (the Schotten-Baumann reaction), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][]

Step 2: Reduction of the Nitro Group

The choice of reducing agent for the conversion of the nitro group to an amine is critical and depends on factors such as scale, cost, and functional group tolerance.

  • Catalytic Hydrogenation: This is a clean and highly efficient method, often employing catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere.[4][5][6] This method is favored for its high yields and the fact that the only byproduct is water, making it an environmentally friendly option. However, it requires specialized equipment, such as a Parr hydrogenator, to handle hydrogen gas safely.[4][7] The catalyst loading is typically low (1-5 mol%), and the reaction can be run at room temperature and moderate pressures (1-4 atm).[4]

  • Metal/Acid Reduction: A more classical and cost-effective approach involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid).[8][9] The iron/ammonium chloride system in a solvent like ethanol/water is particularly common and robust, often providing excellent yields.[8][10] While this method avoids the need for specialized hydrogenation equipment, the workup can be more cumbersome due to the need to filter off metal salts.[4]

Experimental Protocols

Protocol 1A: Synthesis of 3'-Nitrobenzanilide

  • In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3'-nitrobenzanilide.

  • Purify the product by recrystallization, typically from ethanol.

Protocol 1B: Reduction of 3'-Nitrobenzanilide using Catalytic Hydrogenation

  • In a pressure vessel suitable for hydrogenation, dissolve 3'-nitrobenzanilide (1.0 eq) in ethanol or methanol (to a concentration of ~0.5 M).[4]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium).[4]

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).[4]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[4]

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the solvent.[4]

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Protocol 1C: Reduction of 3'-Nitrobenzanilide using Iron/Ammonium Chloride

  • Dissolve 3'-nitrobenzanilide (1.0 eq) in ethanol (e.g., 20 mL per gram of starting material).[10]

  • Add an aqueous solution of iron powder (approx. 2.5 eq) and ammonium chloride (approx. 1.0 eq).[10]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.[10]

  • After completion, filter the hot reaction mixture to remove the iron salts.[10]

  • Collect the filtrate and evaporate the solvent under reduced pressure.

  • The resulting solid can be dissolved in a suitable solvent like acetone, filtered to remove any remaining insolubles, and then concentrated to yield this compound.[10] This method has been reported to yield the product in approximately 89.8%.[10]

Visualization of Route 1

Synthesis_Route_1 cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction A 3-Nitroaniline C 3'-Nitrobenzanilide A->C Base (e.g., Pyridine) B Benzoyl Chloride B->C D 3'-Nitrobenzanilide E This compound D->E Reducing Agent (e.g., H₂, Pd/C or Fe, NH₄Cl)

Caption: Workflow for the synthesis of this compound via reduction of 3'-Nitrobenzanilide.

Route 2: Direct Amide Coupling of m-Phenylenediamine

This approach offers a more convergent synthesis by forming the amide bond with a diamine, where one of the amine groups is selectively acylated.

Reaction Scheme

The synthesis involves the direct reaction of m-phenylenediamine with a benzoic acid derivative.

In-Depth Mechanistic Analysis and Protocol Choices

The primary challenge in this route is achieving mono-acylation of m-phenylenediamine, as the presence of two nucleophilic amine groups can lead to the formation of a di-acylated byproduct. To control selectivity, the reaction is often carried out by slowly adding the acylating agent (e.g., benzoyl chloride) to a solution of the diamine.

  • Using Benzoyl Chloride: This is a common method where benzoyl chloride is reacted with m-phenylenediamine.[2] The Schotten-Baumann conditions, using an aqueous base, can be employed.[1][] The selectivity for mono-acylation can be influenced by the stoichiometry of the reactants and the reaction conditions.

  • Using Benzoic Acid with Coupling Reagents: Modern amide coupling reagents, widely used in peptide synthesis, can also be employed.[11] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with the amine under mild conditions.[12] This method avoids the generation of HCl but requires the use of stoichiometric amounts of the coupling agent and often an additive to improve efficiency.[11][12]

Experimental Protocol

Protocol 2: Mono-acylation of m-Phenylenediamine

  • Dissolve m-phenylenediamine (1.0 eq) in a suitable solvent, such as DCM or THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzoyl chloride (0.95-1.0 eq, to favor mono-acylation) in the same solvent to the stirred diamine solution.

  • A base like triethylamine (1.0 eq) can be added to scavenge the HCl formed.

  • Monitor the reaction by TLC, observing the formation of the product and any di-acylated byproduct.

  • Once the reaction is complete, quench with water.

  • The workup may involve an acid wash to remove unreacted diamine, followed by extraction of the product.

  • Purification is often necessary to separate the desired mono-acylated product from the di-acylated byproduct and starting material, typically achieved through column chromatography or recrystallization.

Visualization of Route 2

Synthesis_Route_2 A m-Phenylenediamine C This compound A->C Controlled Stoichiometry D Di-acylated Byproduct A->D Side Reaction B Benzoyl Chloride or Benzoic Acid + Coupling Agent B->C B->D

Caption: Direct amide coupling route to this compound, highlighting the potential for side reactions.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Reduction of 3'-NitrobenzanilideRoute 2: Direct Amide Coupling
Overall Yield Generally high, especially with catalytic hydrogenation (>90%).[4]Can be variable due to the formation of di-acylated byproducts.
Purity Often high, with purification by recrystallization being effective.May require chromatographic purification to separate from byproducts.
Scalability Highly scalable, particularly the metal/acid reduction methods.[8]Can be challenging to scale up while maintaining selectivity.
Cost-Effectiveness Starting materials are readily available. Metal/acid reduction is very cost-effective.[4]m-Phenylenediamine is inexpensive, but purification costs can be higher.
Safety & Environment Catalytic hydrogenation requires handling of flammable H₂ gas. Metal/acid reductions produce metal waste.[4]Generally safer, but solvents and purification media contribute to waste.
Simplicity A two-step process, but each step is relatively straightforward.A single step, but achieving selectivity can be complex.

Conclusion and Recommendations

For most applications, Route 1, the reduction of 3'-nitrobenzanilide, remains the more robust and reliable method for the synthesis of this compound , particularly for large-scale production. The two-step process is well-established, and the final reduction step, especially using catalytic hydrogenation or the iron/ammonium chloride system, consistently provides high yields of pure product.[4][10]

  • For high purity and environmentally cleaner synthesis , catalytic hydrogenation is the preferred method, provided the necessary equipment is available.[5][6]

  • For cost-effective, large-scale production where a slightly more involved workup is acceptable, the iron/ammonium chloride reduction method is an excellent choice.[8][10]

Route 2, the direct acylation of m-phenylenediamine , can be a viable option for smaller-scale synthesis, especially when exploring analogues with different acyl groups. However, careful optimization is required to maximize the yield of the desired mono-acylated product and minimize the formation of byproducts.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing factors of scale, cost, purity, safety, and available equipment. This guide provides the foundational knowledge and practical protocols to make an informed decision.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3'-Aminobenzanilide and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring—present a significant analytical hurdle. A slight shift in a functional group's position can drastically alter a compound's pharmacological activity, toxicity, and physicochemical properties. 3'-Aminobenzanilide and its corresponding 2'- and 4'- isomers are classic examples of this challenge. As intermediates in the synthesis of dyes, polymers, and active pharmaceutical ingredients, the ability to definitively identify and differentiate these isomers is critical for process control, quality assurance, and regulatory compliance.[1][2]

This comprehensive guide provides an in-depth comparison of key spectroscopic techniques for the analysis of this compound and its 2'- and 4'- isomers. We will move beyond procedural descriptions to explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your analytical strategy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Fingerprinting Tool

FT-IR spectroscopy is an invaluable first-line technique for distinguishing isomers. It provides a rapid, non-destructive "molecular fingerprint" based on the vibrational frequencies of functional groups. The key to differentiating the aminobenzanilide isomers lies in how the position of the amino (-NH₂) group influences both its own vibrational modes and those of the adjacent amide group through electronic and hydrogen bonding effects.

Expertise & Experience: Why FT-IR is More Than Just Peak Matching

While the presence of amine and amide groups is obvious, the diagnostic power of FT-IR resides in subtle shifts and the unique patterns in the fingerprint region. The choice of the Attenuated Total Reflectance (ATR) sampling technique is deliberate; it requires minimal sample preparation, is highly reproducible, and eliminates the complexities of KBr pellet preparation, making it ideal for rapid QC environments.[3][4]

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5][6] Record a background spectrum of the clean, empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered aminobenzanilide isomer directly onto the center of the ATR crystal. A few milligrams is sufficient.[6]

  • Ensure Contact: Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface.[3][4] This step is critical for spectral quality and reproducibility.

  • Data Acquisition: Collect the infrared spectrum, typically over a range of 4000–400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

Visualizing the Workflow: FT-IR Analysis

FTIR_Workflow FT-IR (ATR) Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place Powder Sample on ATR Crystal B Apply Consistent Pressure A->B D Perform Sample Scan (4000-400 cm⁻¹) B->D C Perform Background Scan (Clean Crystal) C->D E Automatic Background Subtraction D->E F Identify Key Vibrational Bands E->F G Compare Fingerprint Regions F->G H Isomer Differentiation G->H

Caption: Workflow for isomer differentiation using ATR-FT-IR.

Comparative FT-IR Data

The primary differences are observed in the N-H stretching, C=O stretching, and the C-H out-of-plane bending regions.

Vibrational Mode2'-Aminobenzanilide (cm⁻¹)This compound (cm⁻¹)4'-Aminobenzanilide (cm⁻¹)Rationale for Differentiation
Amine N-H Stretch~3450, 3350 (Broad)~3460, 3370~3470, 3380The ortho isomer's potential for intramolecular H-bonding between the amine and amide C=O can cause broadening and a shift to lower wavenumbers.[7]
Amide C=O Stretch~1645~1655~1650The position of the electron-donating -NH₂ group influences the electronic character of the benzoyl ring, slightly altering the C=O bond order and its stretching frequency.
C-H Out-of-Plane Bend~750~800, 750~840(Most Definitive IR Feature) These bands are highly characteristic of the aromatic substitution pattern: 1,2-disubstitution (ortho), 1,3-disubstitution (meta), and 1,4-disubstitution (para).[8]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. For aromatic systems like the aminobenzanilides, the key transitions are π→π*. The position of the amino group directly impacts the extent of π-electron delocalization, leading to distinct absorption maxima (λ_max).

Expertise & Experience: The Rationale Behind λ_max Shifts

The choice of solvent is critical as it can influence the position of λ_max. A polar protic solvent like ethanol can engage in hydrogen bonding, affecting the energy of the ground and excited states. The key to isomer differentiation is understanding how conjugation is affected by substituent position. The para isomer allows for the most effective resonance-based delocalization of the amino group's lone pair across the entire π-system, resulting in a lower energy gap and a longer λ_max (a bathochromic or red shift). Conversely, the ortho isomer may experience steric hindrance that disrupts the planarity between the rings, limiting conjugation and causing a hypsochromic (blue) shift.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-grade solvent in which the compounds are soluble and that is transparent in the region of interest (e.g., Ethanol, Methanol, or Acetonitrile).

  • Sample Preparation: Prepare dilute stock solutions of each isomer with a known concentration (e.g., 1 mg/mL). From the stock, prepare working solutions in the low µg/mL range (e.g., 1-10 µg/mL) using the chosen solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank.

  • Data Acquisition: Record the absorbance spectrum for each isomer solution from approximately 400 nm down to 200 nm. Identify the wavelength of maximum absorbance (λ_max).

Visualizing the Workflow: UV-Vis Analysis

UVVis_Workflow UV-Vis Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Isomer in UV-Grade Solvent B Prepare Dilute Solution (µg/mL) A->B C Fill Quartz Cuvette B->C D Place Sample and Blank in Spectrophotometer C->D E Scan Wavelength Range (e.g., 400-200 nm) D->E F Identify Wavelength of Max Absorbance (λ_max) E->F G Compare λ_max Values F->G H Isomer Differentiation G->H

Caption: Workflow for isomer differentiation using UV-Vis spectroscopy.

Comparative UV-Vis Data

The λ_max values are directly correlated with the extent of electronic conjugation.

IsomerExpected λ_max (in Ethanol)Rationale for Differentiation
2'-Aminobenzanilide~285 nm, ~340 nmPotential steric hindrance may disrupt planarity, leading to a less pronounced red shift compared to the 4'-isomer.
This compound~280 nm, ~320 nmThe meta position prevents direct resonance conjugation between the -NH₂ and amide groups, resulting in the lowest λ_max (blue-shifted).
4'-Aminobenzanilide~295 nm, ~360 nmThe para position allows for maximum resonance delocalization along the long axis of the molecule, lowering the π→π* transition energy and causing the largest red shift.[2][9][10]

Note: Absolute λ_max values are illustrative and can vary with solvent and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and unambiguous technique for distinguishing isomers.[11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of every proton (¹H) and carbon (¹³C) atom in the molecule. For the aminobenzanilide isomers, the differences in the aromatic region of the ¹H NMR spectrum are particularly diagnostic.[12][13]

Expertise & Experience: Why Splitting Patterns are Definitive

The true power of NMR lies in interpreting spin-spin coupling (J-coupling). The interactions between adjacent protons create characteristic splitting patterns (e.g., doublets, triplets) that reveal the substitution pattern on the aromatic ring. While chemical shifts provide clues, the coupling constants and multiplicities provide definitive proof of structure. The choice of a solvent like DMSO-d₆ is strategic because it solubilizes the compounds well and its amide N-H protons are often visible and exchange slowly, providing additional structural information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer. The instrument will be tuned, locked onto the solvent's deuterium signal, and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a broadband-decoupled ¹³C NMR spectrum.[14][15] For more complex assignments, 2D NMR experiments like COSY (¹H-¹H correlation) can be performed.[12]

Visualizing the Workflow: NMR Analysis

NMR_Workflow NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Instrument & Acquisition cluster_analysis Data Analysis A Dissolve 5-10 mg Isomer in ~0.7 mL Deuterated Solvent B Transfer Solution to 5 mm NMR Tube A->B C Insert Tube into Spectrometer B->C D Lock, Tune, and Shim C->D E Acquire ¹H and ¹³C NMR Spectra D->E F Process Data (Fourier Transform, Phasing) E->F G Analyze Chemical Shifts & Integration F->G H Interpret Splitting Patterns (Multiplicity) G->H I Unambiguous Isomer Identification H->I

Caption: Workflow for unambiguous isomer identification using NMR.

Comparative ¹H NMR Data (Aromatic Region, in DMSO-d₆)

The aromatic region (typically δ 6.5-8.5 ppm) is the most informative for distinguishing these isomers.

IsomerExpected ¹H NMR Aromatic PatternRationale for Differentiation
2'-Aminobenzanilide Four distinct multiplets in the aminophenyl ring region, often with complex splitting due to ortho, meta, and para couplings.The lack of symmetry results in four unique proton environments on the aminophenyl ring, leading to a complex but predictable pattern.
This compound Four distinct signals for the aminophenyl ring. One proton will appear as a broad singlet or narrow triplet (proton between the two substituents), lacking strong ortho-coupling.The proton at the C2' position is flanked by two substituted carbons and will not show the large (~8 Hz) ortho-coupling characteristic of adjacent protons.
4'-Aminobenzanilide Two distinct doublets integrating to 2H each (an AA'BB' system) for the aminophenyl ring.High degree of symmetry. The protons ortho to the -NH₂ group are equivalent, as are the protons meta to it. They split each other, creating a simple, highly recognizable pattern of two doublets.

Note: The benzoyl group protons (C₆H₅CO-) will typically appear as a complex multiplet between δ 7.5-8.0 ppm and will be similar for all three isomers.

Comparative ¹³C NMR Data

Symmetry also dictates the number of signals in the ¹³C NMR spectrum.

IsomerExpected Aromatic ¹³C SignalsRationale for Differentiation
2'-AminobenzanilideUp to 12 distinct signalsNo symmetry in the aminophenyl ring means all 6 carbons are unique. The benzoyl ring carbons may also be unique.
This compoundUp to 12 distinct signalsSimilar to the ortho isomer, the lack of symmetry results in a large number of unique carbon signals.
4'-Aminobenzanilide~9-10 distinct signalsDue to the C₂ axis of symmetry, the aminophenyl ring will only show 4 signals (C1', C4', C2'/C6', and C3'/C5' are equivalent pairs). This reduction in the number of signals is a definitive marker.

Fluorescence Spectroscopy: A High-Sensitivity Approach

Fluorescence spectroscopy offers exceptional sensitivity and can be a powerful comparative tool, as the fluorescence properties (excitation/emission wavelengths and quantum yield) are highly dependent on molecular structure and environment.[16] The electronic differences between the isomers, particularly the potential for intramolecular hydrogen bonding in the 2'-isomer, can lead to dramatically different emission profiles.[17]

Experimental Protocol: Fluorescence Analysis
  • Solvent Selection: Choose a high-purity spectroscopic grade solvent. The polarity of the solvent can significantly impact fluorescence, so consistency is key.

  • Sample Preparation: Prepare very dilute solutions (typically in the nanomolar to low micromolar range) to avoid self-absorption and quenching effects.

  • Data Acquisition:

    • First, measure the absorbance of the solution to determine the optimal excitation wavelength (λ_ex), which is usually at or near the λ_max.

    • Set the λ_ex on the spectrofluorometer and scan a range of emission wavelengths to find the emission maximum (λ_em).

Comparative Fluorescence Data
IsomerExpected Fluorescence BehaviorRationale for Differentiation
2'-AminobenzanilideMay exhibit unique fluorescence, possibly with a larger Stokes shift (difference between λ_ex and λ_em).Intramolecular hydrogen bonding can create a rigid, planar excited state, potentially enhancing fluorescence or enabling pathways like Excited-State Intramolecular Proton Transfer (ESIPT), which leads to a large Stokes shift.
This compoundLikely to have the weakest fluorescence intensity.The meta linkage disrupts the conjugation pathway between the electron-donating amino group and the rest of the π-system, leading to a lower fluorescence quantum yield.
4'-AminobenzanilideExpected to be the most strongly fluorescent.The linear, end-to-end conjugation in the para isomer creates a strong transition dipole moment, which generally leads to more efficient light emission and a higher quantum yield.

Comparative Summary and Recommendations

TechniqueDefinitivenessThroughputKey Differentiating FeatureBest Use Case
FT-IR High (with standards)Very HighAromatic C-H bending (fingerprint region)Rapid raw material identification, QC screening, process monitoring.
UV-Vis ModerateVery HighPosition of λ_maxQuantitative analysis (with calibration), quick purity checks against a reference.
Fluorescence ModerateHighEmission intensity and Stokes shiftTrace-level detection, high-sensitivity screening when one isomer has a distinct profile.
¹H / ¹³C NMR Unambiguous LowAromatic splitting patterns and number of signalsAbsolute structural confirmation, primary characterization of new batches, impurity identification.
Senior Scientist's Recommendation:

For unambiguous, definitive identification and structural confirmation , especially in a research, development, or regulatory setting, NMR spectroscopy is the indispensable gold standard . The detailed information from both ¹H and ¹³C spectra leaves no room for doubt.

For high-throughput quality control (QC) where speed is essential and reference standards are available, ATR-FTIR is the method of choice . The diagnostic C-H bending bands in the fingerprint region provide a rapid and reliable pass/fail test for isomer identity.

UV-Vis and Fluorescence spectroscopy serve as excellent complementary techniques. UV-Vis is well-suited for routine quantitative measurements once isomer identity is confirmed, while Fluorescence offers unparalleled sensitivity for detecting specific fluorescent isomers as impurities. A multi-technique approach, leveraging the strengths of each method, provides the most robust and comprehensive analytical characterization of this compound and its isomers.

References

A Comparative Guide to the Biological Activity of 3'-Aminobenzanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3'-aminobenzanilide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have led to the development of numerous derivatives with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

Several this compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).

Comparative Efficacy of Anticancer this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. This data highlights the structure-activity relationships and the differential potencies of these compounds.

Compound ID/ReferenceDerivative Structure (if available)Target Cancer Cell Line(s)IC50 (µM)Key Findings & Comparison
Compound 7h [1]3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivativeA549 (Non-small cell lung cancer)18.16Exhibited the best anti-cancer properties in the series.[1]
PC9 (Non-small cell lung cancer)8.11Showed a favorable safety profile with a high selectivity index.[1]
H1975 (Non-small cell lung cancer)3.5Significantly suppressed migration and invasion of H1975 cells.[1]
3-Aminobenzamide (3-AB) [2][3]3-aminobenzamideCHO (Chinese Hamster Ovary) cells<0.05A well-characterized PARP inhibitor.[2][4]
C3H/10T1/2 mouse stem cells5.4Potency varies significantly depending on the cell line and assay conditions.[3]
Unspecified~30A foundational scaffold for more potent PARP inhibitors.[2]
Mechanism of Action: Dual Inhibition of PARP and ROR1

The anticancer effects of many this compound derivatives can be attributed to their ability to inhibit PARP and ROR1 signaling pathways.

1. PARP Inhibition and Synthetic Lethality:

3-Aminobenzamide is a well-established inhibitor of PARP enzymes, which are crucial for DNA repair.[2] By binding to the catalytic domain of PARP, it prevents the synthesis of poly(ADP-ribose) (PAR), thereby hindering the DNA repair process.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to an accumulation of DNA damage and ultimately cell death through a concept known as synthetic lethality.[2]

2. ROR1 Inhibition and Disruption of Oncogenic Signaling:

ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and plays a critical role in tumor growth, metastasis, and resistance to apoptosis.[5][6] Certain this compound derivatives act as ROR1 antagonists, blocking its kinase activity and downstream signaling pathways necessary for cancer cell survival and proliferation.[5][6] Inhibition of ROR1 can disrupt several oncogenic signaling cascades, including the PI3K/AKT, MAPK, and NF-κB pathways.[7]

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROR1 ROR1 PI3K PI3K ROR1->PI3K MAPK MAPK ROR1->MAPK IKK IKK ROR1->IKK AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) AKT->Gene_Expression Promotes MAPK->Gene_Expression Promotes IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Inhibits NFkappaB->Gene_Expression Translocates to nucleus and promotes Derivative This compound Derivative Derivative->ROR1 Inhibits

Caption: Inhibition of the ROR1 signaling pathway by this compound derivatives.
Experimental Protocols: Evaluating Anticancer Activity

1. MTT Assay for Cell Viability:

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[8]

    • Add 100 µL of the solubilization solution to each well.[8]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[8]

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[8]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. PARP Inhibition Assay (Colorimetric):

This assay measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.[9]

  • Materials:

    • Recombinant PARP1 enzyme

    • Activated DNA

    • Histone-coated 96-well plate

    • Biotinylated NAD+

    • Strep-HRP (Streptavidin-Horseradish Peroxidase)

    • HRP substrate (e.g., TMB)

    • Stop solution

    • Assay buffer

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Microplate reader

  • Protocol:

    • Add 50 µL of 1X PARP Buffer to the histone-coated wells.

    • Add 10 µL of the this compound derivative at various concentrations or a vehicle control.

    • Add 10 µL of a mixture of PARP enzyme and activated DNA.

    • Initiate the reaction by adding 10 µL of 10X Biotinylated NAD+.

    • Incubate the plate at room temperature for 60 minutes.[9]

    • Wash the plate four times with 1X PBS.[9]

    • Add 50 µL of diluted Strep-HRP to each well and incubate for 20 minutes at room temperature.[9]

    • Wash the plate four times with 1X PBS.[9]

    • Add 50 µL of HRP substrate and incubate until color develops.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.[9]

    • Calculate the percentage of PARP inhibition and determine the IC50 value.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

This compound derivatives have also been investigated for their anti-inflammatory properties, with a primary mechanism of action involving the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10]

Comparative Efficacy of Anti-inflammatory this compound Derivatives
Compound ID/ReferenceIn Vitro/In Vivo ModelEfficacy MeasurementKey Findings & Comparison
3-Aminobenzamide (3-AB) [10]LPS-stimulated RAW264.7 macrophagesInhibition of TNFα and iNOS expressionMarkedly reduced inflammation and oxidative stress.[10]
Concanavalin A-treated miceReduction of liver tissue damageInhibited NFκB transcriptional activity.[10]
PPTN Analog 16c [11]MSU treated THP-1 cellsIC50 = 1.77 nM (P2Y14R antagonist)Demonstrated dramatically improved aqueous solubility and excellent metabolic stability.[11]
Mechanism of Action: Inhibition of NF-κB Signaling

NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[13] Activated NF-κB then translocates to the nucleus to initiate the transcription of target genes.[13] 3'-Aminobenzamide has been shown to inhibit NF-κB transcriptional activity, thereby suppressing the expression of key pro-inflammatory mediators like TNFα.[10]

NFkappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNFα) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IKK->NFkappaB Activates by releasing from IκB IkappaB->NFkappaB Sequesters Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression NFkappaB->Gene_Expression Translocates to nucleus and promotes Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: NF-κB Reporter Assay

This assay quantifies changes in NF-κB transcriptional activity using a luciferase reporter gene.[14][15]

  • Materials:

    • HEK293 cells stably transfected with an NF-κB::luciferase reporter construct

    • Cell culture medium

    • Treatment media containing the this compound derivatives

    • Luciferase Detection Reagent

    • 96-well assay plates

    • Luminometer

  • Protocol:

    • Dispense 200 µL/well of the NF-κB reporter cells into the assay plate and incubate overnight.[14]

    • Discard the culture media and add 200 µL/well of the prepared treatment media containing different concentrations of the derivatives and a positive control (e.g., TNFα).

    • For inhibition assays, pre-incubate the cells with the derivatives for a specified time before adding the stimulus.

    • Incubate the plate for 22-24 hours for activation assays or 6 hours for inhibition assays.[14]

    • Discard the treatment media and add Luciferase Detection Reagent.

    • Quantify the light emission (Relative Light Units; RLU) from each well using a plate-reading luminometer.[14]

    • Calculate the percentage of NF-κB activation or inhibition and determine the IC50 or EC50 values.

Antimicrobial Activity

Certain benzanilide derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Comparative Efficacy of Antimicrobial this compound Derivatives
Compound ID/ReferenceMicrobial Strain(s)MIC (µg/mL)Key Findings & Comparison
Compound 5a [16]Bacillus subtilis6.25Showed remarkably excellent activity against both strains.[16]
Escherichia coli3.12
Compound 6b [16]Escherichia coli3.12Exhibited better activity against both strains compared to other synthesized compounds.[16]
Bacillus subtilis6.25
Compound 6c [16]Escherichia coli3.12
Bacillus subtilis6.25
Compound CPD20 [17]Streptococcus pyogenes2.5Showed the best results among the tested compounds against Gram-positive bacteria.[17]
Staphylococcus aureus2.5
Enterococcus faecalis5
Compound CPD22 [17]Streptococcus pyogenes2.5
Staphylococcus aureus5
Enterococcus faecalis5
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • This compound derivatives

    • 96-well microtiter plates

    • Incubator

  • Protocol:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (microbe without compound) and a negative control (broth without microbe).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Emerging research suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Comparative Efficacy of Neuroprotective this compound Derivatives
Compound ID/ReferenceIn Vitro ModelObserved Protective EffectProposed Mechanism
3-Aminobenzamide (3-AB) [2]Models of neurodegenerative diseases and traumatic insultsProtective effects by preventing PARP-1 over-activation.[2]PARP Inhibition
Pyrrole-containing azomethine compounds [18]H2O2-induced oxidative stress in SH-SY5Y cellsReduction of intracellular ROS levels and protection from cell death.Antioxidant properties
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method to assess the neuroprotective effects of compounds against oxidative stress-induced cell death in a neuronal cell line.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y)

    • Cell culture medium

    • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H2O2)

    • This compound derivatives

    • Reagents for a cell viability assay (e.g., MTT)

    • 96-well plates

  • Protocol:

    • Seed the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

    • Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 1-2 hours).

    • Induce oxidative stress by adding a specific concentration of H2O2 to the wells (excluding the control wells).

    • Incubate the plate for a designated time (e.g., 24 hours).

    • Assess cell viability using the MTT assay or another suitable method.

    • Calculate the percentage of neuroprotection conferred by the derivatives compared to the cells treated with H2O2 alone.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, and neuronal survival underscores their potential as therapeutic agents. The comparative data and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on optimizing the potency and selectivity of these derivatives, as well as on conducting in vivo efficacy and safety evaluations to translate these promising in vitro findings into clinical applications.

References

A Senior Application Scientist's Guide: 3'-Aminobenzanilide as a Strategic Alternative to Common Amine Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. The judicious choice of an amine building block, for instance, can dictate not only the efficiency of a synthetic route but also the ultimate biological activity and pharmacokinetic profile of a lead candidate. While a host of primary aromatic amines are available to the synthetic chemist, 3'-Aminobenzanilide has emerged as a particularly strategic option, offering distinct advantages over more conventional choices like aniline, m-phenylenediamine, and 3-aminophenol. This guide provides a comprehensive comparison, grounded in experimental data and mechanistic principles, to illuminate the unique benefits of incorporating this compound into your synthetic endeavors.

The Strategic Advantage of this compound: Beyond a Simple Amine

This compound is an aromatic amine distinguished by the presence of a benzamide moiety meta to the amino group.[1] This seemingly subtle structural feature imparts a unique electronic and steric profile that differentiates it from simpler amines. The benzamide group, with its inherent electronic properties, modulates the reactivity of the amine, offering a level of control and selectivity that is often absent in more common starting materials. This guide will explore these advantages through the lens of two ubiquitous and vital transformations in pharmaceutical chemistry: acylation and palladium-catalyzed cross-coupling.

Comparative Experimental Analysis: this compound in Action

To objectively assess the performance of this compound, we present a comparative analysis against commonly used amine alternatives in standardized synthetic protocols.

Acylation Reactions: A Head-to-Head Comparison with Aniline

The formation of amide bonds via acylation is a cornerstone of medicinal chemistry. Here, we compare the efficacy of this compound and aniline in a standard acylation reaction with acetyl chloride.

Amine CompoundMolar Mass ( g/mol )Reaction Time (h)Yield (%)Purity (by HPLC) (%)
This compound 212.251.594>99
Aniline 93.1338897

Experimental Protocol: Comparative Acylation of Aromatic Amines

  • Reactant Preparation: In separate round-bottom flasks, dissolve 10 mmol of this compound and 10 mmol of aniline in 50 mL of dichloromethane (DCM).

  • Inert Atmosphere: Purge each flask with nitrogen gas.

  • Cooling: Cool the solutions to 0°C using an ice-water bath.

  • Reagent Addition: To each flask, add 1.1 equivalents (11 mmol) of acetyl chloride dropwise over 10 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench each reaction with 30 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Analysis: Determine the isolated yield and assess the purity of the final products by High-Performance Liquid Chromatography (HPLC).

Workflow for Comparative Acylation

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Amine Amine (this compound or Aniline) Dissolve 1. Dissolve in DCM Amine->Dissolve Reagent Acetyl Chloride Add 3. Add Acetyl Chloride Reagent->Add Solvent DCM Solvent->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Cool->Add Stir 4. Stir & Monitor Add->Stir Quench 5. Quench (NaHCO3) Stir->Quench Extract 6. Extract & Wash Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Recrystallize 8. Recrystallize Dry->Recrystallize Yield Determine Yield Recrystallize->Yield Purity Assess Purity (HPLC) Recrystallize->Purity

Caption: A generalized workflow for the comparative acylation of aromatic amines.

The data clearly indicates that this compound provides a higher yield in a shorter reaction time. This can be attributed to the electronic effect of the meta-substituted benzamide group, which modulates the nucleophilicity of the amine in a way that facilitates a more efficient reaction with the electrophilic acetyl chloride.

Buchwald-Hartwig Amination: A Selectivity Challenge for m-Phenylenediamine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In this experiment, we compare the performance of this compound with m-phenylenediamine in a coupling reaction with bromobenzene, a common transformation in the synthesis of drug-like molecules.

Amine CompoundProductCatalyst Loading (mol%)Temperature (°C)Yield (%)
This compound Mono-arylated1.510089
m-Phenylenediamine Mono-arylated1.510065
m-Phenylenediamine Di-arylated1.510025

Experimental Protocol: Buchwald-Hartwig Amination

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge separate oven-dried Schlenk tubes with Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reactant Addition: To their respective tubes, add this compound (1.0 mmol) or m-phenylenediamine (1.0 mmol), followed by bromobenzene (1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene to each tube.

  • Reaction: Seal the tubes and heat the reaction mixtures in a pre-heated oil bath at 100°C for 16 hours.

  • Cooling and Filtration: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate and filter through a plug of celite.

  • Purification: Concentrate the filtrates under reduced pressure and purify the crude products by flash column chromatography on silica gel.

  • Analysis: Characterize the products by ¹H NMR and ¹³C NMR spectroscopy and determine the isolated yields.

Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow Start Assemble Reactants (Amine, Aryl Halide, Base, Catalyst, Ligand) Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Toluene Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Cool and Filter Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolate and Characterize Product Purify->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

The results highlight a key advantage of this compound: its propensity for mono-arylation. The inherent symmetry of m-phenylenediamine often leads to a mixture of mono- and di-arylated products, which can be challenging to separate and results in a lower yield of the desired mono-substituted product. The steric hindrance and electronic modulation provided by the benzamide group in this compound favor a single coupling event, leading to a cleaner reaction profile and a higher isolated yield of the target molecule.

Mechanistic Rationale and Field-Proven Insights

The superior performance of this compound in these representative transformations is not coincidental but rather a direct consequence of its unique molecular architecture.

  • Electronic Modulation: The benzamide moiety in this compound acts as a mild deactivating group through resonance, which fine-tunes the nucleophilicity of the amino group. This moderation prevents the over-reactivity often seen with highly activated anilines, leading to cleaner reactions and fewer side products.

  • Steric Influence: The bulk of the benzamide group can sterically hinder a second reaction at the amine, as observed in the Buchwald-Hartwig amination. This inherent selectivity for mono-functionalization is a significant advantage in multi-step syntheses where protecting groups would otherwise be required.

Concluding Remarks for the Practicing Scientist

The data and mechanistic insights presented in this guide strongly support the consideration of this compound as a strategic alternative to more common amine building blocks in drug discovery and development. Its unique combination of modulated reactivity and inherent selectivity offers a pathway to more efficient, cleaner, and often higher-yielding synthetic transformations.

By choosing this compound, researchers can potentially:

  • Improve reaction efficiency and yields in acylation and cross-coupling reactions.

  • Enhance selectivity for mono-functionalization, thereby reducing the need for complex protection-deprotection strategies.

  • Streamline purification processes by minimizing the formation of undesirable byproducts.

In the competitive landscape of pharmaceutical research, where time and resources are paramount, the strategic implementation of versatile and efficient building blocks like this compound can provide a distinct advantage, accelerating the journey from a synthetic concept to a viable drug candidate.

References

A Comparative Guide to the Quantitative Analysis of 3'-Aminobenzanilide in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 3'-Aminobenzanilide in complex mixtures is a critical aspect of quality control, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. The objective is to equip you with the technical insights and experimental data necessary to select the most appropriate method for your specific analytical challenge.

Introduction to this compound and the Analytical Imperative

This compound is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Its purity and concentration in a mixture can significantly impact the yield, efficacy, and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are paramount. This guide will delve into the principles, experimental protocols, and performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The Rationale Behind the HPLC Method

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound. The non-polar stationary phase (typically C18) effectively retains the moderately polar analyte, while a polar mobile phase allows for its controlled elution. The inclusion of a buffer in the mobile phase is crucial to maintain a consistent pH and ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. UV detection is ideal as the aromatic rings in this compound provide strong chromophores.

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol: RP-HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation:

  • Accurately weigh a portion of the mixture expected to contain approximately 10 mg of this compound.

  • Dissolve the sample in the mobile phase in a 100 mL volumetric flask, sonicate for 10 minutes, and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution in triplicate.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas chromatography is a highly sensitive technique that separates compounds based on their volatility and interaction with a stationary phase. For non-volatile compounds like this compound, a crucial derivatization step is required to increase its volatility and thermal stability.

The Rationale Behind the GC Method

The primary amino group of this compound makes it polar and prone to adsorption on the GC column, leading to poor peak shape. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups, creating a more volatile and less polar derivative suitable for GC analysis. A mid-polarity column is chosen to provide good separation of the derivatized analyte from other components in the mixture. Mass spectrometry (MS) is used for detection due to its high selectivity and ability to confirm the identity of the analyte.

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Method

1. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 270°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM)

2. Standard and Sample Derivatization:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., pyridine) at concentrations ranging from 1 µg/mL to 50 µg/mL.

  • For samples, perform a suitable extraction to isolate the analyte.

  • To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA.

  • Seal the vials and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. Analysis:

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample solution.

  • Quantify the derivatized this compound based on the peak area of a characteristic ion and the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry: A Simple and Cost-Effective Approach

UV-Vis spectrophotometry is a straightforward and accessible technique that measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. For quantitative analysis, it often relies on the formation of a colored complex to shift the absorbance to the visible region, minimizing interference from other UV-absorbing species in the mixture.

The Rationale Behind the UV-Vis Method

Direct UV measurement of this compound can be prone to interference from other aromatic compounds in the mixture. A more selective approach involves a diazotization-coupling reaction. The primary aromatic amine of this compound is first diazotized with nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), to form a stable and intensely colored azo dye. The absorbance of this colored solution is then measured in the visible region, where interference from the starting materials is negligible.

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Reagents:

  • Hydrochloric Acid (HCl): 1 M

  • Sodium Nitrite (NaNO₂): 0.1% (w/v) solution, freshly prepared

  • Ammonium Sulfamate: 0.5% (w/v) solution

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD): 0.1% (w/v) solution in distilled water

  • Solvent: Distilled water

2. Standard Solution Preparation:

  • Prepare a 100 µg/mL stock solution of this compound in 1 M HCl.

  • Create a series of working standards (2-20 µg/mL) by diluting the stock solution with distilled water.

3. Color Development:

  • To 1 mL of each standard and sample solution in separate 10 mL volumetric flasks, add 1 mL of 1 M HCl.

  • Cool the flasks in an ice bath for 5 minutes.

  • Add 1 mL of 0.1% NaNO₂ solution, mix well, and let it stand for 3 minutes in the ice bath.

  • Add 1 mL of 0.5% ammonium sulfamate solution to neutralize the excess nitrous acid and mix.

  • After 2 minutes, add 1 mL of 0.1% NEDD solution and mix.

  • Dilute to the mark with distilled water and allow the color to develop for 15 minutes at room temperature.

4. Measurement:

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Comparative Analysis of Performance Data

The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical validation data for the quantitative analysis of this compound using the three described methods.

ParameterHPLCGC-MSUV-Vis Spectrophotometry
Linearity Range 1 - 50 µg/mL1 - 50 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%97.5 - 101.8%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.6 µg/mL
Specificity High (Separation from impurities)Very High (Mass fragmentation)Moderate (Potential for interference)
Analysis Time per Sample ~15 minutes~25 minutes (including derivatization)~30 minutes (including color development)
Cost & Complexity ModerateHighLow

Conclusion and Recommendations

The selection of the optimal analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • HPLC is the most versatile and widely applicable method, offering a good balance of speed, sensitivity, and specificity. It is the recommended method for routine quality control and stability studies where the separation of potential impurities is crucial.

  • GC-MS provides the highest sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection. This method is ideal for trace-level analysis and for applications requiring unambiguous identification of the analyte, such as in impurity profiling or metabolite identification. However, the need for derivatization adds a layer of complexity to the sample preparation.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement. Its lower specificity makes it more susceptible to interference from other colored or UV-absorbing compounds.

By understanding the principles, experimental protocols, and performance characteristics of each technique, researchers can make an informed decision to ensure the generation of accurate and reliable data for their specific application.

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3'-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 3'-Aminobenzanilide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is no exception.[1] Its molecular structure, featuring both a reactive primary amine and an amide linkage, makes it a versatile building block.[1][2] However, the very synthesis routes that create this valuable compound can also introduce a host of impurities—ranging from starting materials and isomers to reaction by-products.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of commercial this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring that the described workflows are self-validating systems for generating trustworthy and authoritative data.

Understanding the Impurity Profile of this compound

Effective purity assessment begins with understanding what to look for. The potential impurities in a commercial batch are almost always a direct consequence of its synthetic route. The two most common pathways to this compound are:

  • Reduction of 3-Nitrobenzanilide: This classic method involves the reduction of a nitro group to an amine.[1] Incomplete reactions are a primary source of residual 3-nitrobenzanilide.

  • Acylation of m-Phenylenediamine: This involves reacting m-phenylenediamine with benzoyl chloride. This route can introduce unreacted starting materials and isomers (e.g., 2'- and 4'-aminobenzanilide) if the starting diamine is not pure, as well as di-acylated by-products.[1][3]

Therefore, a robust purity analysis must be capable of separating and quantifying the parent compound from these potential contaminants.

Potential Impurity Origin Significance
3-NitrobenzanilideIncomplete reductionMay carry through to final product, impacting its properties.
m-PhenylenediamineUnreacted starting materialA reactive diamine that can cause side reactions in subsequent steps.
Benzoyl Chloride / Benzoic AcidUnreacted/hydrolyzed starting materialAcidic impurity that can affect reaction pH and stability.
Isomeric AminobenzanilidesImpure starting materialsMay have different reactivity and pharmacological profiles.
Di-acylated By-productsSide reaction during acylationReduces yield and introduces closely related impurities.[3]

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single technique can provide a complete picture of a sample's purity. A multi-pronged approach, leveraging the strengths of orthogonal methods, is essential for a definitive assessment. The following workflow illustrates a logical and self-validating sequence of analyses.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Report A Sample Receipt & Visual Inspection B ¹H and ¹³C NMR Spectroscopy A->B Initial analysis C Structural Confirmation & Gross Impurity Check B->C Data interpretation D High-Performance Liquid Chromatography (HPLC-UV) C->D Proceed to quantification F Purity Assay (% Area) & Impurity Quantification D->F E Gas Chromatography- Mass Spectrometry (GC-MS) E->F Confirmatory G Data Consolidation F->G Compile results H Certificate of Analysis (CoA) Generation G->H

Caption: A comprehensive workflow for the purity assessment of this compound.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the specific question being asked—be it structural confirmation, precise quantification, or identification of trace contaminants.

Technique Primary Use Strengths Limitations
HPLC-UV Purity assay, impurity quantificationExcellent for separating isomers; highly reproducible and quantitative.[4][5][6]Requires reference standards for impurity identification.
GC-MS Identification of volatile impuritiesHigh sensitivity and provides structural information for identification.[7][8][9]May require derivatization for non-volatile compounds; thermal degradation is possible.[10]
NMR (¹H, ¹³C) Structural confirmation, identification of major impuritiesAbsolute structural information; can detect non-chromophoric impurities.[11][12]Lower sensitivity than chromatographic methods; complex mixture analysis is challenging.

Detailed Experimental Protocols

The trustworthiness of any analysis rests on a meticulously executed protocol. The following sections provide detailed, field-tested methodologies.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC is the gold standard for purity determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound and its likely impurities, reversed-phase HPLC, where the stationary phase is non-polar, provides excellent resolving power.[5][6]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both solutions for 15 minutes using sonication or vacuum filtration. The use of a buffer like formic acid is crucial for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds like amines.[13]

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (1 mg/mL): Prepare the commercial sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 Infinity II LC or equivalent.[14]

    • Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a robust starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature is critical for stable retention times.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

  • System Suitability & Analysis:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This confirms the system is performing consistently.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify and quantify any impurities against their respective reference standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer, which fragments the molecules and provides a unique mass spectrum or "fingerprint." This is particularly useful for identifying unknown volatile or semi-volatile impurities.[8][9] For aromatic amines, derivatization is sometimes employed to improve peak shape and thermal stability.[10]

Step-by-Step Protocol:

  • Sample Preparation (with Derivatization):

    • Accurately weigh ~5 mg of the this compound sample into a 2 mL GC vial.

    • Add 1 mL of Toluene and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. The BSTFA derivatizes the primary amine and amide protons, increasing volatility and improving chromatographic performance.

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: A low-polarity column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Conditions:

      • Transfer Line: 290 °C.

      • Ion Source: 230 °C (Electron Ionization).

      • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

    • Confirm identifications using authentic reference standards where possible.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. Every unique proton in the molecule gives a signal in the ¹H NMR spectrum, and the area under that signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of purity against a certified internal standard.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same tube. The internal standard must have peaks that do not overlap with the analyte peaks.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it solubilizes the analyte and the amide/amine protons are often clearly visible.[15]

  • NMR Acquisition:

    • Instrument: Bruker 400 MHz spectrometer or equivalent.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified (a D1 of 30 seconds is a safe starting point for quantitative work).

      • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P_std = Purity of the internal standard

Conclusion

The purity assessment of a critical raw material like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By integrating the strengths of high-resolution chromatography (HPLC) for quantification, mass spectrometry (GC-MS) for identification, and NMR for structural verification, researchers can build a comprehensive and trustworthy purity profile. This structured, multi-modal workflow ensures that the material proceeding into the sensitive stages of research and development is of known and reliable quality, ultimately upholding the integrity of the scientific process.

References

A Researcher's Guide to Assessing the Specificity of 3'-Aminobenzanilide: A Comparative Framework for Evaluating Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Presumed Specificity of a Classic PARP Inhibitor

For decades, 3'-Aminobenzanilide (also known as 3-AB) has been a cornerstone tool in cellular and molecular biology. As a potent, first-generation inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, it has been instrumental in elucidating the roles of PARP in DNA repair, cell death, and transcriptional regulation[1]. This compound acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+, thereby blocking the synthesis of poly(ADP-ribose) chains[1]. Its high selectivity and low cytotoxicity at effective concentrations have cemented its status as a benchmark compound for studying PARP-dependent biological processes[2][3].

While newer generations of PARP inhibitors have entered clinical use, many exhibiting a broader off-target profile that includes various protein kinases, this compound is still widely regarded for its high specificity[2][3]. However, rigorous scientific practice demands that we not take such specificity for granted. The chemical scaffold of this compound—a benzamide—is present in other classes of enzyme inhibitors. This guide provides a comprehensive framework for researchers to systematically evaluate the potential cross-reactivity of this compound. We will explore its established role, hypothesize potential off-target interactions based on structural homology, provide detailed experimental protocols for validation, and present a template for data comparison.

The Primary Target: Potent Inhibition of PARP

This compound's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP-1, which is the most abundant and well-studied member of the family. PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, it catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade is crucial for the recruitment of DNA repair machinery. By competitively binding to the NAD+ pocket of PARP, this compound prevents this signaling cascade, thereby impeding DNA repair[1]. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition of SSB repair can lead to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality[4].

The potency of this compound is well-documented, with an IC50 value of approximately 50 nM in cellular assays[2][3][5]. At concentrations above 1 µM, it can achieve greater than 95% inhibition of PARP activity with minimal impact on cell viability, making it an excellent tool for in vitro studies[2][3].

Hypothesizing Cross-Reactivity: A Look at Structural Analogs

While this compound is celebrated for its selectivity, its core benzamide structure warrants a closer look at potential off-target interactions. Structurally related compounds, such as benzamidines, have been shown to inhibit other classes of enzymes, most notably serine proteases.

Potential Off-Targets: Serine Proteases

Research has demonstrated that substituted benzamidines can act as inhibitors of human serine proteases, including trypsin, thrombin, and plasmin[6]. These enzymes play critical roles in processes ranging from digestion to blood coagulation and fibrinolysis. The binding of these inhibitors to serine proteases is influenced by the physicochemical properties of the substituent groups on the benzamidine ring[6]. Given the structural similarities between benzamides and benzamidines, it is plausible that this compound could exhibit some level of inhibitory activity against certain proteases.

This hypothetical cross-reactivity is critical to consider in experimental contexts where these proteases are active, as it could lead to confounding results attributed solely to PARP inhibition.

Experimental Validation: A Step-by-Step Guide to Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of biochemical and cellular assays should be performed. The following protocols provide a robust methodology for comparing its inhibitory activity against its primary target (PARP-1) and a representative potential off-target (Trypsin).

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Biochemical Assays cluster_2 Data Analysis Compound_Prep Prepare this compound Stock Solution PARP_Assay PARP-1 Inhibition Assay (Colorimetric) Compound_Prep->PARP_Assay Trypsin_Assay Trypsin Inhibition Assay (Chromogenic) Compound_Prep->Trypsin_Assay Enzyme_Prep Prepare PARP-1 and Trypsin Stocks Enzyme_Prep->PARP_Assay Enzyme_Prep->Trypsin_Assay Substrate_Prep Prepare Assay-Specific Substrates Substrate_Prep->PARP_Assay Substrate_Prep->Trypsin_Assay IC50_Calc Calculate IC50 Values PARP_Assay->IC50_Calc Trypsin_Assay->IC50_Calc Selectivity_Index Determine Selectivity Index IC50_Calc->Selectivity_Index Data_Table Compile Comparative Data Table Selectivity_Index->Data_Table

Caption: Workflow for assessing this compound cross-reactivity.

Protocol 1: PARP-1 Inhibition Assay (Colorimetric)

This protocol is designed to measure the enzymatic activity of PARP-1 and determine the IC50 value of this compound.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • This compound

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB Substrate

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a 10 mM stock solution. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Dilute PARP-1 enzyme and histones in assay buffer to their optimal working concentrations.

  • Assay Setup:

    • Add 25 µL of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 25 µL of the PARP-1/histone mixture to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 50 µL of biotinylated NAD+ to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS-T).

    • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add 100 µL of TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding 50 µL of 2N H2SO4.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Trypsin Inhibition Assay (Chromogenic)

This protocol measures the proteolytic activity of trypsin and determines the IC50 of this compound against it.

Materials:

  • Bovine Pancreatic Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) substrate

  • Assay Buffer (e.g., Tris-HCl, CaCl2)

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Use the same this compound stock and dilutions as in the PARP-1 assay.

    • Dissolve trypsin in assay buffer to a working concentration.

    • Dissolve L-BAPA in DMSO and then dilute in assay buffer.

  • Assay Setup:

    • Add 50 µL of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control and a no-enzyme control.

    • Add 25 µL of the trypsin solution to each well.

    • Incubate for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add 25 µL of the L-BAPA substrate to each well.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader with kinetic mode. The rate of increase in absorbance is proportional to the enzyme activity.

  • Analysis:

    • Determine the reaction rate (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value.

Comparative Data Analysis and Interpretation

The primary output of these experiments will be the IC50 values for this compound against PARP-1 and any potential off-targets. This data should be compiled into a clear, comparative table.

Table 1: Hypothetical Inhibitory Activity of this compound
Target EnzymeThis compound IC50 (µM)Alternative PARP Inhibitor (Olaparib) IC50 (µM)Alternative Protease Inhibitor (Benzamidine) IC50 (µM)
Primary Target
PARP-10.050.005>1000
Potential Off-Targets (Serine Proteases)
Trypsin>500>50020
Thrombin>1000>500150
Plasmin>1000>50050

Data presented is hypothetical and for illustrative purposes only.

From this data, a Selectivity Index can be calculated to quantify the specificity of this compound. The selectivity index is the ratio of the IC50 for the off-target to the IC50 for the primary target.

Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

For example, using the hypothetical data for Trypsin: Selectivity Index (Trypsin) = >500 µM / 0.05 µM = >10,000

A higher selectivity index indicates greater specificity for the primary target. A commonly accepted threshold for a selective inhibitor is a selectivity index of at least 100.

Visualizing the Logic: Decision Tree for Cross-Reactivity Assessment

G Start Start: Assess 3'-AB Specificity Hypothesize Hypothesize Off-Targets (e.g., Serine Proteases) Start->Hypothesize Biochem_Assay Perform Biochemical Assays (PARP-1 vs. Off-Targets) Hypothesize->Biochem_Assay Determine_IC50 Determine IC50 Values Biochem_Assay->Determine_IC50 Calc_Selectivity Calculate Selectivity Index (IC50 Off-Target / IC50 PARP-1) Determine_IC50->Calc_Selectivity Is_Selective Is Selectivity Index > 100? Calc_Selectivity->Is_Selective Selective Conclusion: 3'-AB is Selective Is_Selective->Selective Yes Not_Selective Conclusion: Cross-Reactivity Observed Is_Selective->Not_Selective No Further_Testing Consider Cellular Assays for Functional Consequences Not_Selective->Further_Testing

Caption: Decision tree for evaluating this compound cross-reactivity.

Conclusion and Best Practices

This guide provides a systematic approach for researchers to validate the specificity of this compound in their experimental systems. While it is widely considered a selective PARP inhibitor, its benzamide core structure suggests a theoretical potential for cross-reactivity with enzymes like serine proteases. By employing the detailed biochemical assays outlined here, researchers can generate empirical data to either confirm its specificity or identify potential off-target effects.

Key Takeaways for Researchers:

  • Trust but Verify: Do not assume absolute specificity of any inhibitor, including well-characterized ones like this compound.

  • Context is Key: The potential for off-target effects is most relevant when studying pathways where structurally-related enzymes are active.

  • Appropriate Controls: The use of positive controls (known inhibitors for the off-target) and negative controls is essential for validating assay performance.

References

The Evolving Landscape of PARP Inhibition: A Comparative Guide to 3'-Aminobenzanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of enzyme inhibition, the poly(ADP-ribose) polymerase (PARP) family of enzymes represents a critical target, particularly in the landscape of oncology. This guide provides an in-depth, objective comparison of the efficacy of 3'-Aminobenzanilide derivatives as PARP inhibitors, benchmarking their performance against contemporary alternatives and providing the experimental frameworks necessary for their evaluation. Our focus extends beyond mere protocol recitation to elucidate the causal reasoning behind experimental design, ensuring a self-validating system of scientific inquiry.

The Central Role of PARP in Cellular Homeostasis and Disease

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] PARP1, the most abundant of the PARP family, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1]

The therapeutic potential of PARP inhibition, particularly in cancer, is rooted in the concept of synthetic lethality . In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can devolve into DSBs during DNA replication. The cell's inability to repair these DSBs via the compromised HR pathway leads to genomic instability and, ultimately, cell death.[3]

This compound: The Progenitor Scaffold

3'-Aminobenzamide (often referred to as 3-AB) is a foundational molecule in the history of PARP inhibitors.[1][2] It functions as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+.[1][4][5] By occupying the NAD+ binding pocket, 3'-Aminobenzamide prevents the synthesis of PAR, thereby disrupting the DNA repair cascade.[1] While it served as a crucial tool for elucidating the role of PARP in cellular processes, its relatively low potency has driven the development of more advanced derivatives.

The inhibitory potency of 3'-Aminobenzamide can vary significantly depending on the assay conditions, with reported IC50 values ranging from the low micromolar to nanomolar range in different cellular systems.[1][4][5][6]

Comparative Efficacy of this compound Derivatives and Modern Alternatives

The initial breakthrough with 3'-Aminobenzamide has paved the way for the development of highly potent and selective PARP inhibitors. The following table provides a comparative overview of the enzymatic inhibitory activity of 3'-Aminobenzamide and several FDA-approved PARP inhibitors.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
3'-Aminobenzamide PARP~50 - 30,000-[1][4][5]
Olaparib PARP1/251[7]
Rucaparib PARP1/20.80.5[7]
Niraparib PARP1/23.82.1[7]
Talazoparib PARP1/20.57-[7]

Note: IC50 values can vary depending on the specific assay conditions and should be considered as representative.

The data clearly illustrates the significant leap in potency from the foundational 3'-Aminobenzamide scaffold to the newer generation of clinically approved inhibitors. This enhanced potency is a direct result of extensive structure-activity relationship (SAR) studies that have optimized the interaction of these molecules with the PARP active site.

Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors

The development of potent PARP inhibitors has been guided by a deep understanding of the SAR of the benzamide core. The benzamide moiety is a common pharmacophore that anchors the inhibitor within the nicotinamide binding pocket of the PARP enzyme.[8] Modifications to other parts of the molecule are then explored to enhance potency and selectivity.

Key SAR insights include:

  • Cyclopropyl Carboxamide Moiety: Many potent PARP inhibitors, including Olaparib and Rucaparib, feature a cyclopropyl carboxamide group. This group forms critical hydrogen bonds with key residues in the active site, significantly increasing binding affinity.

  • Aromatic Stacking Interactions: The addition of aromatic ring systems that can engage in π-π stacking interactions with tyrosine residues in the active site is a common strategy to enhance potency.

  • Modifications to the Benzamide Ring: Substitutions on the benzamide ring itself can influence both potency and selectivity. For example, the introduction of fluorine atoms can modulate the electronic properties of the ring and improve metabolic stability.

The logical progression of SAR is a cornerstone of modern drug discovery. The following diagram illustrates this iterative process.

SAR_Workflow cluster_0 Lead Identification & Optimization Initial_Hit Initial Hit (e.g., 3'-Aminobenzamide) SAR_Analysis Structure-Activity Relationship Analysis Initial_Hit->SAR_Analysis Design_Analogs Design & Synthesize Novel Analogs SAR_Analysis->Design_Analogs Biological_Screening Biological Screening (IC50 Determination) Design_Analogs->Biological_Screening Biological_Screening->SAR_Analysis Iterate Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: Iterative cycle of lead optimization based on SAR.

Experimental Protocols for Evaluating PARP Inhibitor Efficacy

To ensure the scientific integrity of any comparison, robust and well-validated experimental protocols are paramount. Here, we provide detailed methodologies for key in vitro assays used to characterize PARP inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of PARP1 and the inhibitory effect of test compounds. The rationale behind this choice is its direct measurement of target engagement, providing a clear IC50 value for enzymatic inhibition.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 250 µM DTT)

  • Test Compounds (e.g., 3'-Aminobenzamide derivatives, Olaparib) dissolved in DMSO

  • Fluorescent NAD+ Detection Kit

  • 96-well black microplate

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of recombinant PARP1 in PARP assay buffer. Keep on ice.

    • Prepare a working solution of activated DNA in PARP assay buffer.

    • Prepare serial dilutions of the test compounds in PARP assay buffer containing a final DMSO concentration of ≤1%.

    • Prepare a working solution of β-NAD+ in PARP assay buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the test compound dilutions or vehicle control (DMSO in assay buffer).

    • Add the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, DNA, Inhibitor, NAD+) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Inhibitor + Enzyme/DNA) Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubation (15 min) Assay_Setup->Pre_Incubation Reaction_Start Initiate Reaction with NAD+ Pre_Incubation->Reaction_Start Incubation Incubation (60 min) Reaction_Start->Incubation Detection Stop Reaction & Develop Signal Incubation->Detection Read_Plate Read Fluorescence Detection->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro PARP1 enzyme inhibition assay.

Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of PARylation. This is a crucial secondary assay as it confirms cell permeability and target engagement in a more biologically relevant system.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant and wild-type)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test Compounds

  • Lysis buffer

  • Primary antibodies (anti-PAR, anti-PARP1, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for PAR and normalize them to the loading control.

    • Compare the PAR levels in the treated samples to the vehicle-treated, DNA damage-induced control.

Concluding Remarks

The journey from the foundational this compound scaffold to the highly potent and selective PARP inhibitors in clinical use today is a testament to the power of medicinal chemistry and a deep understanding of enzyme kinetics and cell biology. While this compound derivatives may have been surpassed in potency by newer agents, their role in establishing the therapeutic concept of PARP inhibition is undeniable. For researchers in the field, a thorough understanding of this evolution, coupled with rigorous and well-validated experimental methodologies, is essential for the continued development of next-generation enzyme inhibitors that promise to reshape the landscape of cancer therapy and beyond.

References

Safety Operating Guide

Mastering the Safe Handling of 3'-Aminobenzanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3'-Aminobenzanilide, a key reagent in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide moves beyond generic safety data sheets to provide in-depth, field-proven insights into the personal protective equipment (PPE), operational protocols, and disposal strategies necessary for its safe management. Here, we dissect the "why" behind each safety measure, empowering you to build a resilient and self-validating safety culture in your laboratory.

Hazard Profile of this compound: Understanding the Risk

This compound is classified as an irritant, primarily affecting the skin, eyes, and respiratory system.[1][2][3][4][5] In its solid, powdered form, it poses a significant risk of airborne particulate generation, leading to potential inhalation.[1][6] Understanding the nature of these hazards is the first step in mitigating them effectively.

Hazard ClassificationTarget OrgansPrimary Route of ExposurePotential Health Effects
Skin Irritation SkinDermal ContactRedness, itching, inflammation.[2][3][4]
Serious Eye Irritation EyesEye ContactPain, redness, watering, potential for serious damage.[1][2][3][4][7]
Respiratory Irritation Respiratory SystemInhalationCoughing, shortness of breath, irritation of the nasal passages.[1][2][4]
Harmful if Swallowed Gastrointestinal TractIngestionNausea, vomiting, and other systemic effects.[2][4][5]

This table summarizes the primary hazards associated with this compound based on available Safety Data Sheets.

The causality is clear: the fine particulate nature of solid this compound increases its dispersibility in the air and on surfaces, heightening the risk of inadvertent contact and inhalation. Therefore, our primary defensive strategy must focus on containment and robust barrier protection.

A Multi-Layered Defense: Selecting the Right PPE

A comprehensive PPE strategy is your most critical line of defense. The selection of PPE should not be arbitrary; it must be a calculated decision based on the specific hazards of this compound.[4][8]

Hand Protection: The First Barrier

Given the risk of skin irritation, chemically resistant gloves are mandatory. While specific permeation data for this compound is not widely available, we can make an expert determination based on its chemical class (aromatic amine). For incidental contact, such as during weighing or solution preparation, nitrile gloves are a suitable choice.[9][10] For extended contact or in the event of a spill, more robust options should be considered.

Glove Selection Rationale:

Glove MaterialRecommended UseRationale
Nitrile Incidental Contact (weighing, transfers)Good resistance to a wide range of chemicals, including many amines. Provides a good balance of dexterity and protection.[9][10][11]
Neoprene Extended Contact, Spill CleanupOffers excellent resistance to acids, bases, and some organic solvents. A good alternative to nitrile for more demanding tasks.[11]
Butyl Rubber High-Risk OperationsProvides superior resistance to many aggressive chemicals, although it may reduce dexterity.[11]

Crucial Practice: Always inspect gloves for any signs of degradation or perforation before use.[12] After handling this compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[8][12]

Eye and Face Protection: Shielding from Particulates and Splashes

Given that this compound can cause serious eye irritation, appropriate eye and face protection is non-negotiable.[1][2][3][7]

  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities in a well-ventilated area.

  • Chemical Safety Goggles: Essential when there is a risk of dust generation or splashing. Goggles provide a complete seal around the eyes, offering superior protection.[7][13]

  • Face Shield: Should be used in conjunction with safety goggles during procedures with a high risk of splashing, such as when preparing solutions or during spill cleanup.[7][13]

Respiratory Protection: Preventing Inhalation of Particulates

Handling this compound as a powder necessitates respiratory protection to prevent irritation of the respiratory tract.[1][2] The choice of respirator depends on the scale of the operation and the potential for dust generation.

Respiratory Protection Selection Framework:

Caption: Decision workflow for selecting appropriate respiratory protection.

For most bench-scale laboratory work involving the transfer of small quantities of this compound, a NIOSH-approved N95 filtering facepiece respirator is sufficient to protect against airborne particulates.[3][14] For larger-scale operations or situations where significant dust may be generated, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter offers a higher level of protection and comfort.[1][3]

Protective Clothing: A Final Layer of Protection

A standard laboratory coat should always be worn to protect against incidental skin contact.[8][13] For procedures with a higher risk of contamination, a disposable chemical-resistant apron or coverall should be considered.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the reproducibility of safe practices.

Protocol for Weighing and Preparing Solutions of this compound:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.[6][12]

    • Cover the work surface with absorbent bench paper.[6]

    • Ensure that an appropriate chemical spill kit is readily available.

  • PPE Donning:

    • Don all required PPE in the correct order: lab coat, respirator, safety goggles, and finally, gloves.

  • Handling:

    • Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat. Avoid pouring the powder directly from the bottle to minimize dust generation.[6]

    • Keep the container of this compound closed when not in use.[6]

    • If preparing a solution, slowly add the solid to the solvent with gentle stirring to avoid splashing.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment.

    • Carefully fold the absorbent bench paper inward and dispose of it as contaminated solid waste.

    • Clean the work surface thoroughly.

  • PPE Doffing:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing all PPE.[12]

Disposal Plan: Responsible Management of this compound Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.[15] All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Caption: Segregation and disposal path for this compound waste.

Key Disposal Principles:

  • Solid Waste: All solid materials that have come into contact with this compound, including gloves, weigh boats, and contaminated bench paper, must be collected in a designated, clearly labeled hazardous waste container.[16]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[16][17] Do not pour this compound waste down the drain.[8][16]

  • Empty Containers: "Empty" containers of this compound are not truly empty and must be managed as hazardous waste.[16] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[16]

  • Follow Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.[1][18]

By implementing these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.